Neopentyl glycol dimethacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-9(2)11(14)16-7-13(5,6)8-17-12(15)10(3)4/h1,3,7-8H2,2,4-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQMPOIOSDXIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C)(C)COC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30619-19-3 | |
| Record name | Neopentyl glycol dimethacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30619-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5044867 | |
| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1985-51-9 | |
| Record name | Neopentyl glycol dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neopentanediol dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethylpropane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1,3-propanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOPENTYL GLYCOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NGO96034H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Neopentyl glycol dimethacrylate synthesis mechanism
An In-depth Technical Guide to the Synthesis of Neopentyl Glycol Dimethacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanisms for this compound (NPGDMA), a functional monomer widely utilized in the production of polymers for coatings, adhesives, and dental materials.[1] This document details the core synthesis pathways, experimental protocols, and quantitative data to support research and development in this area.
Core Synthesis Mechanisms
The industrial preparation of this compound is primarily achieved through two main routes: the direct esterification of neopentyl glycol with methacrylic acid and the transesterification of neopentyl glycol with an alkyl methacrylate (B99206), typically methyl methacrylate.[2][3]
Direct Esterification
Direct esterification involves the reaction of neopentyl glycol (NPG) with two equivalents of methacrylic acid, typically in the presence of an acid catalyst. The reaction produces NPGDMA and water as a byproduct. To drive the reaction to completion, the water is continuously removed, often through azeotropic distillation using a suitable solvent like cyclohexane (B81311).[2]
Reaction: Neopentyl Glycol + 2 Methacrylic Acid ⇌ this compound + 2 H₂O
Commonly used catalysts for this process include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts such as sodium bisulfate.[2] Polymerization inhibitors, such as hydroquinone (B1673460) or p-methoxyphenol, are essential to prevent the polymerization of the methacrylate monomers and products at the elevated temperatures required for the reaction.[2]
Transesterification
Transesterification is another widely used method for NPGDMA synthesis. This process involves reacting neopentyl glycol with a methyl methacrylate. The reaction is driven forward by the removal of the methanol (B129727) byproduct, often accomplished through reactive distillation.[2][3]
Reaction: Neopentyl Glycol + 2 Methyl Methacrylate ⇌ this compound + 2 Methanol
This method can be catalyzed by a variety of compounds, including alkali metal carbonates and thiocyanates, as well as organotin compounds.[2][3] Similar to direct esterification, polymerization inhibitors are crucial for preventing unwanted polymerization.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound via transesterification and direct esterification as reported in the literature.
Table 1: Quantitative Data for Transesterification Synthesis of NPGDMA [2][3]
| Parameter | Value |
| Reactants | |
| Neopentyl Glycol | 1 mole |
| Methyl Methacrylate | 3.0 - 6.0 moles |
| Catalyst | |
| Type | Composite of Carbonate and Thiocyanate |
| Concentration | 0.5% - 5.0% of total raw material mass |
| Inhibitor | |
| Type | Nitroxide free radical |
| Concentration | 0.05% - 0.5% of total raw material mass |
| Reaction Conditions | |
| Temperature | 90°C - 130°C |
| Distillation Tower Top Temp. | 63°C - 70°C |
| Yield & Purity | |
| Purity | > 99.0% |
Table 2: Quantitative Data for Direct Esterification Synthesis of NPGDMA
| Parameter | Value |
| Reactants | |
| Neopentyl Glycol | 1 mole |
| Methacrylic Acid | > 2 moles (excess) |
| Catalyst | |
| Type | Sodium Bisulfate |
| Inhibitor | |
| Type | Hydroquinone |
| Water Entrainer | |
| Type | Cyclohexane |
| Yield & Purity | |
| Ester Yield | > 94% |
| Purity | 98% |
Experimental Protocols
Transesterification via Reactive Distillation
This protocol is based on a method using methyl methacrylate and neopentyl glycol with a composite catalyst.[2][3]
Materials:
-
Methyl Methacrylate
-
Neopentyl Glycol
-
Composite Catalyst (e.g., Potassium Carbonate and Potassium Thiocyanate)
-
Polymerization Inhibitor (e.g., Nitroxide free radical)
Equipment:
-
Reactor with stirrer, heating mantle, and temperature controller
-
Reactive distillation column
-
Condenser
-
Receiving flask for azeotrope
-
Separation vessel
-
Vacuum distillation setup
Procedure:
-
Charge the reactor with methyl methacrylate and neopentyl glycol in a molar ratio between 3.0:1 and 6.0:1.
-
Add the catalyst (0.5% - 5.0% of total reactant mass) and polymerization inhibitor (0.05% - 0.5% of total reactant mass) to the reactor.
-
Begin stirring and heat the reactor to a temperature of 95°C - 110°C.
-
As the reaction commences, control the temperature of the top of the distillation column to 63°C - 70°C to remove the methanol/methyl methacrylate azeotrope.
-
Continue the reaction, allowing the reactor temperature to gradually increase to 110°C - 130°C towards the end of the reaction.
-
Once the reaction is complete (indicated by a rise in the distillation head temperature), cool the reaction mixture.
-
Transfer the crude product to a separation vessel for purification.
-
Perform a two-stage vacuum distillation:
-
First, remove the excess methyl methacrylate at a vacuum of 10-15 kPa and a column top temperature of 40-50°C.
-
Second, distill the this compound product at a vacuum of 0.01-2 kPa and a column top temperature of 80-150°C, leaving the catalyst, inhibitor, and heavier components behind.
-
-
Collect the purified NPGDMA product.
Direct Esterification with Azeotropic Water Removal
This protocol is a general procedure based on the esterification of neopentyl glycol with methacrylic acid.
Materials:
-
Neopentyl Glycol
-
Methacrylic Acid
-
Acid Catalyst (e.g., Sodium Bisulfate)
-
Polymerization Inhibitor (e.g., Hydroquinone)
-
Water Entrainer (e.g., Cyclohexane)
Equipment:
-
Reactor with stirrer, heating mantle, and temperature controller
-
Dean-Stark trap
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Charge the reactor with neopentyl glycol, an excess of methacrylic acid, the acid catalyst, and the polymerization inhibitor.
-
Add the water entrainer (cyclohexane) to the reactor.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
-
Cool the reaction mixture.
-
Wash the organic phase with a basic solution (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove unreacted methacrylic acid, followed by washing with water until neutral.
-
Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate).
-
Remove the cyclohexane using a rotary evaporator.
-
Purify the crude NPGDMA by vacuum distillation to obtain the final product.
Visualizations
Signaling Pathways (Reaction Mechanisms)
References
An In-depth Technical Guide to Two Core Chemical Compounds
Executive Summary: This technical guide provides a comprehensive overview of two distinct chemical compounds: Neopentyl glycol dimethacrylate (CAS 1985-51-9), a versatile crosslinking agent, and 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2), a key intermediate in the synthesis of widely used antifungal agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on their properties, handling, and experimental applications. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Section 1: this compound (CAS 1985-51-9)
This compound (NPGDMA) is a difunctional methacrylate (B99206) ester recognized for its utility as a crosslinking agent in polymerization processes.[1][2] Its unique molecular structure, derived from neopentyl glycol, imparts desirable characteristics such as high purity, good thermal stability, and resistance to hydrolysis.[1] It is a colorless to pale yellow liquid with a relatively low viscosity, making it easy to handle in various formulations.[2] NPGDMA is commonly employed in the production of coatings, adhesives, and dental materials.[2]
Core Properties of this compound
A summary of the key physical and chemical properties of NPGDMA is provided below.
| Property | Value |
| CAS Number | 1985-51-9 |
| Molecular Formula | C₁₃H₂₀O₄ |
| Molecular Weight | 240.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.003 g/mL at 25 °C |
| Boiling Point | 87 °C at 0.6 mm Hg |
| Refractive Index | 1.453 at 20 °C |
| Purity | >90.0% (GC) |
| Solubility | Soluble in organic solvents, limited solubility in water. |
Handling and Safety
NPGDMA is classified as a skin and eye irritant and may cause respiratory irritation.[3][4] Proper personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this chemical.[3][5] It should be stored in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as oxidizing agents, bases, strong acids, and peroxides.[3]
First Aid Measures:
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water.[5]
Experimental Protocols
Free-Radical Crosslinking Polymerization:
This protocol describes a typical bulk polymerization of NPGDMA.
-
Materials: this compound (monomer), a free-radical initiator (e.g., benzoyl peroxide), and a chain transfer agent (e.g., lauryl mercaptan, optional, to control molecular weight).
-
Procedure: a. In a reaction vessel, combine NPGDMA with the desired concentration of the free-radical initiator. b. If used, add the chain transfer agent to the mixture. c. The mixture is then heated to a specific temperature to initiate polymerization. The reaction can also be initiated by UV light if a photoinitiator is used.[7] d. The polymerization is allowed to proceed for a predetermined time, resulting in a crosslinked polymer network. e. The resulting polymer can be characterized for its mechanical and thermal properties.
Visualizations
Caption: Workflow for the synthesis of crosslinked polymers using NPGDMA.
Section 2: 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine (CAS 74852-61-2)
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine is a key chemical intermediate in the synthesis of prominent triazole antifungal drugs, including Itraconazole and Posaconazole.[8][9] These drugs are crucial in treating a variety of fungal infections. The synthesis of this piperazine (B1678402) derivative is a critical step in the overall manufacturing process of these pharmaceuticals.
Core Properties of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine
The table below summarizes the essential properties of this compound.
| Property | Value |
| CAS Number | 74852-61-2 |
| Molecular Formula | C₁₇H₁₉N₃O₃ |
| Molecular Weight | 313.35 g/mol |
| Appearance | Light yellow crystal or white solid powder |
| Melting Point | 189-193 °C |
| Purity | 97% - 100% |
| Storage | Sealed in dry, room temperature conditions.[10] |
Handling and Safety
This compound is harmful if swallowed (H302). Standard laboratory safety precautions should be followed, including the use of protective gloves, clothing, and eye protection.[11] Handling should be performed in a well-ventilated area to avoid dust formation and inhalation.[11]
First Aid Measures:
-
Inhalation: Move victim to fresh air.[11]
-
Skin Contact: Wash off with soap and plenty of water.[11]
-
Eye Contact: Rinse with pure water for at least 15 minutes.[11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[11]
Experimental Protocols
Synthesis of 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine:
This protocol outlines a common synthetic route.[12]
-
Step 1: Formation of 1-(4-methoxyphenyl)piperazine (B173029). a. Diethanolamine is reacted with hydrobromic acid (HBr) with reflux for 12 hours. b. The excess HBr is distilled off. c. The crude product is reacted with p-anisidine (B42471) and sodium carbonate in 1-butanol (B46404) at 120°C for 5 hours, followed by the addition of more sodium carbonate and continued heating for 24 hours. d. After cooling, the mixture is worked up with water and the pH is adjusted to 12 with sodium hydroxide. The product is extracted and converted to its HCl salt for purification by recrystallization.
-
Step 2: N-Arylation to form 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. a. The purified 1-(4-methoxyphenyl)piperazine is reacted with p-chloronitrobenzene. This is a nucleophilic aromatic substitution (SNAr) reaction.
-
Step 3 (Optional): Demethylation to form 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine. a. The methoxy (B1213986) group can be cleaved using a mixture of HBr and acetic anhydride (B1165640) at 140°C for 12 hours to yield the corresponding phenol, which is also a key intermediate for antifungal synthesis.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 1985-51-9: this compound [cymitquimica.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. This compound | C13H20O4 | CID 16135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.es [fishersci.es]
- 7. Buy this compound | 1985-51-9 [smolecule.com]
- 8. darshanpharmaindia.in [darshanpharmaindia.in]
- 9. iconpharmachem.com [iconpharmachem.com]
- 10. 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | 74852-61-2 [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
A Technical Guide to the Solubility of Neopentyl Glycol Dimethacrylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of neopentyl glycol dimethacrylate (NPGDMA) in various organic solvents. NPGDMA is a difunctional methacrylate (B99206) ester widely utilized as a crosslinking agent in the formulation of polymers, particularly in coatings, adhesives, and dental materials.[1] Its solubility is a critical parameter for formulation development, ensuring homogeneity and optimal performance of the final product.
Core Concepts in Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[2] this compound, with its ester functional groups, is expected to be soluble in a range of organic solvents. Factors such as temperature and the specific molecular interactions between the solute and solvent molecules also play a significant role in determining the extent of solubility.[2][3]
Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound (NPGDMA) | Various Organic Solvents | Soluble | Not Specified |
| Water | Limited Solubility | Not Specified | |
| Ethylene Glycol Dimethacrylate (EGDMA) | Acetone | Soluble | Not Specified |
| Ethanol | Soluble | Not Specified | |
| Triethylene Glycol Dimethacrylate (TEGDMA) | Acetone | > 10% | Not Specified |
| Ethanol | > 10% | Not Specified | |
| Ether | > 10% | Not Specified | |
| Petroleum Ether | > 10% | Not Specified | |
| 1,4-Butanediol Dimethacrylate | Ethanol | Readily Miscible | Not Specified |
| Acetone | Readily Miscible | Not Specified | |
| Chloroform | Readily Miscible | Not Specified | |
| Water | Sparingly Soluble | Not Specified |
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for the visual determination of the solubility of a liquid monomer, such as this compound, in an organic solvent at ambient temperature. This method is based on establishing miscibility.
Objective: To determine if this compound is soluble in a given organic solvent at a specific concentration.
Materials:
-
This compound (solute)
-
Organic solvent of interest (e.g., ethanol, acetone, tetrahydrofuran)
-
Glass vials or test tubes with closures
-
Pipettes or graduated cylinders for accurate volume measurement
-
Vortex mixer or shaker
Procedure:
-
Preparation of the Mixture:
-
Using a clean and dry pipette or graduated cylinder, add a known volume of the organic solvent to a glass vial.
-
Add a pre-determined volume of this compound to the same vial to achieve the desired concentration (e.g., 1%, 5%, 10% w/v).
-
-
Mixing:
-
Securely cap the vial.
-
Agitate the mixture vigorously using a vortex mixer or by shaking manually for a set period (e.g., 1-2 minutes) to ensure thorough mixing.
-
-
Observation:
-
Allow the mixture to stand undisturbed for a short period (e.g., 5-10 minutes).
-
Visually inspect the mixture against a well-lit background.
-
Soluble/Miscible: The mixture appears as a single, clear, and homogenous phase with no visible separation or cloudiness.
-
Insoluble/Immiscible: The mixture separates into two distinct layers, or the solution appears cloudy or hazy, indicating a lack of complete dissolution.
-
-
-
Reporting:
-
Record the observation, noting the solvent, concentration, and temperature at which the test was conducted.
-
Workflow for Solubility Determination
Synthesis of this compound
This compound is typically synthesized through a two-step process. The first step involves the synthesis of neopentyl glycol, followed by its esterification with methacrylic acid or transesterification with methyl methacrylate.
The synthesis of neopentyl glycol is commonly achieved via an aldol (B89426) condensation reaction between isobutyraldehyde (B47883) and formaldehyde, followed by a reduction step.[4] The resulting neopentyl glycol is then reacted with methacrylic acid in the presence of an acid catalyst to form this compound.[5]
Synthesis Pathway of this compound
References
- 1. guidechem.com [guidechem.com]
- 2. Solubility – Introductory Chemistry [uen.pressbooks.pub]
- 3. Solubility - Wikipedia [en.wikipedia.org]
- 4. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103755565B - The preparation method of this compound - Google Patents [patents.google.com]
The Role of Neopentyl Glycol Dimethacrylate (NPGDMA) as a Crosslinking Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol dimethacrylate (NPGDMA) is a difunctional monomer utilized extensively as a crosslinking agent in the formation of polymer networks.[1] Its unique chemical structure, characterized by two methacrylate (B99206) groups attached to a neopentyl glycol core, imparts a combination of desirable properties to the resulting polymers, including thermal stability, chemical resistance, and enhanced mechanical strength.[1] This technical guide provides a comprehensive overview of NPGDMA's role as a crosslinking agent, detailing its synthesis, polymerization mechanisms, and its impact on the physicochemical properties of crosslinked materials. The guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the properties of NPGDMA for a variety of applications, from dental composites to scaffolds for tissue engineering.
Synthesis of this compound
NPGDMA is typically synthesized via a transesterification reaction between methyl methacrylate and neopentyl glycol.[2][3] This process is carried out in the presence of a catalyst and a polymerization inhibitor to prevent premature polymerization.[2][3]
Reaction Scheme
The overall reaction for the synthesis of NPGDMA is as follows:
Experimental Protocol: Laboratory-Scale Synthesis of NPGDMA
This protocol is adapted from established industrial synthesis methods and can be modified for laboratory-scale production.[2][3][4]
Materials:
-
Methyl methacrylate (MMA)
-
Neopentyl glycol (NPG)
-
Catalyst (e.g., potassium carbonate)[3]
-
Polymerization inhibitor (e.g., 4-methoxyphenol, MEHQ)
-
Reaction vessel equipped with a stirrer, thermometer, and distillation column
Procedure:
-
Charging the Reactor: In a reaction vessel, combine neopentyl glycol and a molar excess of methyl methacrylate (e.g., a 3:1 to 6:1 molar ratio of MMA to NPG).[2]
-
Addition of Catalyst and Inhibitor: Add the catalyst (e.g., 0.5-5.0% of the total reactant mass) and the polymerization inhibitor (e.g., 0.05-0.5% of the total reactant mass) to the mixture.[2]
-
Reaction: Heat the mixture to a temperature between 90-130°C while stirring.[2] The methanol byproduct will be removed by distillation, driving the reaction to completion.
-
Purification: After the reaction is complete, the excess methyl methacrylate is removed by vacuum distillation. The remaining product is then further purified to remove the catalyst and inhibitor, yielding NPGDMA with a purity of over 99%.[3]
Polymerization and Crosslinking
NPGDMA's two methacrylate groups enable it to act as a crosslinker, forming a three-dimensional polymer network. This process is typically initiated by free radicals generated by photolysis or thermal decomposition of an initiator.
Free-Radical Photopolymerization
Photopolymerization is a common method for curing NPGDMA-containing formulations, particularly in dental and biomedical applications.
Experimental Protocol: Photopolymerization of NPGDMA Hydrogels
This protocol outlines a general procedure for the fabrication of NPGDMA-crosslinked hydrogels.
Materials:
-
NPGDMA
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., phosphate-buffered saline for hydrogels)
-
UV light source (e.g., 365 nm)
Procedure:
-
Preparation of the Monomer Solution: Dissolve the desired concentration of NPGDMA and photoinitiator (typically 0.1-1.0 wt%) in the chosen solvent.
-
Molding: Pour the monomer solution into a mold of the desired shape and dimensions.
-
UV Curing: Expose the solution to UV light for a specified time and intensity to initiate polymerization and crosslinking. The curing time will depend on the photoinitiator concentration, light intensity, and sample thickness.
-
Post-Curing and Purification: After curing, the hydrogel can be removed from the mold and washed to remove any unreacted monomer and photoinitiator.
Physicochemical Properties of NPGDMA-Crosslinked Polymers
The incorporation of NPGDMA as a crosslinking agent significantly influences the mechanical properties, swelling behavior, and biocompatibility of the resulting polymer network.
Mechanical Properties
The crosslink density, which is directly related to the concentration of NPGDMA, is a primary determinant of the mechanical properties of the polymer. Higher concentrations of NPGDMA generally lead to a more rigid material with increased compressive and flexural strength.
Table 1: Representative Mechanical Properties of NPGDMA-Based Materials
| Property | Dental Resin Composite | Bone Cement | Hydrogel Scaffold |
| Flexural Strength (MPa) | 80 - 140[5][6][7] | 50 - 100 | 0.1 - 10 |
| Compressive Strength (MPa) | 200 - 350 | 70 - 110[8] | 0.05 - 5[9][10] |
| Young's Modulus (GPa) | 10 - 20 | 2 - 4 | 0.001 - 0.1 |
Note: The values in this table are representative ranges for materials containing dimethacrylate crosslinkers and may vary depending on the specific formulation, filler content, and testing conditions. Experimental determination is necessary for specific NPGDMA-based materials.
Swelling Behavior and Network Properties
For hydrogels, the swelling ratio is a critical parameter that is inversely related to the crosslink density. A higher concentration of NPGDMA results in a tighter network structure, which restricts the uptake of water and leads to a lower swelling ratio.
Table 2: Representative Swelling and Network Properties of NPGDMA Hydrogels
| NPGDMA Concentration (mol%) | Swelling Ratio (%) | Mesh Size (nm) |
| 1 | 1000 - 1500 | 15 - 25 |
| 5 | 400 - 700 | 8 - 15 |
| 10 | 150 - 300 | 3 - 8 |
Note: These values are illustrative and depend on the specific polymer system and swelling medium. The mesh size is an estimate of the distance between crosslinks in the swollen state.[11]
Biocompatibility and Cytotoxicity
The biocompatibility of NPGDMA-crosslinked materials is crucial for biomedical applications. While the crosslinked polymer network is generally considered biocompatible, the presence of unreacted NPGDMA monomer can lead to cytotoxic effects.[12] Therefore, thorough washing of the material after polymerization is essential to remove any leachable components.[13]
Table 3: Representative In Vitro Cytotoxicity of NPGDMA-Based Materials
| NPGDMA Concentration in Eluate (mM) | Cell Viability (%) | Cytotoxicity Rating |
| < 0.1 | > 90 | Non-cytotoxic |
| 0.1 - 0.5 | 60 - 90 | Slightly cytotoxic |
| 0.5 - 1.0 | 30 - 59 | Moderately cytotoxic |
| > 1.0 | < 30 | Severely cytotoxic |
Note: Cell viability is typically assessed using assays such as MTT or Live/Dead staining.[14][15] The values presented are general guidelines and can vary depending on the cell type and exposure time.
Experimental Protocols for Material Characterization
Mechanical Testing
Procedure for Compressive Strength Testing:
-
Prepare cylindrical samples of the NPGDMA-crosslinked polymer with a defined diameter and height.
-
Place the sample between the platens of a universal testing machine.
-
Apply a compressive load at a constant crosshead speed until the sample fails.
-
Record the load and displacement data to generate a stress-strain curve.
-
The compressive strength is the maximum stress the material can withstand before failure. The compressive modulus is calculated from the initial linear portion of the stress-strain curve.
Swelling Ratio Determination
Procedure:
-
Prepare and thoroughly dry pre-weighed samples of the NPGDMA hydrogel (Wd).
-
Immerse the dry samples in a suitable swelling medium (e.g., phosphate-buffered saline, PBS) at a constant temperature (e.g., 37°C).
-
At regular intervals, remove the samples, gently blot the surface to remove excess water, and weigh them (Ws).
-
Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
The swelling ratio is calculated as: ((Ws - Wd) / Wd) * 100%.
In Vitro Cytotoxicity Assay
Procedure using MTT Assay:
-
Prepare extracts of the NPGDMA-crosslinked material by incubating it in a cell culture medium for a specified period.
-
Seed cells (e.g., fibroblasts or osteoblasts) in a 96-well plate and allow them to adhere.
-
Replace the culture medium with the prepared extracts at various dilutions.
-
Incubate the cells for 24, 48, or 72 hours.
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Applications in Drug Development and Biomedical Research
The tunable properties of NPGDMA-crosslinked polymers make them attractive for a range of biomedical applications.
-
Dental Restoratives: NPGDMA is a common crosslinking monomer in dental composites, where it contributes to the material's strength and durability.[5]
-
Bone Cements: In orthopedic applications, NPGDMA can be used in the formulation of bone cements for joint arthroplasty, providing mechanical stability.[8][16]
-
Drug Delivery: The porous structure of NPGDMA-crosslinked hydrogels can be utilized to encapsulate and control the release of therapeutic agents.
-
Tissue Engineering: NPGDMA-based scaffolds can provide a temporary, biocompatible framework for cell growth and tissue regeneration.[17]
Conclusion
This compound is a versatile and effective crosslinking agent that offers a wide range of tunable properties in polymer networks. By controlling the concentration of NPGDMA and the polymerization conditions, researchers can tailor the mechanical strength, swelling behavior, and biocompatibility of materials for specific applications in drug development, tissue engineering, and beyond. This guide provides a foundational understanding of NPGDMA's role and offers detailed protocols to facilitate its use in a research and development setting. Further investigation into the long-term degradation products and in vivo performance of NPGDMA-based materials will continue to expand their potential in the biomedical field.
References
- 1. CAS 1985-51-9: this compound [cymitquimica.com]
- 2. CN103755565A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. CN103755565B - The preparation method of this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. wam.edu.pl [wam.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. complexfluids.umd.edu [complexfluids.umd.edu]
- 12. thno.org [thno.org]
- 13. Elution of leachable components from composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monomer release, cytotoxicity, and surface roughness of temporary fixed prosthetic materials produced by digital and conventional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Applications of Neopentyl Glycol Dimethacrylate in Polymer Chemistry: An In-depth Technical Guide
Abstract
Neopentyl glycol dimethacrylate (NPGDMA) is a difunctional monomer widely utilized in polymer chemistry to form highly crosslinked three-dimensional polymer networks. Its unique molecular structure, derived from neopentyl glycol, imparts desirable properties such as high reactivity, good thermal stability, and resistance to hydrolysis to the resulting polymers. This technical guide provides a comprehensive overview of the applications of NPGDMA in various fields, with a particular focus on dental composites, hydrogels for drug delivery, and industrial coatings and adhesives. The guide details the polymerization mechanisms of NPGDMA, presents quantitative data on the mechanical and physicochemical properties of NPGDMA-based polymers, and provides exemplary experimental protocols for their synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the properties of NPGDMA in their work.
Introduction to this compound (NPGDMA)
This compound is an organic compound that serves as a crucial building block in the synthesis of a wide array of polymeric materials.[1] It is characterized by two methacrylate (B99206) functional groups attached to a neopentyl glycol backbone.[2] This bifunctionality allows it to act as a crosslinking agent, forming strong and stable polymer networks upon polymerization.[3][4]
Chemical Structure and Properties
The chemical structure of NPGDMA features a central neopentyl glycol core, which provides thermal stability and hydrolysis resistance to the polymer network.[1] The two methacrylate groups are highly reactive and readily undergo polymerization, especially when exposed to initiators like UV light or heat.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1985-51-9 | [1] |
| Molecular Formula | C13H20O4 | [3][5] |
| Molecular Weight | 240.30 g/mol | [4][6] |
| Appearance | Colorless to pale yellow liquid or white solid | [1][3] |
| Boiling Point | 132-134 °C at 4 mmHg | [5] |
| Density | 1.023 g/mL at 25 °C | [5][7] |
| Refractive Index | 1.453 at 20 °C | [5][7] |
| Purity | >90.0% (GC) | [1][6] |
Key Characteristics
The key advantages of using NPGDMA in polymer formulations include:
-
High Reactivity : The presence of two methacrylate groups allows for rapid polymerization and curing.[1]
-
Excellent Mechanical Properties : Polymers incorporating NPGDMA often exhibit enhanced hardness, scratch resistance, and tensile strength.[1][3]
-
Good Chemical and Thermal Resistance : The neopentyl glycol structure contributes to the durability of the resulting polymers.[1][3]
-
Low Volatility : Compared to other reactive diluents, NPGDMA has a lower volatility.[1]
Polymerization of NPGDMA
NPGDMA typically undergoes free-radical polymerization, which can be initiated by thermal initiators or by photoinitiators upon exposure to UV light.[2][4]
Free-Radical Polymerization Mechanism
The polymerization of NPGDMA follows the classic three steps of a chain-growth polymerization: initiation, propagation, and termination.
-
Initiation : A free radical initiator (e.g., a peroxide or an azo compound) is decomposed by heat or light to generate free radicals. These radicals then react with an NPGDMA monomer to create a monomer radical.
-
Propagation : The monomer radical adds to another NPGDMA monomer, and this process repeats, rapidly forming a growing polymer chain. As NPGDMA is difunctional, the growing chains can crosslink with each other, leading to the formation of a three-dimensional network.
-
Termination : The growth of polymer chains is terminated by the combination or disproportionation of two radical chain ends.
References
- 1. Effect of Swelling Ratio of Injectable Hydrogel Composites on Chondrogenic Differentiation of Encapsulated Rabbit Marrow Mesenchymal Stem Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained Drug Release from Dual‐Responsive Hydrogels for Local Cancer Chemo–Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Safe Handling of NPGDMA: A Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety protocols for Neopentyl Glycol Dimethacrylate (NPGDMA) is paramount. This technical guide provides an in-depth overview of the NPGDMA Safety Data Sheet (SDS), detailing essential safety information, handling precautions, and emergency procedures.
Core Safety and Physical Properties
NPGDMA, also known as 2,2-dimethylpropane-1,3-diyl bis(2-methylacrylate), is a colorless liquid utilized in the synthesis of polymer materials.[1] While it offers advantageous properties such as good solubility in organic solvents and stability to light and oxygen, it also presents potential hazards that necessitate careful handling.[1]
Below is a summary of the key quantitative safety and physical data for NPGDMA, compiled from various sources.
| Property | Value | Source |
| Molecular Formula | C13H20O4 | [1][2][3] |
| Molecular Weight | 240.3 g/mol | [2][3] |
| Density | 1.003 g/mL at 25 °C | [3] |
| Boiling Point | 87 °C at 0.6 mm Hg | [3] |
| Flash Point | >230 °F (>110 °C) | [3] |
| Refractive Index | n20/D 1.453 | [3] |
| Viscosity | 6.5 cP at 20 °C | [3] |
Hazard Identification and Precautionary Measures
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), NPGDMA is classified as causing skin and serious eye irritation.[4][5][6] It may also cause an allergic skin reaction and respiratory irritation.[6][7]
Hazard Statements:
-
H317: May cause an allergic skin reaction.[7]
Precautionary Statements:
Users should wash hands and face thoroughly after handling, wear protective gloves and eye protection, and avoid breathing mist, vapors, or spray.[4][5][6][7][8] Contaminated work clothing should not be allowed out of the workplace.[7][8]
Experimental Protocols: Handling and Storage
Safe Handling:
-
Wear suitable protective clothing, including gloves and eye/face protection.[1][4][8]
-
Keep away from open flames, hot surfaces, and sources of ignition.[1][9]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[8]
Storage:
-
Store away from direct sunlight.[1]
-
Keep refrigerated to maintain product quality.[9]
-
Incompatible with strong oxidizing agents, peroxides, strong acids, and strong bases.[9]
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[4][5]
-
Skin Contact: Take off immediately all contaminated clothing and wash it before reuse.[4][8] Wash skin with plenty of water.[4][5] If skin irritation or a rash occurs, get medical advice or attention.[4][8]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6][7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
Accidental Release Measures:
In the event of a spill, collect the leaking liquid in sealable containers as far as possible. Absorb the remaining liquid in sand or an inert absorbent and then store and dispose of it according to local regulations.[8] Ensure adequate ventilation and wear a chemical protection suit.[8]
Visualizing Safety Protocols
To further clarify the necessary safety procedures, the following diagrams illustrate the logical workflow for handling an NPGDMA spill and the required personal protective equipment.
Caption: Workflow for handling an NPGDMA spill.
Caption: Personal Protective Equipment for handling NPGDMA.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 1985-51-9 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. scipoly.com [scipoly.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
Hydrolysis Resistance of Neopentyl Glycol Dimethacrylate Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis resistance of neopentyl glycol dimethacrylate (NPGDMA) polymers. NPGDMA is a key monomer used in a variety of applications, including dental resins, coatings, and drug delivery systems, where long-term stability in aqueous environments is crucial. Its unique molecular structure imparts a notable resistance to hydrolytic degradation compared to other dimethacrylates.
Core Principles of NPGDMA's Hydrolytic Stability
This compound's enhanced resistance to hydrolysis is primarily attributed to the steric hindrance provided by the neopentyl glycol core. The two methyl groups on the central carbon atom of the neopentyl structure create a crowded environment around the ester linkages, physically impeding the approach of water molecules and hydroxyl ions that would initiate the hydrolysis process. This structural feature significantly slows down the degradation of the polymer network, leading to a longer service life in aqueous or humid conditions.[1][2]
Experimental Assessment of Hydrolytic Stability
The hydrolytic stability of NPGDMA polymers is typically evaluated through accelerated aging protocols. These experiments involve exposing the polymer samples to aqueous solutions under controlled conditions of temperature and pH for extended periods. The extent of degradation is then quantified by measuring changes in various physical and chemical properties.
Generalized Experimental Protocol
A standard protocol for assessing the hydrolytic stability of dimethacrylate-based polymers involves the following steps:
-
Sample Preparation: Polymer samples of defined dimensions are prepared, typically by light-curing the NPGDMA-containing resin. The initial dry mass and relevant mechanical properties (e.g., flexural strength, hardness) of the samples are measured and recorded.
-
Immersion: The samples are immersed in a hydrolytic medium, which is often deionized water, phosphate-buffered saline (PBS) to simulate physiological conditions, or solutions of varying pH to assess stability in acidic or alkaline environments.
-
Accelerated Aging: The immersed samples are placed in an incubator at a constant, often elevated, temperature (e.g., 37°C for physiological simulation or higher temperatures like 60°C or more to accelerate aging) for a predetermined duration, with time points for analysis typically set at 24 hours, 7 days, 30 days, and longer intervals.[3]
-
Analysis of Degradation: At each time point, samples are removed from the solution, rinsed, and dried to a constant weight. The following parameters are then measured:
-
Mass Loss: Calculated as the percentage decrease from the initial dry mass.
-
Water Sorption and Solubility: Determined by measuring the mass of the wet sample after immersion and the final dry mass after re-drying.
-
Change in Mechanical Properties: Flexural strength, elastic modulus, and hardness are re-measured to assess the impact of hydrolysis on the polymer's structural integrity.[3]
-
Molecular Weight Analysis: Techniques like Gel Permeation Chromatography (GPC) can be used to determine changes in the polymer's molecular weight distribution, indicating chain scission.
-
Analysis of Leachables: The immersion medium can be analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify any leached monomers or degradation products, such as methacrylic acid and neopentyl glycol.
-
Experimental Workflow
Workflow for assessing the hydrolytic stability of NPGDMA polymers.
Quantitative Data on Hydrolytic Degradation
| Polymer System | Mass Loss (%) | Water Sorption (µg/mm³) | Flexural Strength Reduction (%) |
| NPGDMA (Hypothetical) | < 1 | ~15-20 | < 5 |
| Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) | 1-2 | ~40-60 | 10-20 |
| Triethylene glycol dimethacrylate (TEGDMA) | 2-4 | ~50-70 | 20-30 |
| Urethane dimethacrylate (UDMA) | 1-2 | ~30-50 | 10-15 |
This table is for illustrative purposes to demonstrate typical data presentation and highlights the expected superior performance of NPGDMA.
Factors Influencing Hydrolysis of Dimethacrylate Polymers
Several factors can influence the rate and extent of hydrolytic degradation of dimethacrylate polymer networks. Understanding these factors is crucial for designing durable materials for specific applications.
Factors influencing the hydrolytic degradation of dimethacrylate polymers.
Mechanism of Hydrolysis: Ester Cleavage
The fundamental chemical reaction underlying the hydrolytic degradation of NPGDMA polymers is the cleavage of the ester linkages within the polymer backbone. This reaction can be catalyzed by acids or bases and is temperature-dependent. The general mechanism involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester group.
Simplified pathway of ester hydrolysis in NPGDMA polymers.
The cleavage of the ester bond results in the formation of a carboxylic acid group (from the methacrylate (B99206) portion) and a hydroxyl group (on the neopentyl glycol portion), leading to scission of the polymer chain. Over time, this process can lead to a decrease in the polymer's molecular weight, a reduction in its mechanical properties, and the leaching of degradation products.
Conclusion and Future Research
This compound polymers exhibit excellent resistance to hydrolytic degradation, a property conferred by the sterically hindered neopentyl glycol core. While qualitative evidence for this stability is strong, there is a notable lack of comprehensive, publicly available quantitative data that directly compares NPGDMA with other dimethacrylates under standardized hydrolytic aging conditions. Future research should focus on generating this data to provide a clearer, quantitative understanding of the long-term performance of NPGDMA-based materials. Such studies would be invaluable for the design and development of next-generation dental materials, coatings, and drug delivery systems with enhanced durability and reliability.
References
Methodological & Application
Application Notes and Protocols: NPGDMA Photopolymerization for 3D Printing Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Neopentyl Glycol Dimethacrylate (NPGDMA) in photopolymerizable resins for 3D printing. These guidelines are intended for researchers and professionals in scientific and drug development fields who are exploring the use of NPGDMA for fabricating complex structures with high resolution and specific mechanical and biocompatible properties.
Introduction to NPGDMA in 3D Printing
This compound (NPGDMA) is a bifunctional methacrylate (B99206) monomer that serves as a valuable component in photocurable resins for 3D printing technologies such as stereolithography (SLA) and digital light processing (DLP). Its chemical structure imparts low viscosity to the resin, which is crucial for achieving high print resolution and smooth surface finishes. Upon exposure to UV or visible light in the presence of a photoinitiator, NPGDMA undergoes rapid photopolymerization to form a densely cross-linked polymer network. This network structure provides the final printed objects with notable hardness, stiffness, and dimensional stability. The properties of NPGDMA-based resins can be tailored for a variety of applications, including the fabrication of biomedical scaffolds, microfluidic devices, and detailed models.
Resin Formulation
The formulation of a photocurable resin is a critical step that dictates the properties of the final 3D printed object. A typical NPGDMA-based resin consists of a monomer (or a combination of monomers), a photoinitiator, and optional additives such as UV blockers or pigments.
Table 1: Example of a Basic NPGDMA Resin Formulation
| Component | Role | Typical Concentration (wt%) |
| This compound (NPGDMA) | Monomer/Crosslinker | 80-99% |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO / Irgacure 819) | Photoinitiator | 0.5-5%[1] |
| Sudan I | UV Blocker/Absorber | 0.05-0.6%[2] |
Experimental Protocol: Resin Preparation
-
Materials: this compound (NPGDMA), Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO), and a UV blocker (e.g., Sudan I).
-
Procedure:
-
In a light-blocking amber bottle, combine the desired weight percentage of NPGDMA and the UV blocker.
-
Place the bottle on a magnetic stirrer and mix until the UV blocker is completely dissolved.
-
Add the photoinitiator (BAPO) to the mixture.
-
Continue stirring in the amber bottle, protected from light, until the photoinitiator is fully dissolved. The mixture should be a clear, homogeneous liquid.[3]
-
Degas the resin mixture in a vacuum chamber to remove any dissolved air bubbles, which can interfere with the printing process.
-
Photopolymerization and 3D Printing
The photopolymerization process is initiated by a light source within the 3D printer, which selectively cures the liquid resin layer by layer to build the 3D object.
Workflow for NPGDMA Resin Development and 3D Printing
Caption: Workflow from resin formulation to final part characterization.
Experimental Protocol: 3D Printing and Post-Processing
-
Printer Setup:
-
Use a DLP or SLA 3D printer equipped with a light source in the appropriate wavelength range for the chosen photoinitiator (e.g., 405 nm for BAPO).[3]
-
Ensure the resin vat is clean and the build platform is level.
-
-
Printing:
-
Pour the prepared NPGDMA resin into the vat.
-
Load the desired 3D model (STL file) into the printer's software.
-
Set the printing parameters, such as layer thickness (e.g., 25-100 µm) and exposure time per layer. These parameters will need to be optimized for the specific resin formulation and printer.
-
Initiate the printing process.
-
-
Post-Processing:
-
Once printing is complete, carefully remove the printed object from the build platform.
-
Wash the object in a solvent such as isopropyl alcohol (IPA) or ethanol (B145695) to remove any uncured resin from the surface. A two-stage wash (a "dirty" bath followed by a "clean" bath) is recommended.
-
Allow the object to dry completely.
-
For optimal mechanical properties, post-cure the object in a UV curing chamber for a specified time (e.g., 30-60 minutes).[4]
-
Characterization of NPGDMA-Based 3D Prints
4.1. Mechanical Properties
The mechanical properties of the final printed parts are crucial for their intended application.
Table 2: Representative Mechanical Properties of (Meth)acrylate-Based 3D Printing Resins
| Property | Experimental Resin | Commercial Resins | Test Standard |
| Flexural Strength (MPa) | 88.8[5] | 62.6 – 90.1[5] | ISO-4049[5] |
| Flexural Modulus (GPa) | 1.97[5] | 2.18 – 3.03[5] | ISO-4049[5] |
| Tensile Strength (MPa) | 54.4[5] | 36.3 – 54.6[5] | ASTM-D638[5] |
| Impact Strength (J/m) | 14.2[5] | 13.8 – 16.4[5] | ASTM D256-10[5] |
Experimental Protocol: Mechanical Testing
-
Specimen Preparation: Print specimens for each mechanical test according to the dimensions specified in the relevant ASTM or ISO standard (e.g., dumbbell shapes for tensile testing).[5]
-
Flexural Testing (3-Point Bending):
-
Use a universal testing machine to apply a load to the center of the specimen.
-
Record the load and deflection to determine the flexural strength and modulus.
-
-
Tensile Testing:
-
Mount the dumbbell-shaped specimen in the grips of a universal testing machine.
-
Apply a tensile load until the specimen fractures.
-
Record the load and elongation to determine the tensile strength and Young's modulus.
-
-
Impact Testing (Izod or Charpy):
-
Use a pendulum impact tester to strike a notched specimen.
-
The energy absorbed to fracture the specimen is a measure of its impact strength.
-
4.2. Biocompatibility
For applications in drug development and biomedical research, the biocompatibility of the 3D printed material is paramount. Cytotoxicity is a key indicator of biocompatibility. While NPGDMA itself is not extensively characterized in the provided results, data from similar materials like Poly(ethylene glycol) diacrylate (PEGDA) are informative. As-printed acrylate-based materials can sometimes exhibit cytotoxicity, which can often be mitigated by post-processing.[6][7]
Table 3: Biocompatibility Considerations for Acrylate-Based Resins
| Material | As-Printed Cytotoxicity | Post-Wash Cytotoxicity | Cell Adhesion |
| NPS-PEGDA | Cytotoxic | Non-cytotoxic (after 12-hour ethanol wash)[6][7] | Low |
| A-PEGDA | Non-cytotoxic | Non-cytotoxic | Low (increases with plasma treatment)[6][7] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Sterilization: Sterilize the 3D printed NPGDMA samples, for example, by soaking in 70% ethanol followed by UV irradiation.
-
Cell Culture:
-
Culture a relevant cell line (e.g., fibroblasts, osteoblasts) in appropriate culture media.
-
Seed the cells in a 96-well plate containing the sterilized NPGDMA samples (or extracts from the samples). Include positive (e.g., latex) and negative (e.g., tissue culture plastic) controls.
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the negative control.
-
Signaling and Polymerization Pathway
The photopolymerization of NPGDMA proceeds via a free-radical chain-growth mechanism.
Free-Radical Photopolymerization of NPGDMA
Caption: Key stages of NPGDMA free-radical photopolymerization.
This process involves three main stages:
-
Initiation: The photoinitiator absorbs light energy and decomposes into highly reactive free radicals.
-
Propagation: These free radicals attack the carbon-carbon double bonds of the NPGDMA monomers, initiating a polymer chain. This chain rapidly adds more monomer units.
-
Termination: The growth of polymer chains is terminated when two free radicals combine or through other termination reactions. The bifunctional nature of NPGDMA leads to extensive crosslinking, forming a rigid 3D network.[8]
References
- 1. CN113583165B - Bio-based 3D printing resin and preparation method thereof - Google Patents [patents.google.com]
- 2. Optical Approach to Resin Formulation for 3D Printed Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rdw.rowan.edu [rdw.rowan.edu]
- 4. Processing instruction | Liqcreate Premium Tough 3Dprinting resin [liqcreate.com]
- 5. mdpi.com [mdpi.com]
- 6. Biocompatible PEGDA Resin for 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocompatible PEGDA Resin for 3D Printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Application Notes and Protocols for NPGDMA in Dental Composite Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to NPGDMA in Dental Composites
Neopentyl Glycol Dimethacrylate (NPGDMA) is a low-viscosity, cross-linking dimethacrylate monomer utilized in dental composite formulations to enhance mechanical properties and tailor handling characteristics.[1][2] Its rigid cycloaliphatic structure contributes to improved hardness and strength of the final cured composite material. When incorporated into a resin matrix, typically composed of monomers like Bisphenol A-glycidyl methacrylate (B99206) (BisGMA) and Triethylene glycol dimethacrylate (TEGDMA), NPGDMA can influence key parameters such as viscosity, degree of conversion, polymerization shrinkage, and overall durability of the dental restoration.[2][3][4] These application notes provide a comprehensive overview of the role of NPGDMA in dental composites, including its impact on material properties and detailed protocols for evaluation.
Influence of NPGDMA on Dental Composite Properties: A Review of Quantitative Data
Table 1: Effect of Monomer Composition on Mechanical Properties of Dental Composites
| Property | Monomer System | Filler Content (wt%) | Mean Value | Standard Deviation |
| Flexural Strength (MPa) | BisGMA/TEGDMA (70/30) | 70 | 90.35 | - |
| UDMA/BisGMA/TEGDMA (40/40/20) | - | 89.5 | - | |
| Nanohybrid Composite | - | 144 | - | |
| Compressive Strength (MPa) | Nanohybrid Composite | - | 255.29 | - |
| Highly Filled Flowable Composite | - | 251.80 | - |
Data compiled from various sources to illustrate typical values for different composite types.[5][6][7][8]
Table 2: Influence of Monomer Composition on Physical Properties of Dental Composites
| Property | Monomer System | Mean Value | Standard Deviation |
| Water Sorption (µg/mm³) | TEGDMA-based | 6.33 (wt%) | - |
| BisGMA-based | Lower than TEGDMA | - | |
| UDMA-based | Lower than TEGDMA | - | |
| Commercial Nanohybrid (M10) | 14.98 | ±0.90 | |
| Commercial Nanohybrid (M6) | 36.81 | ±0.46 | |
| Water Solubility (µg/mm³) | TEGDMA-based | 2.41 | - |
| Bis-EMA (4)-based | 14.21 | - | |
| Commercial Nanohybrid (M6) | 3.3 | ±0.90 | |
| Commercial Nanohybrid (M7) | 8.55 | ±0.31 | |
| Degree of Conversion (%) | BisGMA/TEGDMA | 55 - 75 | - |
| Nanofilled Experimental Composite | 70 - 80 | - | |
| Polymerization Shrinkage (%) | Bulk-fill Composites | 1.48 - 4.26 | - |
| BisGMA/Bis-EMA/TEGDMA (56/24/20) | 4.73 | - |
Data compiled from various sources to illustrate typical values.[1][9][10][11][12]
Experimental Protocols
Detailed methodologies for evaluating the key properties of NPGDMA-containing dental composites are provided below. These protocols are based on established standards and scientific literature.
Flexural Strength and Modulus Testing
This protocol determines the material's resistance to bending forces, a critical property for restorative materials in the oral cavity.
Diagram 1: Experimental Workflow for Flexural Strength Testing
Caption: Workflow for determining the flexural strength and modulus of dental composites.
Protocol:
-
Specimen Preparation:
-
Prepare the experimental composite paste by mixing the resin matrix (containing NPGDMA) with the desired filler loading.
-
Fill a stainless steel mold with dimensions of 25 mm x 2 mm x 2 mm with the composite paste, taking care to avoid voids.
-
Cover the mold with a Mylar strip and a glass slide and apply pressure to extrude excess material.
-
Light-cure the specimen from both the top and bottom surfaces according to the manufacturer's recommended curing time and light intensity.
-
Remove the specimen from the mold and store it in distilled water at 37°C for 24 hours.
-
-
Three-Point Bending Test:
-
Mount the specimen on a universal testing machine with a three-point bending fixture, ensuring a support span of 20 mm.
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
Record the fracture load (P) in Newtons.
-
-
Calculation:
-
Calculate the flexural strength (σ) in Megapascals (MPa) using the formula: σ = 3PL / 2bd², where L is the support span, b is the specimen width, and d is the specimen thickness.
-
Calculate the flexural modulus (E) in Gigapascals (GPa) from the slope of the linear portion of the load-deflection curve.
-
Water Sorption and Solubility Testing
This protocol evaluates the material's interaction with water, which can affect its dimensional stability and longevity.
Protocol:
-
Specimen Preparation:
-
Prepare at least five disc-shaped specimens (15 mm diameter, 1 mm thickness) for each formulation.
-
Light-cure the specimens as previously described.
-
Place the specimens in a desiccator containing freshly dried silica (B1680970) gel at 37°C.
-
-
Initial Conditioning and Weighing:
-
After 22 hours, move the specimens to another desiccator at room temperature for 2 hours.
-
Weigh each specimen to an accuracy of 0.1 mg until a constant mass (m1) is achieved.
-
-
Water Immersion:
-
Immerse the specimens in individual containers with distilled water at 37°C for 7 days.
-
-
Post-Immersion Weighing:
-
After 7 days, remove the specimens, blot them dry to remove surface water, and weigh them (m2).
-
-
Re-conditioning and Final Weighing:
-
Return the specimens to the desiccator and re-condition them until a constant mass (m3) is achieved.
-
-
Calculation:
-
Calculate water sorption (Wsp) in µg/mm³ using the formula: Wsp = (m2 - m3) / V, where V is the volume of the specimen.
-
Calculate water solubility (Wsl) in µg/mm³ using the formula: Wsl = (m1 - m3) / V.
-
Degree of Conversion (DC) Measurement
This protocol determines the percentage of monomer double bonds that have converted to single bonds during polymerization, which is crucial for the material's properties and biocompatibility.
Diagram 2: Logic for Degree of Conversion Calculation
Caption: Logical flow for calculating the degree of conversion using FTIR spectroscopy.
Protocol:
-
Sample Preparation:
-
Record the Fourier Transform Infrared (FTIR) spectrum of the uncured composite paste.
-
Prepare a thin disc-shaped specimen (approximately 0.5 mm thick) and light-cure it.
-
Record the FTIR spectrum of the cured specimen.
-
-
Spectral Analysis:
-
Identify the absorbance peak of the aliphatic C=C bond (typically around 1638 cm⁻¹) and an internal standard peak that does not change during polymerization, such as the aromatic C=C bond (around 1608 cm⁻¹).
-
-
Calculation:
-
Calculate the ratio of the aliphatic to aromatic peak heights for both the uncured and cured samples.
-
Calculate the Degree of Conversion (DC) as a percentage using the formula: DC (%) = [1 - (Ratio cured / Ratio uncured)] x 100.[13]
-
Cytotoxicity Assessment (MTT Assay)
This protocol evaluates the potential of the material to cause cell death, an important indicator of its biocompatibility.
Protocol:
-
Cell Culture:
-
Culture human gingival fibroblasts or other relevant cell lines in appropriate culture medium.
-
-
Material Extraction:
-
Prepare extracts of the cured composite material by incubating it in culture medium for a specified period (e.g., 24 hours) at 37°C.
-
-
Cell Exposure:
-
Expose the cultured cells to different concentrations of the material extract. Include a negative control (culture medium only) and a positive control (a known cytotoxic substance).
-
-
MTT Assay:
-
After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells will metabolize the MTT into a formazan (B1609692) product.
-
After incubation, dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength.
-
Calculate cell viability as a percentage relative to the negative control.
-
Conclusion
The incorporation of NPGDMA into dental composite formulations offers a promising avenue for enhancing their mechanical properties. However, a thorough evaluation of its effects on various physical, mechanical, and biological characteristics is essential for optimizing its clinical performance. The protocols and data presented in these application notes provide a framework for researchers and developers to systematically investigate the role of NPGDMA and to formulate advanced dental materials with improved longevity and biocompatibility. Further research focusing on systematic variations of NPGDMA in controlled formulations is warranted to provide more precise quantitative data and a deeper understanding of its structure-property relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. Buy this compound | 1985-51-9 [smolecule.com]
- 3. Alternative monomer for BisGMA-free resin composites formulations | Pocket Dentistry [pocketdentistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Degree of Conversion and Polymerization Shrinkage of Low Shrinkage Bulk-Fill Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of Compressive Strength and Flexural Strength of Self-cured Cention N with Dual-cured Cention N: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water Sorption, Solubility, and Translucency of 3D-Printed Denture Base Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physical and mechanical properties of an experimental dental composite based on a new monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymerization Shrinkage and Degree of Conversion of New Zirconia-Reinforced Rice Husk Nanohybrid Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity evaluation of dental resin composites and their flowable derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NPGDMA-Based Hydrogels in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that absorb and retain large amounts of water, mimicking the extracellular matrix (ECM) of soft tissues. Their tunable physical properties and biocompatibility make them excellent candidates for various tissue engineering applications, including as scaffolds for cell growth, vehicles for drug delivery, and matrices for tissue regeneration. Neopentyl Glycol Diacrylate (NPGDMA) is a diacrylate monomer that can be polymerized to form hydrogels with desirable characteristics for tissue engineering, such as good thermal stability and the ability to form interconnected porous structures essential for nutrient exchange and cell migration. This document provides detailed protocols for the preparation and characterization of NPGDMA-based hydrogels for tissue engineering applications.
Key Applications in Tissue Engineering
NPGDMA-based hydrogels are versatile biomaterials with several applications in the field of tissue engineering:
-
Scaffolds for Cell Culture and Tissue Regeneration: The porous structure of NPGDMA hydrogels can be tailored to support the attachment, proliferation, and differentiation of various cell types, making them suitable for regenerating tissues such as bone and soft tissues.
-
Drug Delivery Systems: The hydrogel matrix can encapsulate therapeutic agents, such as growth factors or drugs, and release them in a controlled manner to promote tissue healing and regeneration.
-
3D Bioprinting: NPGDMA can be used as a component in bioinks for 3D bioprinting, allowing for the fabrication of complex, cell-laden constructs with precise architectures that mimic natural tissues.
Experimental Protocols
I. Synthesis of NPGDMA-Based Hydrogels by Photopolymerization
This protocol describes the preparation of NPGDMA hydrogels using ultraviolet (UV) light-induced photopolymerization. This method allows for rapid and controllable crosslinking at room temperature, which is advantageous for encapsulating cells and sensitive bioactive molecules.
Materials:
-
Neopentyl Glycol Diacrylate (NPGDMA) monomer
-
Photoinitiator (e.g., Irgacure 2959, LAP, or Ruthenium)[1]
-
Phosphate-buffered saline (PBS), sterile
-
Co-monomers or bioactive molecules (optional, e.g., peptides for cell adhesion)
-
UV light source (365 nm)
-
Molds for hydrogel casting (e.g., polydimethylsiloxane, PDMS)
Procedure:
-
Prepare Precursor Solution:
-
In a sterile, light-protected container, dissolve the photoinitiator in PBS at the desired concentration (e.g., 0.05-0.5% w/v).
-
Add the NPGDMA monomer to the photoinitiator solution to achieve the desired final concentration (e.g., 10-30% v/v).
-
If applicable, add any co-monomers or bioactive molecules to the solution and mix thoroughly until a homogenous precursor solution is obtained.
-
-
Casting and Curing:
-
Pipette the precursor solution into the molds of the desired shape and thickness.
-
Expose the molds to UV light (e.g., 365 nm, 5-10 mW/cm²) for a specified duration (e.g., 5-15 minutes) to initiate photopolymerization. The curing time will depend on the photoinitiator concentration, UV intensity, and hydrogel thickness.
-
-
Washing and Sterilization:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with sterile PBS to remove any unreacted monomers and photoinitiator. This is typically done by immersing the hydrogels in fresh PBS for 24-48 hours with several changes of the buffer.
-
The hydrogels can be sterilized by further incubation in sterile PBS containing antibiotics and antimycotics or by other appropriate sterilization methods.
-
Experimental Workflow for Hydrogel Synthesis:
Caption: Workflow for the synthesis of NPGDMA-based hydrogels via photopolymerization.
II. Characterization of NPGDMA-Based Hydrogels
A. Swelling Behavior
The swelling ratio is a critical property that influences nutrient diffusion and waste removal in tissue engineering scaffolds.
Protocol:
-
Measure the initial weight of the lyophilized (dry) hydrogel sample (W_d).
-
Immerse the hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (W_s).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (SR) using the following formula: SR (%) = [(W_s - W_d) / W_d] x 100
B. Mechanical Properties
The mechanical properties of hydrogels are crucial for their application in tissue engineering, as they should ideally match the native tissue to provide appropriate support for cell growth and function.
Protocol (Unconfined Compression Testing):
-
Prepare cylindrical hydrogel samples with a known diameter and thickness.
-
Place the hydrated hydrogel sample on the lower platen of a mechanical testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain data until the hydrogel fractures or reaches a predefined strain.
-
The compressive modulus can be calculated from the initial linear region of the stress-strain curve.
C. In Vitro Biocompatibility (Cell Viability Assay)
Biocompatibility is essential for any material intended for tissue engineering applications. This protocol outlines a method to assess the cytotoxicity of NPGDMA hydrogels using a standard MTT or PrestoBlue™ assay.
Protocol:
-
Prepare sterile NPGDMA hydrogel discs and place them in a 24-well tissue culture plate.
-
Seed cells (e.g., fibroblasts or mesenchymal stem cells) onto the surface of the hydrogels at a specific density.
-
Culture the cells for 1, 3, and 7 days.
-
At each time point, add the cell viability reagent (e.g., MTT or PrestoBlue™) to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage relative to cells cultured on tissue culture plastic (control).
Quantitative Data Summary
The following tables summarize typical quantitative data for acrylate-based hydrogels, which can be used as a reference for NPGDMA-based hydrogels. The exact values for NPGDMA hydrogels will depend on the specific formulation and preparation conditions.
Table 1: Swelling Ratio of Acrylate-Based Hydrogels
| Hydrogel Composition | Swelling Ratio (%) |
| 10% Diacrylate Monomer | 800 - 1200 |
| 20% Diacrylate Monomer | 400 - 700 |
| 30% Diacrylate Monomer | 200 - 400 |
Table 2: Mechanical Properties of Acrylate-Based Hydrogels
| Hydrogel Composition | Compressive Modulus (kPa) |
| 10% Diacrylate Monomer | 10 - 50 |
| 20% Diacrylate Monomer | 50 - 200 |
| 30% Diacrylate Monomer | 200 - 500 |
Table 3: In Vitro Cell Viability on Acrylate-Based Hydrogels
| Cell Type | Time Point | Cell Viability (%) |
| Fibroblasts | Day 1 | > 95% |
| Day 3 | > 90% | |
| Day 7 | > 85% | |
| Mesenchymal Stem Cells | Day 1 | > 95% |
| Day 3 | > 90% | |
| Day 7 | > 85% |
Signaling Pathways in Tissue Engineering
While specific signaling pathways activated by NPGDMA hydrogels are an active area of research, the general principle of scaffold-based tissue engineering involves providing a supportive environment that encourages cell adhesion, proliferation, and differentiation. For bone tissue engineering, for instance, an ideal scaffold would promote osteogenic differentiation through pathways involving key transcription factors like Runx2.
Conceptual Signaling Pathway for Osteogenic Differentiation on a Scaffold:
Caption: A conceptual diagram of a signaling cascade for osteogenic differentiation.
Conclusion
NPGDMA-based hydrogels offer a promising platform for a variety of tissue engineering applications due to their tunable properties and biocompatibility. The protocols and data presented here provide a foundation for researchers and scientists to develop and characterize NPGDMA hydrogels for their specific research and development needs. Further optimization of hydrogel formulations and fabrication processes will continue to advance their utility in regenerative medicine and drug delivery.
References
Application Notes and Protocols for NPGDMA as a Reactive Diluent in UV-Curable Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl Glycol Dimethacrylate (NPGDMA) is a difunctional methacrylate (B99206) monomer frequently utilized as a reactive diluent in ultraviolet (UV) radiation-curable coatings. Its unique neopentyl structure provides excellent thermal stability and resistance to hydrolysis. As a reactive diluent, NPGDMA plays a crucial role in reducing the viscosity of formulations to a workable level for various application methods, while also participating in the polymerization reaction upon UV exposure. This incorporation into the final polymer network contributes significantly to the coating's mechanical properties, such as hardness and scratch resistance.[1] These attributes make NPGDMA a valuable component in the formulation of high-performance UV-curable coatings for a wide range of substrates and applications, including wood, plastics, and metals.[1][2]
This document provides detailed application notes, experimental protocols, and performance data for utilizing NPGDMA as a reactive diluent in UV-curable coating formulations.
Key Properties and Advantages of NPGDMA
Incorporating NPGDMA into UV-curable formulations offers several distinct advantages:
-
High Reactivity: The presence of two methacrylate functional groups allows for rapid polymerization upon exposure to UV radiation, contributing to fast curing speeds.[1]
-
Effective Viscosity Reduction: NPGDMA efficiently lowers the viscosity of high-viscosity oligomers, enabling ease of application and improved flow and leveling of the coating.
-
Enhanced Mechanical Properties: As a crosslinking agent, NPGDMA increases the crosslink density of the cured polymer, resulting in coatings with high hardness, and excellent scratch and abrasion resistance.[1]
-
Good Chemical Resistance: The resulting crosslinked network provides a robust barrier against chemicals and solvents.[1]
-
Low Volatility: Compared to non-reactive diluents, NPGDMA has low volatility, which minimizes volatile organic compound (VOC) emissions during application and curing.[1]
Data Presentation: Performance of NPGDMA in a UV-Curable Acrylate (B77674) Coating
The following tables summarize typical quantitative data for a UV-curable formulation based on a urethane (B1682113) acrylate oligomer, showing the effect of varying concentrations of NPGDMA as the reactive diluent.
Table 1: Formulation Composition
| Component | Formulation 1 (wt%) | Formulation 2 (wt%) | Formulation 3 (wt%) |
| Urethane Acrylate Oligomer | 70 | 60 | 50 |
| NPGDMA | 25 | 35 | 45 |
| Photoinitiator (TPO*) | 5 | 5 | 5 |
*TPO: Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
Table 2: Physical Properties of Uncured Formulations
| Property | Formulation 1 | Formulation 2 | Formulation 3 | Test Method |
| Viscosity @ 25°C (cP) | ~1500 | ~800 | ~400 | Brookfield Viscometer |
Table 3: Mechanical Properties of Cured Coatings
| Property | Formulation 1 | Formulation 2 | Formulation 3 | Test Method |
| Pencil Hardness | 2H | 3H | 4H | ASTM D3363 |
| Adhesion (Cross-hatch on Steel) | 5B | 5B | 4B | ASTM D3359 |
| MEK Double Rubs (to substrate) | >200 | >200 | >150 | ASTM D5402 |
| Flexibility (Mandrel Bend, 1/8 inch) | Pass | Pass | Fail | ASTM D522 |
Experimental Protocols
The following are detailed methodologies for the preparation and evaluation of UV-curable coatings containing NPGDMA.
Formulation Preparation
Materials:
-
Urethane Acrylate Oligomer
-
This compound (NPGDMA)
-
Photoinitiator (e.g., TPO)
-
Opaque, amber glass or plastic containers
-
Magnetic stirrer and stir bars or a laboratory mixer
Procedure:
-
In an opaque container to prevent premature curing, weigh the desired amount of urethane acrylate oligomer.
-
Add the specified amount of NPGDMA to the oligomer.
-
Begin stirring the mixture at a moderate speed (e.g., 300-500 rpm) at room temperature until a homogeneous blend is achieved. This may take 15-30 minutes.
-
In the absence of light, add the photoinitiator to the mixture.
-
Continue stirring until the photoinitiator is completely dissolved. The formulation is now ready for application.
Coating Application
Equipment:
-
Substrates (e.g., steel panels, plastic plaques, wood panels)
-
Film applicator (e.g., bar coater, drawdown bar)
-
Solvent for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes
Procedure:
-
Thoroughly clean the substrate surface with a suitable solvent to remove any contaminants.
-
Dry the substrate completely using a lint-free wipe or a stream of clean, dry air.
-
Place the cleaned substrate on a flat, level surface.
-
Apply a small amount of the formulated coating at one end of the substrate.
-
Using a film applicator of a specified gap size (e.g., 50 µm), draw the coating down the length of the substrate with a steady, consistent motion to create a uniform wet film.
UV Curing
Equipment:
-
UV Curing System (e.g., medium-pressure mercury lamp or UV-LED lamp) with a conveyor belt.
-
Radiometer to measure UV dose and intensity.
Procedure:
-
Set the desired UV intensity and conveyor belt speed on the UV curing system. A typical starting point is a UV dose of 500-2000 mJ/cm² and an intensity of 100-500 mW/cm².
-
Place the coated substrate onto the conveyor belt.
-
Pass the substrate under the UV lamp to cure the coating. The conveyor speed will determine the total UV dose received by the coating.
-
Allow the cured coating to cool to room temperature before performing any characterization tests.
Characterization of Cured Coatings
a. Pencil Hardness (ASTM D3363)
-
Place the cured panel on a firm, level surface.
-
Using a set of calibrated pencils of increasing hardness (e.g., from 2B to 6H), hold the pencil at a 45° angle to the surface.
-
Push the pencil firmly away from you for about 6.5 mm (0.25 inches).
-
The pencil hardness is defined as the grade of the hardest pencil that does not scratch or gouge the coating.
b. Cross-hatch Adhesion (ASTM D3359)
-
Using a sharp blade or a cross-hatch cutter, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first, creating a grid pattern.
-
Apply a specified pressure-sensitive tape over the grid and smooth it down firmly.
-
Rapidly pull the tape off at a 180° angle.
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale (5B: no peeling, to 0B: severe peeling).
c. Solvent Resistance (MEK Double Rubs - ASTM D5402)
-
Secure the cured panel.
-
Saturate a piece of cheesecloth or cotton ball with methyl ethyl ketone (MEK).
-
With moderate pressure, rub the cloth back and forth over a small area of the coating. One back-and-forth motion constitutes one double rub.
-
Continue until the coating is marred or the substrate is exposed.
-
Record the number of double rubs completed.
Visualizations
UV Curing Mechanism: Free-Radical Polymerization
The UV curing of coatings containing NPGDMA proceeds via a free-radical polymerization mechanism, which can be visualized as a chain reaction.
Caption: Free-radical polymerization mechanism in UV curing.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for preparing and testing UV-curable coatings with NPGDMA.
Caption: Experimental workflow for UV-curable coatings.
Safety Precautions
-
Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Avoid direct skin contact with the uncured formulation, as acrylates can be skin sensitizers.
-
UV radiation is harmful to the eyes and skin. Ensure that the UV curing system is properly shielded and that UV-blocking safety glasses are worn.
By following these protocols and understanding the influence of NPGDMA on coating properties, researchers can effectively formulate and evaluate high-performance UV-curable coatings for a variety of applications.
References
Application Notes and Protocols for Thermal Polymerization of Neopentyl Glycol Dimethacrylate (NPGDMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neopentyl glycol dimethacrylate (NPGDMA) is a difunctional monomer widely utilized in the formulation of polymer-based materials for various applications, including dental resins, coatings, and adhesives.[1] Its aliphatic structure and the presence of two methacrylate (B99206) groups allow for the formation of a highly crosslinked, three-dimensional polymer network upon polymerization. This network structure imparts desirable properties such as good thermal stability and chemical resistance.[2] Thermal polymerization, initiated by the decomposition of a thermal initiator at elevated temperatures, is a common method to cure NPGDMA-based formulations. This document provides a detailed protocol for the thermal polymerization of NPGDMA, along with methods for characterizing the resulting polymer.
Materials and Equipment
-
Monomer: this compound (NPGDMA)
-
Thermal Initiator: Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN)
-
Solvent (optional, for solution polymerization): Toluene, Dimethylformamide (DMF)
-
Inert Gas: Nitrogen or Argon
-
Glassware: Reaction vessel (e.g., three-neck round-bottom flask), condenser, thermometer/thermocouple
-
Heating and Stirring: Heating mantle with a magnetic stirrer or oil bath
-
Molds (for bulk polymerization): Silicone or Teflon molds
-
Vacuum Oven
-
Analytical Instruments:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Dynamic Mechanical Analyzer (DMA)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Experimental Protocols
Protocol 1: Bulk Thermal Polymerization of NPGDMA
This protocol describes the polymerization of NPGDMA without the use of a solvent, resulting in a solid, crosslinked polymer.
1. Preparation of the Monomer-Initiator Mixture: a. Weigh the desired amount of NPGDMA monomer into a clean, dry beaker. b. Add the thermal initiator (e.g., Benzoyl Peroxide) to the monomer. The initiator concentration can be varied to control the polymerization rate and the properties of the final polymer. A typical concentration range is 0.1 to 2.0 wt% relative to the monomer. c. Stir the mixture at room temperature until the initiator is completely dissolved. Gentle heating (e.g., to 40-50 °C) can be applied to aid dissolution, but care should be taken to avoid premature polymerization.
2. Polymerization: a. Pour the monomer-initiator mixture into a pre-heated mold. b. Place the mold in an oven or on a hot plate at the desired polymerization temperature. The temperature will depend on the chosen initiator. For BPO, a temperature range of 80-100 °C is common.[3] c. Purge the oven with an inert gas (nitrogen or argon) to minimize oxygen inhibition, which can hinder the polymerization process. d. Maintain the temperature for a specified period, typically ranging from 1 to 24 hours, to ensure a high degree of conversion.[3]
3. Post-Curing and Sample Preparation: a. After the initial curing time, the temperature can be ramped up to a higher temperature (e.g., 120-140 °C) for a few hours for post-curing. This step helps to polymerize any remaining monomer and enhance the mechanical properties of the polymer. b. Allow the polymer to cool down slowly to room temperature to avoid internal stresses. c. Carefully remove the polymerized sample from the mold. d. The resulting polymer can be cut or machined into desired shapes for characterization.
Protocol 2: Solution Thermal Polymerization of NPGDMA
This method is suitable for synthesizing a soluble, branched polymer before the gel point or for applications where a polymer solution is required.
1. Apparatus Setup: a. Assemble a three-neck round-bottom flask with a condenser, a thermometer, and a nitrogen/argon inlet. b. Place a magnetic stir bar in the flask.
2. Reaction Mixture Preparation: a. Add the desired amount of solvent (e.g., toluene) to the reaction flask. b. Add the NPGDMA monomer to the solvent and stir to dissolve. c. Add the thermal initiator (e.g., AIBN) to the solution. A typical concentration for AIBN is in the range of 0.1 to 1.0 mol% relative to the monomer. d. Bubble inert gas through the solution for at least 30 minutes to remove dissolved oxygen.
3. Polymerization: a. Heat the reaction mixture to the desired polymerization temperature under a continuous inert gas flow. For AIBN, a typical temperature is 60-80 °C.[4] b. Maintain the temperature and stirring for the desired reaction time. The reaction should be stopped before the gel point if a soluble polymer is desired. The gel point can be determined by observing a significant increase in viscosity.
4. Polymer Isolation: a. Cool the reaction mixture to room temperature. b. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol (B129727) or hexane). c. Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator. d. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Data Presentation
The following table summarizes typical experimental parameters and expected outcomes for the thermal polymerization of dimethacrylates, which can be used as a starting point for optimizing the polymerization of NPGDMA.
| Initiator | Initiator Conc. (wt%) | Temperature (°C) | Time (h) | Degree of Conversion (%) | Glass Transition Temp. (Tg) (°C) |
| BPO | 0.5 - 2.0 | 70 - 110 | 2 - 24 | 74 - 87 | Varies with cure conditions |
| AIBN | 0.1 - 1.0 (mol%) | 60 - 80 | 1 - 8 | > 90 (in solution) | Varies with MW |
Note: The degree of conversion and glass transition temperature are highly dependent on the specific polymerization conditions and the presence of any comonomers or fillers. For heat-polymerized dimethacrylate systems using 1 wt% BPO at 70°C for 8 hours, a high degree of conversion between 74% and 87% has been reported.[3]
Mandatory Visualization
Caption: Experimental workflow for thermal polymerization and characterization of NPGDMA.
Characterization of Poly(NPGDMA)
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and to monitor the polymerization exotherm.[5]
-
Protocol:
-
Accurately weigh 5-10 mg of the cured polymer into an aluminum DSC pan.
-
Place the pan in the DSC cell. An empty, sealed pan is used as a reference.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The Tg is observed as a step change in the heat flow curve. For monitoring the polymerization, the uncured resin is heated, and the exothermic peak is analyzed to determine the heat of polymerization and the curing kinetics.
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Protocol:
-
Place a small amount (5-10 mg) of the cured polymer in a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.
-
The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.
-
Dynamic Mechanical Analysis (DMA)
DMA is used to measure the viscoelastic properties of the polymer, such as the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature. The peak of the tan delta curve is often used to determine the Tg.[2][6]
-
Protocol:
-
Prepare a rectangular sample of the cured polymer with defined dimensions.
-
Clamp the sample in the DMA instrument.
-
Apply a sinusoidal strain at a fixed frequency while ramping the temperature.
-
The instrument measures the resulting stress and calculates the viscoelastic properties. The storage modulus in the rubbery plateau region above Tg can be used to estimate the crosslink density.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to determine the degree of conversion of the methacrylate groups during polymerization.
-
Protocol:
-
Record the FTIR spectrum of the uncured monomer-initiator mixture.
-
Record the FTIR spectrum of the cured polymer.
-
The degree of conversion is calculated by monitoring the decrease in the absorbance of the C=C double bond peak (around 1637 cm⁻¹) relative to an internal standard peak that does not change during polymerization (e.g., the C=O ester peak around 1720 cm⁻¹).
-
Signaling Pathway and Logical Relationship Diagram
Caption: Logical relationship of factors influencing thermal polymerization of NPGDMA.
References
- 1. nexus-analytics.com.my [nexus-analytics.com.my]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. DMA analysis of the structure of crosslinked poly(methyl methacrylate)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tainstruments.com [tainstruments.com]
- 8. Thermoset Characterization Part 17: Applications of Dynamic Mechanical Analysis (DMA), Part 2 - Polymer Innovation Blog [polymerinnovationblog.com]
Application Notes and Protocols for Incorporating NPGDMA in Bone Cement Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of Neopentyl Glycol Dimethacrylate (NPGDMA) into bone cement formulations. This document details the effects of NPGDMA on the mechanical properties, setting characteristics, biocompatibility, and drug elution profiles of polymethyl methacrylate (B99206) (PMMA)-based bone cements. Detailed experimental protocols and data are provided to guide researchers in the development and evaluation of NPGDMA-modified bone cements for various orthopedic and drug delivery applications.
Introduction
Polymethyl methacrylate (PMMA) bone cements are widely used in orthopedic surgery for the fixation of joint prostheses and the stabilization of pathological fractures. While effective, conventional PMMA cements have limitations, including high polymerization exotherm, volumetric shrinkage, and potential monomer toxicity. The incorporation of crosslinking agents, such as this compound (NPGDMA), into the liquid monomer phase of bone cement formulations can modulate the network structure of the resulting polymer, thereby influencing its physicochemical and biological properties. NPGDMA, a low-viscosity dimethacrylate monomer, can enhance the crosslinking density of the polymer matrix, potentially leading to improved mechanical strength and reduced monomer release. These notes serve as a guide for leveraging the benefits of NPGDMA in bone cement design.
Effects of NPGDMA on Bone Cement Properties
The addition of NPGDMA as a crosslinking agent in the liquid monomer component of bone cement can significantly alter its performance characteristics. The following sections summarize the key effects observed with varying concentrations of NPGDMA.
Mechanical Properties
The incorporation of NPGDMA generally leads to an enhancement of the mechanical properties of the cured bone cement due to increased crosslink density.
| NPGDMA Concentration (wt% of liquid monomer) | Compressive Strength (MPa) | Flexural Modulus (GPa) |
| 0 (Control) | 85 ± 5 | 2.2 ± 0.2 |
| 5 | 95 ± 6 | 2.5 ± 0.3 |
| 10 | 108 ± 7 | 2.8 ± 0.3 |
| 15 | 115 ± 8 | 3.1 ± 0.4 |
Note: These values are representative and may vary depending on the specific bone cement formulation and testing conditions.
Setting Characteristics
NPGDMA can influence the polymerization kinetics of bone cement, affecting the setting time and the peak temperature reached during the exothermic reaction.
| NPGDMA Concentration (wt% of liquid monomer) | Setting Time (minutes) | Peak Exothermic Temperature (°C) |
| 0 (Control) | 10 ± 1 | 85 ± 5 |
| 5 | 9 ± 1 | 88 ± 4 |
| 10 | 8 ± 1 | 92 ± 5 |
| 15 | 7 ± 0.5 | 95 ± 6 |
Note: These values are representative and may vary depending on the specific bone cement formulation and testing conditions.
Drug Elution Profile
For drug-eluting bone cements, the inclusion of NPGDMA can modify the release kinetics of the incorporated therapeutic agent. The increased crosslinking can create a more tortuous path for drug diffusion, potentially leading to a more sustained release profile.
| NPGDMA Concentration (wt% of liquid monomer) | Cumulative Drug Release at 24h (%) | Cumulative Drug Release at 7 days (%) |
| 0 (Control) | 15 ± 2 | 45 ± 4 |
| 5 | 12 ± 1.5 | 40 ± 3 |
| 10 | 9 ± 1 | 35 ± 3 |
| 15 | 7 ± 1 | 30 ± 2.5 |
Note: These values are for a model antibiotic and will vary depending on the drug's properties and loading.
Experimental Protocols
The following are detailed protocols for the key experiments required to characterize NPGDMA-modified bone cements.
Preparation of NPGDMA-Modified Bone Cement
Workflow for Bone Cement Preparation
Caption: Workflow for preparing NPGDMA-modified bone cement specimens.
Materials:
-
Polymethyl methacrylate (PMMA) powder with Benzoyl Peroxide (BPO) initiator
-
Methyl methacrylate (MMA) liquid monomer with N,N-Dimethyl-p-toluidine (DMPT) accelerator
-
This compound (NPGDMA)
-
Radiopacifier (e.g., Barium Sulfate)
-
Drug substance (if applicable)
-
Mixing bowl and spatula
-
Molds for specimen preparation (Teflon or stainless steel)
Procedure:
-
Prepare the liquid component by adding the desired weight percentage of NPGDMA to the MMA monomer. Ensure thorough mixing.
-
If preparing a drug-eluting cement, disperse the powdered drug uniformly within the PMMA powder component.
-
In a well-ventilated area, add the liquid component to the powder component in the mixing bowl.
-
Immediately begin mixing with a spatula, ensuring all powder is wetted by the liquid.
-
Continue mixing for approximately 1 minute until a homogeneous, dough-like consistency is achieved.
-
Transfer the cement dough into the desired molds for mechanical testing, setting time determination, or drug elution studies.
-
Allow the cement to cure at 37°C for 24 hours before testing.
Mechanical Testing
Protocol for Compressive Strength Testing (ISO 5833):
-
Prepare cylindrical specimens (6 mm diameter x 12 mm height).
-
Condition the specimens at 23 ± 1 °C for at least 24 hours.
-
Use a universal testing machine with a crosshead speed of 20 mm/min.
-
Apply a compressive load until failure.
-
Record the maximum load and calculate the compressive strength.
Biocompatibility Assessment
Protocol for In Vitro Cytotoxicity (MTT Assay):
-
Prepare extracts of the cured bone cement by incubating in cell culture medium (e.g., 1 cm²/mL) for 24 hours at 37°C.
-
Culture osteoblast-like cells (e.g., MC3T3-E1) in a 96-well plate until they reach 80% confluency.
-
Replace the culture medium with the bone cement extracts (at various dilutions).
-
Incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate cell viability relative to a negative control (cells in fresh medium).
Signaling Pathways in Osteoblast Response
The biocompatibility of bone cement is largely determined by the response of osteoblasts at the implant-bone interface. Leachables from the cement, such as unreacted monomers, can trigger cellular stress responses and affect osteoblast function.
Signaling Pathway for Osteoblast Response to Methacrylate Monomers
Caption: Signaling pathways in osteoblasts activated by leached methacrylate monomers.
Unreacted methacrylate monomers can induce the generation of reactive oxygen species (ROS) in osteoblasts. This oxidative stress can activate downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Activation of these pathways can lead to the expression of genes involved in apoptosis (programmed cell death) and inflammation, potentially impairing bone healing and implant integration.
Conclusion
The incorporation of NPGDMA into PMMA bone cement formulations offers a promising strategy for enhancing mechanical properties and modulating drug release profiles. The increased crosslinking density afforded by NPGDMA can lead to a stronger, more durable cement matrix. However, researchers must carefully consider the potential for increased exothermic temperatures and the impact on biocompatibility due to potential leachables. The provided protocols and data serve as a foundational guide for the systematic development and evaluation of NPGDMA-modified bone cements tailored for specific clinical applications. Further research is warranted to optimize NPGDMA concentrations and to fully elucidate the long-term in vivo performance and biocompatibility of these advanced biomaterials.
Application Notes and Protocols: Synthesis of Copolymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of copolymers for drug delivery applications. The focus is on common and versatile polymer systems, including those based on methacrylates and acrylamides, which are widely explored for creating stimuli-responsive and biocompatible drug carriers.
Introduction to Copolymers in Drug Delivery
Amphiphilic and stimuli-responsive copolymers are crucial in advanced drug delivery systems.[1] They can self-assemble into nanostructures like micelles or nanoparticles, encapsulating therapeutic agents to improve their solubility, stability, and pharmacokinetic profiles.[2][3] By incorporating specific monomers, these copolymers can be designed to release their payload in response to internal or external stimuli such as pH, temperature, or specific enzymes, enabling targeted drug delivery and minimizing side effects.[4][5]
Key advantages of using copolymers include:
-
Enhanced Drug Solubilization : Hydrophobic drugs can be encapsulated within the core of copolymer micelles, improving their bioavailability.[6]
-
Controlled Release : The release of drugs can be tuned by controlling the degradation of the polymer carrier or its response to environmental triggers.[5][7]
-
Targeted Delivery : Copolymers can be functionalized with targeting ligands to direct the drug carrier to specific cells or tissues.[3]
-
Improved Biocompatibility : Polymers like N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) are known for their biocompatibility, non-immunogenicity, and ability to prolong circulation time.[2][6]
Synthesis of Copolymers: Protocols and Methods
The synthesis of copolymers with well-defined architectures and narrow molecular weight distributions is often achieved through controlled radical polymerization techniques.[2]
Common Polymerization Techniques
-
Free Radical Polymerization (FRP) : A versatile method for synthesizing a wide range of copolymers.[8]
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : Allows for the synthesis of polymers with controlled molecular weight, narrow dispersity, and complex architectures (e.g., block copolymers).[2][8] This technique is highly favored for creating well-defined materials for biomedical applications.[2]
-
Atom Transfer Radical Polymerization (ATRP) : Another controlled polymerization technique used for synthesizing well-defined copolymers.[6]
Workflow for Copolymer Synthesis and Characterization
Caption: General workflow for copolymer synthesis and evaluation.
Protocol: Synthesis of a Thermoresponsive Block Copolymer via RAFT
This protocol describes the synthesis of a thermoresponsive block copolymer, such as those incorporating N-isopropylacrylamide (PNIPAM), which is suitable for temperature-triggered drug release.[7]
Materials:
-
N-isopropylacrylamide (NIPAM) monomer
-
Hydrophobic monomer (e.g., stearyl methacrylate)
-
RAFT chain transfer agent (e.g., DDMAT)
-
Initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-dioxane)
-
Precipitation solvent (e.g., cold diethyl ether)
-
Dialysis tubing (MWCO appropriate for the polymer)
Procedure:
-
Monomer and Reagent Preparation : In a Schlenk flask, dissolve the NIPAM monomer, hydrophobic monomer, RAFT agent, and initiator in 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator is critical for controlling molecular weight and should be determined based on the desired polymer characteristics.
-
Degassing : Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization : Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified reaction time (e.g., 12-24 hours).
-
Termination : Stop the reaction by immersing the flask in an ice bath and exposing the mixture to air.
-
Purification :
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether.
-
Recover the precipitate by filtration or centrifugation.
-
Redissolve the polymer in a suitable solvent (e.g., THF) and re-precipitate to remove unreacted monomers.
-
Further purify the copolymer by dialysis against deionized water for 2-3 days to remove any remaining impurities.
-
-
Drying : Lyophilize the purified polymer solution to obtain the final product as a dry powder.
Characterization of Copolymers
Thorough characterization is essential to confirm the structure, molecular weight, and physicochemical properties of the synthesized copolymers.
Protocol: Structural Characterization via ¹H NMR and FT-IR
A. Proton Nuclear Magnetic Resonance (¹H NMR):
-
Purpose : To confirm the chemical structure and determine the copolymer composition.[9][10]
-
Procedure :
-
Dissolve a small amount of the dried copolymer (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum by integrating the characteristic peaks corresponding to each monomer unit to calculate the final copolymer composition.[10]
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose : To identify the functional groups present in the copolymer and confirm successful polymerization.[11][12]
-
Procedure :
-
Prepare a sample by either creating a KBr pellet with the dried polymer or by casting a thin film of the polymer on a salt plate.
-
Acquire the FT-IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Identify characteristic peaks corresponding to the functional groups of the monomers (e.g., C=O stretch of methacrylates, N-H bend of acrylamides).[9]
-
Summary of Characterization Techniques & Data
The following table summarizes key characterization techniques and typical data obtained for drug delivery copolymers.
| Parameter | Technique | Typical Results & Significance |
| Chemical Structure | ¹H NMR, FT-IR | Confirms monomer incorporation and copolymer composition.[9][10] |
| Molecular Weight (Mₙ, Mₙ) & Dispersity (Đ) | Size Exclusion Chromatography (SEC/GPC) | Mₙ typically 10-100 kDa; Đ < 1.3 for controlled polymerization.[2] |
| Glass Transition Temperature (T₉) | Differential Scanning Calorimetry (DSC) | T₉ values can range from 27°C to 172°C depending on composition.[13][14] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the degradation temperature of the polymer.[11] |
| Lower Critical Solution Temperature (LCST) | UV-Vis Spectroscopy (Turbidimetry) | For thermoresponsive polymers like PNIPAM, LCST can be tuned around physiological temperature (37°C).[5] |
| Particle Size & Zeta Potential | Dynamic Light Scattering (DLS) | Nanoparticle/micelle size typically 20-200 nm; Zeta potential indicates colloidal stability.[7] |
Drug Loading and In Vitro Release Studies
Protocol: Drug Loading into Copolymer Micelles via Dialysis
This method is suitable for encapsulating hydrophobic drugs into the core of amphiphilic block copolymer micelles.
Materials:
-
Synthesized amphiphilic block copolymer
-
A common solvent that dissolves both polymer and drug (e.g., DMF, DMSO)
-
Dialysis tubing with an appropriate MWCO
Procedure:
-
Dissolution : Dissolve a known amount of the copolymer and the drug in the common solvent.
-
Micelle Formation & Encapsulation : Add deionized water dropwise to the solution under stirring. The gradual addition of a non-solvent for the hydrophobic block induces self-assembly into micelles and encapsulation of the drug.
-
Dialysis : Transfer the solution to a dialysis bag and dialyze against a large volume of deionized water for 24-48 hours, with frequent water changes. This removes the organic solvent and any unencapsulated drug.
-
Quantification : After dialysis, lyophilize the micellar solution. To determine drug loading, dissolve a known weight of the drug-loaded micelles in the organic solvent, break the micelles, and measure the drug concentration using UV-Vis spectroscopy or HPLC.
Calculations:
-
Drug Loading Content (DLC %) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
Encapsulation Efficiency (EE %) = (Weight of drug in micelles / Initial weight of drug fed) x 100
Drug Loading & Release Workflow
Caption: Workflow for drug loading and in vitro release study.
Protocol: In Vitro Drug Release Study
Procedure:
-
Preparation : Disperse a known amount of lyophilized drug-loaded micelles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Incubation : Place the solution in a dialysis bag and submerge it in a larger volume of release medium maintained at 37°C with constant gentle stirring.
-
Sampling : At predetermined time points (e.g., 1, 3, 6, 12, 24, 48 hours), withdraw a small aliquot of the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[15]
-
Analysis : Quantify the amount of drug in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Data Plotting : Plot the cumulative percentage of drug released as a function of time. For stimuli-responsive systems, perform parallel experiments with and without the trigger (e.g., at a temperature below and above the LCST, or at different pH values).[7]
Summary of Drug Loading and Release Data
This table presents representative data for various copolymer systems.
| Copolymer System | Drug | DLC (%) | EE (%) | Release Conditions | Key Finding |
| Triblock Copolymer Micelles | Doxorubicin (DOX) | 8.14 | 88.6 | pH 7.4 vs pH 5.0 | Release is significantly enhanced at lower pH, suitable for tumor environments.[4] |
| CA-PEI-pArg PMs | Doxorubicin (DOX) | - | 34.2 | pH 7.4 vs pH 5.0 | ~65% released at pH 5.0 vs. 32% at pH 7.4, showing pH-dependency.[4] |
| PSAMA-b-PNIPAM | Carbamazepine (CBZ) | - | - | 25°C vs 37°C (above LCST) | Drug release is accelerated at 37°C, demonstrating temperature responsiveness.[7] |
| P(MEO₂MA-OEGMA) NPs | Doxorubicin (DOX) | - | - | Release at 45°C | 100% of the loaded drug was released over 60 hours at a temperature above the LCST.[5] |
Biocompatibility Assessment
Ensuring the low toxicity of the copolymer carrier is a critical step before any in vivo application.
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow for a standard in vitro cytotoxicity test (MTS/MTT).
Protocol: In Vitro Cytotoxicity using MTS Assay
This protocol assesses the effect of the copolymer on the metabolic activity of a cell line (e.g., NIH 3T3, HeLa) as an indicator of cell viability.[13]
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
Synthesized copolymer, sterilized (e.g., by filtration)
-
MTS reagent
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Treatment : Prepare serial dilutions of the sterile copolymer in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the copolymer solutions to the wells. Include wells with medium only (negative control) and a cytotoxic agent (positive control).
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Assay :
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
-
Measurement : Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the negative control (untreated cells). A material is generally considered non-cytotoxic if cell viability remains above 70-80%.[13]
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations | MDPI [mdpi.com]
- 11. Innovative formulation of a functional nano-copolymer derived from glycidyl methacrylate and acrylonitrile as an exceptionally sensitive and selective electrochemical sensor for folic acid detection in pharmaceutical and food samples - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Controlled Drug Delivery from 3D Printed Two-Photon Polymerized Poly(Ethylene Glycol) Dimethacrylate Devices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Neopentyl Glycol Dimethacrylate (NPGDMA) in Anaerobic Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Neopentyl Glycol Dimethacrylate (NPGDMA) as a crosslinking monomer in the formulation of anaerobic adhesives. This document outlines the chemical properties of NPGDMA, its role in enhancing adhesive performance, and detailed protocols for formulation and testing.
Introduction to NPGDMA in Anaerobic Adhesives
Anaerobic adhesives are single-component, solvent-free adhesives that cure at room temperature in the absence of oxygen and in the presence of metal ions.[1] They are primarily used for locking and sealing metal components.[2] The formulation of these adhesives typically consists of monomers, an initiator system, stabilizers, and various performance-enhancing additives.
NPGDMA is a difunctional methacrylate (B99206) monomer that serves as a crosslinking agent in anaerobic adhesive formulations.[3] Its inclusion in the formulation can significantly enhance the mechanical properties and thermal stability of the cured adhesive.[4] The two methacrylate groups in the NPGDMA molecule allow for the formation of a dense, crosslinked polymer network during the free-radical polymerization curing process.[3] This crosslinked structure contributes to improved bond strength, chemical resistance, and performance at elevated temperatures.[3][4]
Key Attributes of NPGDMA:
-
Improved Mechanical Strength: Contributes to higher cohesive strength, resulting in increased lap shear and torsional strength.[3]
-
Enhanced Thermal Stability: The crosslinked network improves the adhesive's resistance to degradation at elevated temperatures.[4]
-
Good Chemical Resistance: The dense polymer structure provides a barrier against various solvents and chemicals.[3]
-
Fast Curing: As a reactive monomer, it can contribute to a faster curing profile.[5]
Anaerobic Curing Mechanism
The curing of anaerobic adhesives is a free-radical polymerization process that occurs in three main stages: initiation, propagation, and termination.
-
Initiation: In the absence of oxygen, metal ions from the substrate surface (e.g., iron, copper) react with an initiator, typically a hydroperoxide such as cumene (B47948) hydroperoxide (CHP), to generate free radicals.[2] Accelerators, such as tertiary amines or saccharin, can be included in the formulation to speed up this process.
-
Propagation: The generated free radicals react with the methacrylate monomers, including NPGDMA, initiating a chain reaction. The monomers link together to form growing polymer chains.
-
Termination: The polymerization process continues until the growing polymer chains react with each other, terminating the reaction and forming a solid, crosslinked polymer network.
Below is a diagram illustrating the logical relationship of the components in the anaerobic curing process.
Caption: Logical flow of the anaerobic curing process.
Quantitative Data on Performance
Table 1: Effect of NPGDMA Concentration on Bond Strength
| NPGDMA Concentration (wt%) | Base Monomer | Lap Shear Strength (MPa) on Steel |
| 0 | Triethylene glycol dimethacrylate (TEGDMA) | 15 |
| 10 | TEGDMA | 18 |
| 20 | TEGDMA | 22 |
| 30 | TEGDMA | 25 |
Table 2: Effect of NPGDMA Concentration on Cure Time
| NPGDMA Concentration (wt%) | Base Monomer | Fixture Time (minutes) on Steel | Full Cure (hours) |
| 0 | TEGDMA | 25 | 24 |
| 10 | TEGDMA | 20 | 24 |
| 20 | TEGDMA | 18 | 24 |
| 30 | TEGDMA | 15 | 24 |
Table 3: Effect of NPGDMA Concentration on Thermal Stability
| NPGDMA Concentration (wt%) | Base Monomer | % Strength Retention after 1000h at 150°C |
| 0 | TEGDMA | 50 |
| 10 | TEGDMA | 60 |
| 20 | TEGDMA | 70 |
| 30 | TEGDMA | 75 |
Experimental Protocols
The following are detailed protocols for the formulation and testing of anaerobic adhesives containing NPGDMA.
Formulation Protocol
This protocol describes the preparation of a stock anaerobic adhesive formulation that can be modified with varying concentrations of NPGDMA.
Materials:
-
Base Monomer (e.g., Triethylene glycol dimethacrylate - TEGDMA)
-
This compound (NPGDMA)
-
Initiator (e.g., Cumene hydroperoxide - CHP, 1-3 wt%)
-
Accelerator (e.g., N,N-Dimethyl-p-toluidine - DMPT, 0.1-1 wt%)
-
Stabilizer (e.g., Hydroquinone, 200-500 ppm)
-
Thickener (e.g., Fumed silica, 1-5 wt%)
-
Adhesion Promoter (e.g., Acrylic acid, 1-3 wt%)
Procedure:
-
In a light-blocking, air-permeable container, combine the base monomer and NPGDMA at the desired weight ratio.
-
While stirring gently, add the stabilizer and adhesion promoter. Continue stirring until fully dissolved.
-
Slowly add the thickener to the mixture while stirring to avoid clumping. Continue mixing until a homogenous consistency is achieved.
-
In a separate, small container, carefully weigh the initiator and accelerator.
-
Add the initiator and accelerator to the main mixture and stir thoroughly for 10-15 minutes.
-
Store the final formulation in a cool, dark place in a half-filled, air-permeable container to prevent premature curing.
Below is a diagram illustrating the experimental workflow for formulating and testing anaerobic adhesives.
Caption: Workflow for adhesive formulation and testing.
Test Method for Lap Shear Strength (ASTM D1002)
This protocol measures the shear strength of the adhesive on standardized metal specimens.
Materials and Equipment:
-
Tensile testing machine
-
Steel lap shear specimens (as per ASTM D1002)
-
Solvent for cleaning (e.g., acetone)
-
Anaerobic adhesive formulation
Procedure:
-
Clean the bonding surfaces of the steel lap shear specimens with acetone (B3395972) and allow them to dry completely.
-
Apply a thin, uniform layer of the anaerobic adhesive to the bonding area of one specimen.
-
Assemble the joint by overlapping the specimens according to ASTM D1002 specifications.
-
Clamp the assembly with minimal pressure to ensure close contact and exclude air from the bond line.
-
Allow the adhesive to cure for the specified time (e.g., 24 hours at room temperature).
-
Mount the cured specimen in the grips of the tensile testing machine.
-
Apply a tensile load at a constant rate of 1.3 mm/min until failure.
-
Record the maximum load at failure.
-
Calculate the lap shear strength in megapascals (MPa) by dividing the maximum load by the bond area.
Test Method for Fixture Time
This protocol determines the time required for the adhesive to develop sufficient strength to handle the bonded assembly.
Materials and Equipment:
-
Metal nuts and bolts (e.g., M10 steel)
-
Torque wrench
-
Solvent for cleaning (e.g., acetone)
-
Anaerobic adhesive formulation
Procedure:
-
Clean the threads of the nuts and bolts with acetone and allow them to dry.
-
Apply a few drops of the anaerobic adhesive to the threads of the bolt.
-
Assemble the nut onto the bolt and tighten to a finger-tight position.
-
Start a timer immediately after assembly.
-
At regular intervals (e.g., every 5 minutes), use the torque wrench to determine the torque required to move the nut.
-
The fixture time is the point at which a specified torque (e.g., 5 Nm) is reached, indicating that the adhesive has set.
Test Method for Thermal Stability
This protocol evaluates the performance of the adhesive after exposure to elevated temperatures.
Materials and Equipment:
-
Cured lap shear specimens (prepared as in section 4.2)
-
Oven capable of maintaining the desired test temperature (e.g., 150°C)
-
Tensile testing machine
Procedure:
-
Prepare and cure a set of lap shear specimens as described in section 4.2.
-
Test a subset of the specimens at room temperature to establish the initial bond strength.
-
Place the remaining specimens in an oven at the specified temperature for a set duration (e.g., 1000 hours).
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature.
-
Test the heat-aged specimens for lap shear strength according to the procedure in section 4.2.
-
Calculate the percent strength retention by comparing the average strength of the heat-aged specimens to the initial strength.
Signaling Pathway of Free-Radical Polymerization
The following diagram illustrates the key steps in the free-radical polymerization of anaerobic adhesives, highlighting the role of NPGDMA.
Caption: Free-radical polymerization pathway.
References
- 1. Comparison of Tensile Shear Strength of Adhesivesï½Curing Methods to Maximize Bond Strengthï½Nagase Chemtex Co., Ltd. [group.nagase.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 1985-51-9: this compound [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. US6596808B1 - Structural anaerobic adhesive compositions with improved cure speed and strength - Google Patents [patents.google.com]
Troubleshooting & Optimization
Preventing oxygen inhibition in NPGDMA polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the polymerization of neopentyl glycol dimethacrylate (NPGDMA), with a particular focus on preventing oxygen inhibition.
Troubleshooting Guide: Common Issues in NPGDMA Polymerization
| Issue | Potential Cause | Recommended Solution |
| Tacky or Uncured Surface | Oxygen Inhibition: Free radicals at the surface react with atmospheric oxygen, which terminates the polymerization chain reaction, leaving a sticky, uncured layer known as the oxygen inhibited layer (OIL).[1][2][3][4] | 1. Inert Atmosphere: Polymerize in a nitrogen or argon atmosphere to displace oxygen.[5] 2. Oxygen Scavengers: Incorporate additives like amines, thiols, or phosphines into the resin formulation to consume oxygen.[6] 3. Barrier Layers: Apply a barrier layer, such as glycerin or a transparent film, to the surface to prevent oxygen contact.[7] 4. Increase Light Intensity: Higher intensity UV light can generate free radicals more rapidly, overwhelming the inhibitory effect of oxygen.[5] 5. Increase Photoinitiator Concentration: A higher concentration of photoinitiator will generate more free radicals to compete with oxygen. |
| Incomplete Polymerization Throughout the Bulk | Insufficient Light Exposure: The UV light may not be penetrating the full depth of the resin, or the exposure time may be too short. | 1. Increase Exposure Time: Extend the duration of UV light exposure. 2. Use a More Powerful UV Source: Ensure the light source has the appropriate wavelength and intensity for the photoinitiator being used. 3. Reduce Sample Thickness: Polymerize thinner layers to ensure complete light penetration. |
| Incorrect Photoinitiator Concentration: The concentration of the photoinitiator may be too low for efficient initiation. | 1. Optimize Photoinitiator Concentration: Consult the manufacturer's recommendations or perform a concentration optimization experiment. | |
| Presence of Inhibitors: The monomer or other components may contain inhibitors from manufacturing or storage. | 1. Purify Monomer: Remove inhibitors from the NPGDMA monomer if necessary. | |
| Yellowing of the Polymer | Photoinitiator Degradation: Some photoinitiators can cause yellowing upon exposure to UV light. | 1. Select a Non-Yellowing Photoinitiator: Choose a photoinitiator known for its color stability. 2. Optimize Photoinitiator Concentration: Use the minimum effective concentration of the photoinitiator. |
| Amine Additives: Certain amine-based oxygen scavengers can contribute to yellowing. | 1. Use Alternative Oxygen Scavengers: Consider thiols or phosphines, which are less prone to causing yellowing. | |
| Brittle Polymer | High Crosslink Density: NPGDMA is a difunctional monomer that can lead to a high degree of crosslinking and brittleness. | 1. Incorporate a Monofunctional Monomer: Add a monofunctional methacrylate (B99206) to the formulation to reduce the overall crosslink density. 2. Adjust Formulation: Modify the ratio of NPGDMA to other monomers. |
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition and why does it occur in NPGDMA polymerization?
A1: Oxygen inhibition is a phenomenon where atmospheric oxygen interferes with the free-radical polymerization process.[3] In the case of NPGDMA, which polymerizes via a free-radical mechanism, oxygen molecules react with the initiating and propagating radicals. This reaction forms stable peroxy radicals that are much less reactive towards the monomer's double bonds, effectively terminating the polymerization chain.[1][3] This is particularly problematic at the surface of the resin exposed to air, resulting in a tacky, uncured layer.
Q2: How can I completely eliminate the oxygen-inhibited layer (OIL)?
A2: The most effective method to completely eliminate the OIL is to remove oxygen from the polymerization environment.[5] This can be achieved by performing the polymerization in an inert atmosphere, such as a glove box filled with nitrogen or argon gas.[5] Alternatively, applying a physical barrier like a glycerin gel or a transparent film can effectively block oxygen from reaching the resin surface during curing.[7]
Q3: What are oxygen scavengers and how do they work?
A3: Oxygen scavengers are chemical compounds added to the resin formulation that preferentially react with dissolved oxygen, thereby preventing it from inhibiting the polymerization reaction. Common types of oxygen scavengers used in methacrylate polymerization include:
-
Amines: Tertiary amines can react with oxygen and also act as co-initiators with certain photoinitiators.
-
Thiols: Thiols are very effective hydrogen donors that can convert peroxy radicals back into active radicals, allowing the polymerization to continue.[8]
-
Phosphines: Compounds like triphenylphosphine (B44618) (TPP) can react with and consume oxygen.[6][9]
Q4: Can I just increase the UV light intensity to overcome oxygen inhibition?
A4: Increasing the UV light intensity can help mitigate oxygen inhibition to a certain extent. A higher intensity generates a greater concentration of free radicals, which can outcompete the rate of oxygen diffusion into the resin.[5] However, this method may not completely eliminate the OIL, especially in very thin films, and excessive light intensity can lead to other issues like polymer degradation or yellowing.
Q5: What is the typical thickness of the oxygen-inhibited layer on NPGDMA polymers?
A5: The thickness of the oxygen-inhibited layer can vary depending on several factors, including the resin viscosity, filler content, photoinitiator type and concentration, and the curing conditions. For dimethacrylate resins used in applications like dental composites, the OIL thickness can range from a few micrometers to over 50 micrometers.[4][10]
Experimental Protocols
Protocol 1: Photopolymerization of NPGDMA under a Nitrogen Blanket
This protocol describes a method for preventing oxygen inhibition by creating an inert nitrogen atmosphere during UV curing.
Materials:
-
This compound (NPGDMA), inhibitor removed
-
Photoinitiator (e.g., 0.5 wt% Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)
-
Glass slides
-
Spacers of desired thickness (e.g., 100 µm)
-
UV curing system
-
Nitrogen gas source with a regulator and tubing
Procedure:
-
Preparation of Resin Mixture: In a light-protected container, mix the NPGDMA monomer with 0.5 wt% of the photoinitiator until fully dissolved.
-
Sample Preparation: Place two spacers on a clean glass slide. Apply a drop of the resin mixture between the spacers and place a second glass slide on top to create a film of uniform thickness.
-
Creating the Inert Atmosphere: Place the prepared sample inside the UV curing chamber. Position the nitrogen gas outlet near the sample, directing a gentle flow of nitrogen over the surface for 2-3 minutes to displace the air.
-
UV Curing: While maintaining the nitrogen flow, turn on the UV lamp and expose the sample for the desired curing time (e.g., 5 minutes). The optimal time will depend on the light intensity and photoinitiator concentration.
-
Post-Curing: After the exposure is complete, turn off the UV lamp and the nitrogen flow.
-
Evaluation: Carefully separate the glass slides and evaluate the surface of the polymerized NPGDMA for tackiness.
Visualizing Reaction Pathways and Workflows
NPGDMA Polymerization and Oxygen Inhibition Mechanism
Caption: NPGDMA free-radical polymerization and the competing oxygen inhibition pathway.
Experimental Workflow for Preventing Oxygen Inhibition
Caption: Workflow for NPGDMA polymerization with different oxygen inhibition prevention strategies.
References
- 1. buildsite.com [buildsite.com]
- 2. globmarble.com [globmarble.com]
- 3. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxygen inhibition layer: A dilemma to be solved - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radtech.org [radtech.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jptcp.com [jptcp.com]
How to remove inhibitors from neopentyl glycol dimethacrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing inhibitors from neopentyl glycol dimethacrylate (NPGDMA).
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove inhibitors from this compound (NPGDMA)?
A1: NPGDMA is a monomer that can readily undergo spontaneous polymerization, especially when exposed to heat or light. To prevent this during storage and transport, manufacturers add inhibitors, such as monomethyl ether hydroquinone (B1673460) (MEHQ). However, the presence of these inhibitors will interfere with or completely prevent the intended polymerization in your experiments.[1] This can lead to failed reactions, low polymer yields, or polymers with inconsistent properties. Therefore, removing the inhibitor is a critical step to ensure successful and reproducible polymerization.[1]
Q2: What are the common inhibitors found in NPGDMA?
A2: The most common inhibitor used in this compound and other methacrylate (B99206) monomers is the monomethyl ether of hydroquinone (MEHQ).[1][2][3] Other phenolic inhibitors like hydroquinone (HQ) and butylated hydroxytoluene (BHT) are also used in similar monomers.[1]
Q3: What are the primary methods for removing inhibitors from NPGDMA?
A3: The three main laboratory-scale methods for removing phenolic inhibitors like MEHQ from NPGDMA are:
-
Column Chromatography: Passing the monomer through a column packed with an adsorbent like basic activated alumina (B75360).[1]
-
Caustic Washing (Liquid-Liquid Extraction): Using an aqueous basic solution, such as sodium hydroxide (B78521) (NaOH), to extract the weakly acidic inhibitor.[1][4]
-
Vacuum Distillation: Separating the monomer from the less volatile inhibitor by distilling under reduced pressure.[5][6]
Q4: Which inhibitor removal method is most suitable for my needs?
A4: For laboratory-scale purification, passing the monomer through a column of basic activated alumina is often the most convenient and effective method.[1] Caustic washing is also a viable option. Vacuum distillation is effective but carries a risk of premature polymerization at elevated temperatures if not performed carefully.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Polymerization reaction fails or is incomplete after inhibitor removal. | Ineffective Inhibitor Removal: Residual inhibitor is still present in the monomer. | * Alumina Column: Ensure you are using a sufficient amount of fresh, activated basic alumina. A general guideline is approximately 5g of alumina for every 100 mL of monomer.[7] Consider passing the monomer through the column a second time. * Caustic Wash: Ensure thorough mixing during the washing steps and that the pH of the final aqueous wash is neutral. |
| Monomer Contamination: The monomer may have been contaminated with water (if using the caustic wash method) or other impurities. | * After a caustic wash, ensure the monomer is thoroughly dried using a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.[8] * Use clean, dry glassware for all procedures. | |
| Premature Polymerization: The inhibitor-free monomer is highly reactive and may have started to polymerize during storage. | * Use the purified monomer immediately after removing the inhibitor.[1][9] * If storage is absolutely necessary, keep it at a low temperature (in a refrigerator), under an inert atmosphere (e.g., nitrogen or argon), and protected from light.[1] | |
| Monomer appears cloudy after passing through an alumina column. | Alumina Fines: Fine particles of alumina may have passed through the column's filter. | * Ensure the cotton or glass wool plug at the bottom of the column is well-packed. * Allow the monomer to stand for a short period and decant the clear liquid, or filter it through a syringe filter (PTFE, 0.45 µm). |
| NPGDMA is too viscous to pass through the alumina column. | High Viscosity: NPGDMA can be viscous, especially at cooler temperatures. | * Gently warm the NPGDMA to slightly above room temperature to reduce its viscosity. * Apply gentle positive pressure to the top of the column using nitrogen or argon gas. |
Quantitative Data on Inhibitor Removal
The following table provides an illustrative comparison of the effectiveness of different inhibitor removal methods. Actual results may vary based on specific experimental conditions.
| Method | Typical MEHQ Concentration Before Treatment (ppm) | Typical MEHQ Concentration After Treatment (ppm) | Estimated Purity of NPGDMA (%) |
| Alumina Column Chromatography | 200 - 500 | < 10 | > 98 |
| Caustic Wash (3x with 1M NaOH) | 200 - 500 | < 20 | > 97 |
| Vacuum Distillation | 200 - 500 | < 5 | > 99 |
Experimental Protocols
Protocol 1: Inhibitor Removal using an Alumina Column
Objective: To remove the MEHQ inhibitor from NPGDMA by passing it through a column of basic activated alumina.
Materials:
-
This compound (stabilized with MEHQ)
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool or cotton
-
Beaker or flask for collection
-
Spatula
-
Funnel
Procedure:
-
Place a small plug of glass wool or cotton at the bottom of the chromatography column.
-
Add the basic activated alumina to the column, filling it to a height of approximately 10-15 cm.
-
Gently tap the column to ensure the alumina is well-packed.
-
Carefully pour the NPGDMA onto the top of the alumina column.
-
Open the stopcock and allow the NPGDMA to pass through the column under gravity.
-
Collect the purified NPGDMA in a clean, dry beaker or flask.
-
The purified NPGDMA is now ready for use. It is recommended to use it immediately.
Protocol 2: Inhibitor Removal by Caustic Washing
Objective: To remove the MEHQ inhibitor from NPGDMA by liquid-liquid extraction with a sodium hydroxide solution.
Materials:
-
This compound (stabilized with MEHQ)
-
1M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers or flasks
-
pH paper
Procedure:
-
Place the NPGDMA in a separatory funnel.
-
Add an equal volume of 1M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Allow the layers to separate. The aqueous layer (bottom) may develop a brownish color as it removes the phenolic inhibitor.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing step (steps 2-5) two more times with fresh 1M NaOH solution.[1]
-
Wash the NPGDMA with an equal volume of deionized water. Check the pH of the aqueous layer with pH paper to ensure it is neutral. Repeat the water wash if necessary.
-
Wash the NPGDMA with an equal volume of saturated brine solution to aid in the removal of residual water.[1]
-
Drain the NPGDMA into a clean, dry beaker or flask containing a small amount of anhydrous MgSO₄ or Na₂SO₄.
-
Swirl the flask to allow the drying agent to absorb any remaining water.
-
Decant or filter the purified and dried NPGDMA. It is now ready for use and should be used promptly.
Visualizations
Caption: Workflow for selecting an inhibitor removal strategy.
Caption: Experimental workflow for alumina column purification.
Caption: Experimental workflow for caustic wash purification.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (stabilized with MEHQ) 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound | 1985-51-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
- 5. CN103755565A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN103755565B - The preparation method of this compound - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Optimizing initiator concentration for NPGDMA polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the polymerization of Neopentyl Glycol Dimethacrylate (NPGDMA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an initiator in NPGDMA polymerization?
A1: An initiator is a chemical compound that generates reactive species, typically free radicals, when activated by heat (thermal initiators) or light (photoinitiators).[1] These free radicals react with NPGDMA monomers, initiating a chain reaction that leads to the formation of polymer chains. The concentration of the initiator is a critical parameter that directly influences the polymerization kinetics, the final polymer's molecular weight, and the overall monomer conversion.
Q2: Which initiators are commonly used for the free-radical polymerization of NPGDMA?
A2: Common initiators for NPGDMA and other methacrylate (B99206) monomers are typically azo compounds and peroxides. These are often chosen based on their solubility in the monomer or solvent and their decomposition temperature.[2]
-
Thermal Initiators:
Q3: How does initiator concentration generally affect the molecular weight of poly(NPGDMA)?
A3: For free-radical polymerization, the molecular weight of the resulting polymer is typically inversely proportional to the initiator concentration.[5][6][7] A higher initiator concentration generates a larger number of initial radicals, leading to the formation of many shorter polymer chains and thus a lower average molecular weight.[6] Conversely, a lower initiator concentration produces fewer, but longer, polymer chains, resulting in a higher average molecular weight.[7]
Q4: What is the expected effect of initiator concentration on the rate of polymerization and monomer conversion?
A4: The rate of polymerization is generally proportional to the square root of the initiator concentration.[5][8] Therefore, increasing the initiator concentration leads to a higher rate of initiation, which accelerates the overall polymerization rate and can result in a higher monomer conversion in a given timeframe.[3] However, an excessively high initiator concentration can lead to premature termination reactions, which may negatively impact the final conversion and polymer properties.[2] There is often an optimal concentration beyond which the degree of conversion may plateau or even decrease.[3][4]
Troubleshooting Guides
Issue 1: Slow or No Polymerization
Symptoms: The NPGDMA formulation remains liquid or shows very little increase in viscosity after the expected reaction time.
| Possible Cause | Suggested Solution |
| Insufficient Initiator Concentration | The concentration of the initiator may be too low to generate enough free radicals to overcome inhibitors and effectively initiate polymerization. Increase the initiator concentration in increments (e.g., 0.1 wt%). |
| Oxygen Inhibition | Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.[9] It reacts with and deactivates the initiating and propagating radicals. Thoroughly degas the monomer and solvent mixture before adding the initiator. This can be done by purging with an inert gas like nitrogen or argon for 30-60 minutes or by using freeze-pump-thaw cycles for more sensitive applications.[10] |
| Presence of Inhibitors | NPGDMA monomer is typically supplied with inhibitors (like hydroquinone (B1673460) or MEHQ) to prevent spontaneous polymerization during storage. While necessary for stability, these inhibitors must be consumed before polymerization can begin. If the reaction is still inhibited, consider removing the inhibitor by washing with a caustic solution or passing the monomer through an inhibitor removal column.[9] |
| Low Reaction Temperature | For thermal initiators like AIBN, the rate of decomposition is highly dependent on temperature. If the reaction temperature is too low, the initiator will not generate free radicals at a sufficient rate.[9] Ensure your reaction is at the appropriate temperature for your chosen initiator (e.g., 60-80 °C for AIBN).[10] |
Issue 2: Low Polymer Molecular Weight and Poor Mechanical Properties
Symptoms: The resulting poly(NPGDMA) is brittle, weak, or has a lower molecular weight than desired.
| Possible Cause | Suggested Solution |
| High Initiator Concentration | An excess of initiator generates a large number of polymer chains, each with a shorter length, leading to lower molecular weight and potentially inferior mechanical properties.[6] Decrease the initiator concentration. |
| High Reaction Temperature | Very high temperatures can increase the rate of side reactions, such as chain transfer, which can limit the final molecular weight. Optimize the reaction temperature to balance the rate of polymerization with the desired polymer properties. |
| Impurities | Impurities in the monomer or solvent can act as chain transfer agents, leading to premature termination of growing polymer chains and a reduction in molecular weight. Ensure high purity of all reagents.[2] |
Quantitative Data Summary
The following tables summarize the expected trends of initiator concentration on key properties of dimethacrylate polymers, based on data from similar systems. The exact values for NPGDMA may vary depending on specific experimental conditions.
Table 1: Effect of Initiator (BPO) Concentration on Polymerization of Methacrylate Bone Cement [3][4]
| BPO Concentration (wt%) | Final Double Bond Conversion (%) |
| 0.1 | ~74 |
| 0.2 | ~85 |
| 0.3 | ~100 |
| 0.5 | ~90 |
| 0.7 | ~88 |
Data adapted from a study on methacrylate-based bone cement, illustrating that an optimal initiator concentration exists for achieving maximum conversion.
Table 2: General Effect of Initiator Concentration on Polymer Properties
| Initiator Concentration | Rate of Polymerization | Polymer Molecular Weight | Polydispersity Index (PDI) |
| Low | Slower | Higher | Generally Lower |
| Optimal | Fast | Moderate | Low |
| High | Very Fast | Lower | May Increase |
Experimental Protocols
Protocol: Optimization of AIBN Initiator Concentration for NPGDMA Bulk Polymerization
This protocol outlines a method for determining the optimal concentration of AIBN for the bulk polymerization of NPGDMA.
1. Materials and Reagents:
-
This compound (NPGDMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Reaction vials (e.g., 20 mL scintillation vials with septa)
-
Nitrogen or Argon gas supply
-
Constant temperature oil bath or heating block
-
Magnetic stirrer and stir bars
2. Inhibitor Removal (Crucial Step):
-
To remove phenolic inhibitors like MEHQ, wash the NPGDMA monomer with an equal volume of 1 M NaOH solution in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Drain the aqueous layer. Repeat the wash two more times.
-
Wash the monomer with deionized water to remove residual NaOH.
-
Dry the monomer over anhydrous magnesium sulfate (B86663) (MgSO₄), then filter.
-
Use the purified monomer immediately.[9]
3. Preparation of Reaction Mixtures:
-
Prepare a series of reaction mixtures with varying AIBN concentrations (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 wt% relative to the monomer).
-
For a 10 g reaction, the mass of AIBN would be 5 mg, 10 mg, 20 mg, 50 mg, and 100 mg, respectively.
-
In each vial, add the NPGDMA monomer and the corresponding amount of AIBN. Add a small magnetic stir bar.
4. Degassing:
-
Seal each vial with a septum.
-
Purge each reaction mixture with nitrogen or argon gas for at least 30 minutes by bubbling the gas through the liquid via a long needle, with a short needle as an outlet. This removes dissolved oxygen which inhibits the polymerization.[10]
5. Polymerization:
-
Place the sealed vials in a preheated oil bath or heating block set to a constant temperature (e.g., 70 °C).
-
Begin stirring at a consistent rate.
-
Allow the polymerization to proceed for a predetermined amount of time (e.g., 2, 4, 6 hours).
6. Characterization:
-
Monomer Conversion: Determine the degree of conversion. This can be done gravimetrically (by precipitating the polymer in a non-solvent like methanol, drying, and weighing) or spectroscopically (e.g., using FTIR to monitor the disappearance of the C=C double bond peak).
-
Molecular Weight Analysis: Dissolve the resulting polymer in a suitable solvent (e.g., THF) and analyze the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Troubleshooting logic for NPGDMA polymerization issues.
Caption: Workflow for optimizing initiator concentration.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. How to Improve Product Yield in Free Radical Polymerization [eureka.patsnap.com]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Conversion Rate of NPGDMA Photopolymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the photopolymerization of Neopentyl Glycol Dimethacrylate (NPGDMA).
Troubleshooting Guide
This section addresses specific issues you may encounter during your NPGDMA photopolymerization experiments in a question-and-answer format.
Issue 1: Low or Incomplete Conversion
Q: My NPGDMA formulation is not fully curing, resulting in a tacky or soft polymer. What are the potential causes and how can I fix this?
A: Low conversion is a common issue and can stem from several factors. Here is a systematic approach to troubleshoot this problem:
-
Insufficient Photoinitiator Concentration: The concentration of the photoinitiator may be too low to generate enough free radicals to initiate and sustain the polymerization.
-
Solution: Increase the photoinitiator concentration incrementally (e.g., by 0.1 wt%) and observe the effect on the degree of conversion. Be aware that excessive concentrations can also be detrimental.
-
-
Inappropriate Photoinitiator Type: The absorption spectrum of your photoinitiator must overlap with the emission spectrum of your UV light source for efficient activation.
-
Solution: Ensure the photoinitiator's absorbance peak aligns with your UV lamp's output wavelength. For example, a photoinitiator like TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) is effective in the 380-410 nm range.
-
-
Oxygen Inhibition: Atmospheric oxygen can quench free radicals, particularly at the surface, leading to a tacky, uncured layer.
-
Solution:
-
Perform the polymerization in an inert atmosphere, such as under a nitrogen or argon blanket.
-
Increase the photoinitiator concentration to generate a higher flux of radicals to consume the dissolved oxygen.
-
Utilize a higher light intensity to accelerate the polymerization rate, which can help to overcome oxygen inhibition.
-
-
-
Low UV Light Intensity or Dose: The intensity of the UV source or the total energy delivered (dose = intensity × time) may be insufficient to achieve complete conversion.
-
Solution: Increase the light intensity or the exposure time. It's important to note that total energy is a critical factor.[1]
-
-
Presence of Inhibitors: NPGDMA monomer is typically supplied with inhibitors to prevent spontaneous polymerization during storage. While necessary for stability, high concentrations can hinder photopolymerization.
-
Solution: If possible, consult the manufacturer's datasheet for information on the inhibitor type and concentration. In some cases, purification of the monomer to remove the inhibitor may be necessary, but this should be done with caution due to the monomer's reactivity.
-
Issue 2: Poor Through-Cure or Cure Depth
Q: The surface of my NPGDMA polymer is cured, but the bulk material remains liquid or soft. How can I improve the cure depth?
A: This issue, often referred to as poor through-cure, is typically caused by the attenuation of UV light as it passes through the material.
-
Excessive Photoinitiator Concentration: While a certain concentration is necessary, too much photoinitiator can lead to a "shielding" effect, where the top layer absorbs most of the UV light, preventing it from reaching the lower layers.
-
Solution: Reduce the photoinitiator concentration to find an optimal balance between surface and through-cure.
-
-
High Pigment or Filler Loading: The presence of pigments, fillers, or other UV-absorbing additives can scatter or absorb UV light, reducing its penetration depth.
-
Solution: If using fillers, ensure they are well-dispersed. Consider using a photoinitiator that is sensitive to a wavelength range where the additives have minimal absorption.
-
-
Inappropriate Wavelength: Using a UV source with a wavelength that is strongly absorbed by the monomer or other components in the formulation can limit penetration depth.
-
Solution: Select a light source with a wavelength that is primarily absorbed by the photoinitiator and less so by other components.
-
Frequently Asked Questions (FAQs)
Q1: How does photoinitiator concentration affect the degree of conversion (DC) of NPGDMA?
A1: Generally, increasing the photoinitiator concentration up to an optimal point increases the rate of polymerization and the final degree of conversion. This is because a higher concentration of initiator molecules generates more free radicals upon UV exposure. However, beyond this optimal concentration, the DC may plateau or even decrease.[2] This can be due to several factors, including:
-
Radical-Radical Termination: At very high radical concentrations, the likelihood of two radicals terminating each other increases, which does not contribute to polymer chain growth.
-
Shielding Effect: As mentioned in the troubleshooting guide, a high concentration of photoinitiator at the surface can absorb a significant portion of the UV light, preventing it from penetrating deeper into the sample and thus reducing the overall conversion.
Q2: What is the role of viscosity in NPGDMA photopolymerization?
A2: NPGDMA is known for its relatively low viscosity compared to other dimethacrylates like BisGMA.[1][3] This is generally advantageous for several reasons:
-
Increased Monomer Mobility: Lower viscosity allows for greater mobility of the monomer molecules and growing polymer chains, which can delay the onset of auto-deceleration (vitrification) and lead to a higher final degree of conversion.
-
Easier Handling: Low viscosity makes the resin easier to handle, mix with other components, and degas. However, the viscosity of the system increases as polymerization proceeds, which eventually restricts molecular mobility and limits the final conversion.
Q3: How does temperature influence the conversion rate of NPGDMA?
A3: Increasing the polymerization temperature generally has a positive effect on the conversion rate, up to a certain point.
-
Increased Mobility: Higher temperatures increase the mobility of the monomer and polymer chains, which can lead to a higher final degree of conversion.[2][4]
-
Increased Initiation Rate: The efficiency of some photoinitiator systems can increase with temperature. However, excessively high temperatures can lead to premature thermal polymerization or degradation of the components.[2]
Q4: Can I use different types of photoinitiators for NPGDMA polymerization?
A4: Yes, various photoinitiators can be used, and the choice depends on the specific requirements of your application, particularly the wavelength of your light source. Photoinitiators are broadly classified into two types:
-
Type I (Cleavage): These initiators undergo unimolecular bond cleavage upon UV exposure to form free radicals. Examples include acylphosphine oxides (e.g., TPO) and α-hydroxy ketones. They are known for their high efficiency.[5]
-
Type II (Abstraction): These initiators require a co-initiator (e.g., an amine) to generate radicals through a bimolecular reaction. A common example is the camphorquinone/amine system used in dental materials.[5] The choice of initiator will affect the polymerization kinetics and the properties of the final polymer.
Data Presentation
Table 1: Illustrative Effect of Photoinitiator (PI) Concentration on Degree of Conversion (DC) (Based on data for dimethacrylate resins)
| Photoinitiator Conc. (wt%) | Final Degree of Conversion (%) |
| 0.1 | 45 ± 3 |
| 0.5 | 65 ± 4 |
| 1.0 | 75 ± 2 |
| 2.0 | 76 ± 2 |
| 3.0 | 74 ± 3 |
Table 2: Illustrative Effect of Light Intensity on Degree of Conversion (DC) and Polymerization Rate (Based on data for BisGMA/TEGDMA systems)[6]
| Light Intensity (mW/cm²) | Final Degree of Conversion (%) | Maximum Polymerization Rate (%/s) |
| 50 | 55 ± 3 | 1.5 ± 0.2 |
| 100 | 65 ± 2 | 3.0 ± 0.3 |
| 200 | 72 ± 2 | 5.5 ± 0.4 |
| 400 | 78 ± 1 | 9.0 ± 0.5 |
Table 3: Illustrative Effect of Temperature on Degree of Conversion (DC) (Based on data for dimethacrylate resins)[7]
| Temperature (°C) | Final Degree of Conversion (%) |
| 25 | 60 ± 4 |
| 40 | 68 ± 3 |
| 60 | 75 ± 2 |
| 80 | 78 ± 2 |
Experimental Protocols
Protocol 1: Determination of Degree of Conversion (DC) of NPGDMA by FTIR Spectroscopy
This protocol outlines a common method for measuring the degree of conversion of NPGDMA using Fourier Transform Infrared (FTIR) spectroscopy. The principle is to monitor the decrease in the absorption band corresponding to the methacrylate (B99206) C=C double bond.[8][9]
Materials:
-
NPGDMA monomer
-
Photoinitiator (e.g., TPO, camphorquinone/amine)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV/Vis light curing unit with a defined wavelength and intensity
-
Micropipette
-
Timer
Methodology:
-
Sample Preparation:
-
Prepare the NPGDMA formulation by mixing the monomer with the desired concentration of photoinitiator. Ensure thorough mixing in a dark or amber container to prevent premature polymerization.
-
-
Baseline Spectrum:
-
Place a small drop of the uncured NPGDMA formulation onto the ATR crystal of the FTIR spectrometer.
-
Record the infrared spectrum of the uncured monomer. This will serve as your baseline (t=0). The key peak to monitor is the methacrylate C=C stretching vibration, typically around 1637 cm⁻¹. An internal standard peak that does not change during polymerization, such as a C=O stretching vibration (around 1720 cm⁻¹), is often used for normalization.[9]
-
-
Photopolymerization:
-
Position the light guide of the UV curing unit at a fixed distance from the sample on the ATR crystal.
-
Simultaneously start the FTIR data acquisition in a time-resolved mode and turn on the UV light source.
-
Irradiate the sample for the desired exposure time (e.g., 20, 40, 60 seconds).
-
-
Post-Cure Monitoring:
-
After turning off the UV light, continue to record FTIR spectra for a defined period (e.g., 5-10 minutes) to monitor any post-curing effects.
-
-
Data Analysis:
-
Calculate the degree of conversion (DC) at different time points using the following formula: DC (%) = [1 - (Peak Area of C=C at time t / Peak Area of Internal Standard at time t) / (Peak Area of C=C at time 0 / Peak Area of Internal Standard at time 0)] * 100
-
The peak areas are typically used for more accurate calculations than peak heights.
-
Visualizations
Caption: Troubleshooting workflow for low NPGDMA conversion.
Caption: Simplified signaling pathway of NPGDMA photopolymerization.
References
- 1. CAS 1985-51-9: this compound [cymitquimica.com]
- 2. Miwon Specialty Chemical Co., Ltd. [miwonsc.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethacrylate network formation and polymer property evolution as determined by the selection of monomers and curing conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of Thermal-Induced Changes in Molecular Order on Photopolymerization and Performance Properties of a Nematic Liquid-Crystal Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. lume.ufrgs.br [lume.ufrgs.br]
- 9. Discrepancies in degree of conversion measurements by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing phase separation in NPGDMA-based polymer blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neopentyl Glycol Dimethacrylate (NPGDMA)-based polymer blends. The resources below address common challenges related to phase separation and provide protocols for experimental analysis.
Troubleshooting Guide: Addressing Phase Separation
Q1: My NPGDMA-based polymer blend appears opaque or cloudy after curing. What is causing this, and how can I fix it?
A1: Opacity or cloudiness in a polymer blend that is expected to be transparent is a common indicator of macroscopic phase separation.[1] This occurs when the constituent polymers are immiscible, leading to the formation of distinct domains that scatter light.[1][2] The primary drivers for phase separation in these systems include thermodynamic incompatibility between the polymerizing NPGDMA and the other polymer components, differences in polarity and molecular weight, and the kinetics of the polymerization process itself.[3]
Troubleshooting Steps:
-
Component Compatibility:
-
Increase Miscibility: Consider incorporating a comonomer that is miscible with both NPGDMA and the other polymer(s) in the blend. For instance, 2-hydroxyethyl methacrylate (B99206) (HEMA) is often used to reduce phase separation in dental adhesives by acting as a compatibilizer between hydrophobic and hydrophilic monomers.[4]
-
Use of Compatibilizers: Introducing a block or graft copolymer that has segments compatible with each phase can stabilize the blend and reduce the size of phase-separated domains.[5]
-
-
Solvent System Modification:
-
Co-solvent Addition: The presence of a solvent can significantly influence phase separation.[6] In some systems, particularly those involving wet-bonding applications like in dental materials, using a co-solvent like ethanol (B145695) can help to achieve a more homogeneous infiltration of hydrophobic monomers and prevent phase separation.[7]
-
Solvent Evaporation Rate: The rate at which any solvent is removed can impact the final morphology. A rapid evaporation may not allow sufficient time for the polymer chains to phase separate on a large scale.
-
-
Curing Process Optimization:
-
Photopolymerization Intensity: The intensity of the light source during photopolymerization can affect the rate of polymerization. A faster polymerization can sometimes "trap" the blend in a more mixed state before large-scale phase separation can occur.[8]
-
Thermal Curing Profile: For thermally cured systems, the curing temperature and ramp rate can be adjusted. A rapid cure can limit the time available for phase separation. Dynamic mechanical analysis (DMA) can be used to investigate the effect of different curing conditions on phase separation.[9]
-
Q2: I am observing poor mechanical properties in my final NPGDMA-based product. Could this be related to phase separation?
A2: Yes, phase separation can significantly impact the mechanical properties of a polymer blend. The formation of distinct phases can lead to weak interfaces between the domains, acting as points of failure. This can result in reduced tensile strength, fracture toughness, and overall durability.[5][6] Inconsistent polymerization due to phase separation can create a distribution of strongly and weakly cross-linked domains, further compromising mechanical integrity.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor mechanical properties.
Frequently Asked Questions (FAQs)
Q3: What are the key factors that influence phase separation in NPGDMA-based polymer blends?
A3: The primary factors influencing phase separation include:
-
Thermodynamic Incompatibility: Due to the long-chain nature of polymers, the entropy of mixing is significantly reduced, making many polymer pairs immiscible.[2]
-
Chemical Structure and Polarity: Differences in the chemical structure, polarity, and molecular weight of the blended polymers are major drivers of phase separation.[3] For instance, mixing hydrophobic monomers like BisGMA with more hydrophilic components can lead to phase separation, especially in the presence of water.[4]
-
Polymerization-Induced Phase Separation (PIPS): As monomers polymerize and increase in molecular weight, their miscibility with other components in the blend can decrease, leading to phase separation during the curing process.[3][10]
-
Solvent Effects: The presence and type of solvent can alter the thermodynamics of the mixture and influence the final morphology.[6][10]
-
Curing Conditions: The rate and temperature of polymerization can affect the kinetics of phase separation, influencing the size and distribution of the resulting domains.[8][9]
Caption: Key factors influencing phase separation.
Q4: Which experimental techniques are best for characterizing the morphology of my polymer blend?
A4: A combination of microscopy and thermal analysis techniques is typically employed to characterize the morphology of polymer blends.[11]
-
Scanning Electron Microscopy (SEM): Provides information about the surface topography and phase morphology of the blend.[1][12] It is often necessary to etch one of the phases to enhance contrast.[12]
-
Transmission Electron Microscopy (TEM): Offers higher resolution images of the internal morphology. Staining of one of the phases is usually required to achieve sufficient contrast.[1][12]
-
Atomic Force Microscopy (AFM): Can be used to investigate the surface morphology at a high resolution and can also provide information on the mechanical properties of the different phases through phase imaging.[13]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the glass transition temperatures (Tg) of the blend. Miscible blends typically show a single Tg, while immiscible blends will exhibit two distinct Tgs corresponding to each phase.[10]
-
Dynamic Mechanical Analysis (DMA): Measures the viscoelastic properties of the material as a function of temperature. Similar to DSC, the presence of two distinct peaks in the tan δ curve is indicative of phase separation.[6][9]
Data Presentation
Table 1: Influence of Formulation Parameters on Phase Separation
| Parameter | Variation | Expected Effect on Phase Separation | Recommended Characterization |
| Comonomer Ratio | Increasing incompatibility | Increased phase separation | SEM, DSC |
| Compatibilizer Conc. | Increasing concentration | Decreased domain size, improved miscibility | TEM, AFM |
| Solvent Content | Increasing water content in hydrophilic/hydrophobic blends | Increased phase separation[6][10] | Optical Microscopy, SEM |
| Curing Light Intensity | Increasing intensity | Potentially reduced phase separation due to rapid polymerization[8] | DSC, DMA |
Experimental Protocols
Protocol 1: Morphological Analysis using Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Fracture the cured polymer blend sample at cryogenic temperatures (e.g., after immersion in liquid nitrogen) to create a clean fracture surface.[12]
-
Alternatively, cut and polish the sample surface.
-
For blends where the phases have similar electron density, selective etching of one phase may be necessary. For example, toluene (B28343) can be used to etch polystyrene from a blend.[12]
-
-
Coating:
-
Mount the prepared sample on an SEM stub using conductive adhesive.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.[12]
-
-
Imaging:
-
Place the sample in the SEM chamber and evacuate to high vacuum.
-
Use an accelerating voltage appropriate for the sample (e.g., 5-15 kV).
-
Collect secondary electron images (SEI) to visualize the surface topography and morphology of the phase-separated domains.[1]
-
Caption: Experimental workflow for SEM analysis.
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the cured polymer blend into an aluminum DSC pan.
-
Seal the pan using a press. Prepare an empty, sealed pan to use as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected glass transitions of all components.
-
Cool the sample back to the starting temperature at a controlled rate.
-
Perform a second heating scan using the same ramp rate. This second scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan.
-
Determine the glass transition temperature(s) (Tg) as the midpoint of the step change in the heat flow curve. A single Tg suggests a miscible blend, while two distinct Tgs indicate an immiscible, phase-separated blend.[10]
-
Protocol 3: Morphological and Mechanical Analysis using Atomic Force Microscopy (AFM)
-
Sample Preparation:
-
Mount a small piece of the cured polymer blend onto a flat substrate using adhesive.
-
The surface to be analyzed should be as smooth as possible. If necessary, ultramicrotomy can be used to prepare a smooth surface.
-
-
Instrument Setup:
-
Install an appropriate AFM probe (cantilever with a sharp tip).
-
Perform a laser alignment and photodetector adjustment.
-
-
Imaging:
-
Engage the tip with the sample surface.
-
Operate in tapping mode to minimize sample damage.
-
Scan the desired area of the sample.
-
Simultaneously collect topography data (height image) and phase data (phase image). The phase image can reveal differences in material properties (e.g., hardness, adhesion) between the different polymer phases, thus providing contrast to visualize the morphology.[13]
-
-
Data Analysis:
-
Process the collected images using appropriate software to enhance features and perform measurements of domain sizes and distribution.
-
References
- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 2. tu-chemnitz.de [tu-chemnitz.de]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. symposium.foragerone.com [symposium.foragerone.com]
- 7. Limitations in Bonding to Dentin and Experimental Strategies to Prevent Bond Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influences of wetting and shrinkage on the phase separation process of polymer mixtures induced by photopolymerization - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. Polymerization- and Solvent-Induced Phase Separation in Hydrophilic-rich Dentin Adhesive Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Reduce Yellowing in NPGDMA Polymers
Welcome to the technical support center for Neopentyl Glycol Dimethacrylate (NPGDMA) polymers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate yellowing in their experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What causes my NPGDMA polymer to turn yellow?
A1: Yellowing in NPGDMA polymers is primarily caused by chemical degradation, which can be initiated by exposure to ultraviolet (UV) light, heat, and oxygen. This degradation leads to the formation of chromophores, which are chemical groups that absorb light in the blue region of the visible spectrum, resulting in a yellow appearance.[1][2][3] The two main degradation mechanisms are:
-
Photo-oxidation: This is the most significant factor in the weathering of plastics.[1] UV radiation from sunlight or artificial light sources can generate free radicals in the polymer. These highly reactive particles can react with oxygen in the air, triggering chain reactions that break down the polymer chains and create colored byproducts.[1][4]
-
Thermal Degradation: High temperatures during processing (e.g., curing) or storage can also initiate the degradation of the polymer, leading to the formation of chromophores and subsequent yellowing.[4][5][6]
Q2: Can the components of my formulation contribute to yellowing?
A2: Yes, several components in your NPGDMA formulation can influence yellowing:
-
Photoinitiators: The type and concentration of the photoinitiator can significantly impact the initial color and color stability of the polymer. Some photoinitiators, like Camphorquinone (CQ), are inherently yellowish and can contribute to the initial color of the resin.[7][8][9] Even colorless photoinitiators can generate colored byproducts upon exposure to UV light.[1]
-
Monomers and Oligomers: The purity of the NPGDMA monomer is crucial. Impurities from the manufacturing process can act as starting points for degradation reactions.
-
Additives: Certain additives, such as some phenolic antioxidants, can form colored species through oxidation.[3]
Q3: How can I measure the yellowing of my NPGDMA polymer?
A3: The most common method for quantifying yellowing in plastics is by measuring the Yellowness Index (YI) .[10][11][12] This is a single number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow. The standard test method for calculating the Yellowness Index is ASTM E313 .[10][11][12] A higher YI value indicates a greater degree of yellowing.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving yellowing issues in your NPGDMA polymer experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Yellowing After Curing | High photoinitiator concentration. | Reduce the photoinitiator concentration to the minimum effective level. |
| Inherently yellow photoinitiator (e.g., Camphorquinone). | Consider using a "non-yellowing" photoinitiator such as a phosphine (B1218219) oxide type (e.g., TPO, BAPO).[1][7] | |
| High-intensity or prolonged UV exposure during curing. | Optimize the curing parameters (light intensity and exposure time) to achieve full cure with minimal excess energy. | |
| Presence of oxygen during curing. | Cure in an inert atmosphere (e.g., nitrogen) to minimize photo-oxidation. | |
| Gradual Yellowing Over Time (Post-Curing) | Photo-oxidation from ambient light. | Incorporate UV stabilizers into your formulation. UV absorbers (e.g., benzotriazoles) and Hindered Amine Light Stabilizers (HALS) are effective.[13] |
| Thermal degradation from storage at elevated temperatures. | Store cured polymers in a cool, dark place. Consider adding antioxidants (e.g., hindered phenols, phosphites) to the formulation. | |
| Degradation of formulation components. | Ensure high purity of all monomers and additives. Review the stability of all components under your experimental conditions. |
Strategies to Mitigate Yellowing
Incorporating stabilizers into your NPGDMA formulation is a key strategy to prevent yellowing. The following table summarizes the main types of stabilizers and their mechanisms of action.
| Stabilizer Type | Mechanism of Action | Examples |
| UV Absorbers | Absorb harmful UV radiation and dissipate it as heat, protecting the polymer from the initial stages of photo-degradation. | Benzotriazoles, Benzophenones, Triazines |
| Hindered Amine Light Stabilizers (HALS) | Scavenge free radicals that are formed during photo-oxidation, interrupting the degradation chain reaction. They are not consumed in the process and can provide long-term stability. | Tetramethylpiperidine derivatives |
| Antioxidants | Inhibit oxidation and thermal degradation by scavenging free radicals. Primary antioxidants are radical scavengers, while secondary antioxidants decompose hydroperoxides. | Hindered Phenols, Phosphites, Thioesters |
Quantitative Data on Yellowing Reduction
While specific quantitative data for NPGDMA is limited in publicly available literature, the following table illustrates the expected impact of different stabilizers on the Yellowness Index (YI) of a generic dimethacrylate polymer after accelerated aging.
| Formulation | Yellowness Index (YI) - Initial | Yellowness Index (YI) - After 300 hours Accelerated Aging |
| NPGDMA + Photoinitiator (Control) | 1.5 | 15.2 |
| NPGDMA + Photoinitiator + 0.5% UV Absorber (Benzotriazole type) | 1.6 | 8.3 |
| NPGDMA + Photoinitiator + 0.5% HALS | 1.5 | 6.1 |
| NPGDMA + Photoinitiator + 0.5% UV Absorber + 0.5% HALS | 1.6 | 4.5 |
| NPGDMA + Photoinitiator + 0.2% Antioxidant (Hindered Phenol) | 1.4 | 12.8 |
Note: These values are illustrative and the actual performance will depend on the specific formulation, curing conditions, and aging parameters.
Experimental Protocols
Protocol 1: Sample Preparation and Curing
-
Formulation: Prepare the NPGDMA resin formulation by mixing the monomer, photoinitiator, and any stabilizers (UV absorbers, HALS, antioxidants) in an opaque container to protect from ambient light. Ensure all components are fully dissolved.
-
Molding: Cast the liquid resin into a mold of the desired dimensions. For thin films, a drawdown bar on a transparent substrate can be used. For thicker samples, a silicone mold is suitable.
-
Curing: Expose the sample to a UV light source with a defined wavelength and intensity for a specified duration to achieve full polymerization. Curing in an inert atmosphere (e.g., a nitrogen-purged chamber) is recommended to minimize oxygen inhibition and initial photo-oxidation.
Protocol 2: Accelerated Aging
This protocol is based on the principles of ASTM G154 .[10][11][14][15]
-
Apparatus: Use a fluorescent UV accelerated weathering chamber. UVA-340 lamps are recommended as they provide a good simulation of sunlight in the critical short-wavelength UV region.[10]
-
Cycle: A common cycle for testing plastics is 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.[15]
-
Duration: The total duration of the test will depend on the application, but a common duration for evaluating color stability is 300 to 1000 hours.
-
Evaluation: Remove samples at predetermined intervals (e.g., 100, 300, 500, 1000 hours) for colorimetric analysis.
Protocol 3: Yellowness Index (YI) Measurement (ASTM E313)
-
Apparatus: A spectrophotometer or colorimeter capable of measuring transmittance or reflectance spectra in the visible range (typically 380-780 nm).
-
Calibration: Calibrate the instrument according to the manufacturer's instructions using a certified white standard.[8]
-
Measurement:
-
For transparent samples, measure the spectral transmittance.
-
For opaque samples, measure the spectral reflectance.
-
-
Calculation: The instrument's software will calculate the CIE tristimulus values (X, Y, Z) from the spectral data. The Yellowness Index (YI) is then calculated using the ASTM E313 formula for a specified illuminant (e.g., D65 for daylight) and observer (e.g., 2°).[9]
-
The formula is: YI = 100 * (Cₓ * X - C₂ * Z) / Y
-
Where X, Y, and Z are the CIE tristimulus values.
-
Cₓ and C₂ are coefficients that depend on the illuminant and observer.[9]
-
-
Visualizations
Signaling Pathway for NPGDMA Photo-Oxidative Yellowing
Caption: Photo-oxidative degradation pathway of NPGDMA leading to yellowing.
Experimental Workflow for Evaluating Anti-Yellowing Strategies
Caption: Workflow for testing the effectiveness of anti-yellowing additives.
Logical Relationship of Anti-Yellowing Additives
Caption: Mechanisms of action for different anti-yellowing additives.
References
- 1. Flexural strength of dental adhesives with different photoinitiator systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lib-climaticchamber.com [lib-climaticchamber.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 9. ASTM G154 | Q-Lab [q-lab.com]
- 10. forgeway.com [forgeway.com]
- 11. Yellowness Index (YI) ASTM E313 [intertek.com]
- 12. How to keep your UV resin clear from yellowing? - Omnistab Light Stabilizer_Omnistab UV Absorber-Deltachem (Qingdao) Co. Ltd. (Deltachem) [en.deltachem.net]
- 13. lib-chamber.com [lib-chamber.com]
- 14. UV Weathering Test Chamber Procedure as per ASTM G154 [pacorr.com]
- 15. Whiteness and Yellowness Indices in a SpectroEye [xrite.com]
Technical Support Center: Enhancing the Shelf Life of NPGDMA-Containing Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the shelf life of Neopentyl Glycol Dimethacrylate (NPGDMA)-containing formulations. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation and storage.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf life of NPGDMA and formulations containing it?
A1: Commercial grades of methacrylate (B99206) esters, including NPGDMA, generally have a recommended shelf life of up to one year when stored under optimal conditions.[1] However, the actual shelf life of a specific formulation is highly dependent on its composition, the presence of inhibitors, and the storage and handling conditions.[2] For acrylic resins in general, the shelf life can range from 6 months to 2 years.
Q2: What are the primary factors that cause degradation of NPGDMA formulations?
A2: The primary degradation mechanisms for NPGDMA and other acrylate-based formulations include:
-
Thermal Degradation: High temperatures can accelerate unwanted polymerization and decomposition.[3][4]
-
Photo-oxidation: Exposure to light, especially UV radiation, can initiate polymerization and lead to the formation of chromophores, which cause yellowing.[2][5]
-
Hydrolysis: The presence of moisture can potentially lead to the breakdown of the ester linkages in the NPGDMA molecule, although NPGDMA itself has good water resistance.
-
Contamination: Impurities can act as initiators or interfere with stabilizers, leading to premature polymerization.[6]
Q3: What is the role of inhibitors like MEHQ, and why is oxygen important?
A3: Inhibitors such as the monomethyl ether of hydroquinone (B1673460) (MEHQ) are added to NPGDMA to prevent premature polymerization during storage.[6] These inhibitors work by scavenging free radicals that would otherwise initiate polymerization. For phenolic inhibitors like MEHQ to function effectively, the presence of dissolved oxygen is required.[7][8] Therefore, NPGDMA should not be stored under an inert atmosphere (e.g., nitrogen or argon).[7] A headspace containing air should always be maintained in the storage container.
Q4: My NPGDMA formulation is turning yellow. What is the cause and how can I prevent it?
A4: Yellowing in NPGDMA formulations can be attributed to several causes:
-
Phenolic Yellowing: This can occur if the formulation contains phenolic antioxidants (like BHT) which can react with nitrogen oxides in the air to form yellow compounds.[9] This can even happen in the dark.
-
Thermal Degradation: High storage temperatures can cause the polymer to decompose and oxidize, forming chromophores that appear yellow.[3][4][5]
-
Photo-degradation: Exposure to UV light can break down the polymer chains and lead to the formation of color-causing molecules.[5]
To prevent yellowing, store formulations in opaque containers, protect them from light and heat, and ensure that any antioxidants used are not prone to phenolic yellowing.[3][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter with your NPGDMA-containing formulations.
Issue 1: Premature polymerization or gelation during storage.
-
Question: My NPGDMA formulation has increased in viscosity or formed a gel in the container. What happened?
-
Answer: This indicates that premature polymerization has occurred. The most likely causes are:
-
Inhibitor Depletion: The inhibitor may have been consumed over time, especially if stored at elevated temperatures.
-
Improper Storage: Storage at high temperatures or exposure to light can overcome the inhibitor and initiate polymerization.[7]
-
Contamination: The formulation may have been contaminated with a substance that acts as a polymerization initiator.
-
Lack of Oxygen: If a phenolic inhibitor like MEHQ is used, storing under an inert atmosphere will render it ineffective.[7][8]
-
Issue 2: Polymerization fails to initiate or is significantly delayed in an experiment.
-
Question: I'm trying to polymerize my NPGDMA formulation, but the reaction won't start or is very slow. Why?
-
Answer: A failure to initiate polymerization is often due to:
-
High Inhibitor Concentration: Commercial monomers contain inhibitors to prevent polymerization during storage.[6] This inhibitor needs to be overcome by the initiator or be removed before use for some applications.
-
Insufficient Initiator: The concentration of your initiator may be too low to generate enough free radicals to start the polymerization process, especially in the presence of inhibitors.[6]
-
Presence of Oxygen: While necessary for storage stability with certain inhibitors, dissolved oxygen can inhibit free-radical polymerization, particularly at the surface of the reaction mixture.[10] For experimental purposes, degassing the monomer or running the reaction under an inert atmosphere may be necessary.[7]
-
Issue 3: Inconsistent batch-to-batch shelf life.
-
Question: Why do different batches of my NPGDMA formulation show different stability over time?
-
Answer: Batch-to-batch variability in shelf life can be due to:
-
Raw Material Inconsistency: Variations in the purity of NPGDMA or other components, including the initial inhibitor concentration.
-
Processing Variations: Differences in mixing times, exposure to air, or temperature during manufacturing can affect the initial state of the formulation.
-
Contamination: Cross-contamination between batches can introduce impurities that affect stability.
-
Data on Stability Enhancement
The stability of methacrylate formulations is significantly influenced by the concentration of inhibitors and storage temperature.
Table 1: Effect of MEHQ Inhibitor Concentration on Polymerization Induction Period
| MEHQ Concentration (ppm) | Polymerization Induction Period (minutes) at elevated temperature |
| Low | Shorter |
| Medium | Intermediate |
| High | Longer |
Note: While a higher concentration of MEHQ results in a longer induction period, the relationship is not linear, and excessive amounts may offer diminishing returns.[8]
Table 2: General Recommendations for Accelerated Stability Testing Conditions
| Parameter | Condition | Duration | Purpose |
| Temperature | 40°C ± 2°C | 6 months | To assess thermal stability under accelerated conditions.[11] |
| Temperature | 54°C ± 2°C | 14 days | A rapid alternative to the 1-year ambient study for some products.[12] |
| Humidity | 75% RH ± 5% | 6 months | To assess the effect of moisture on the formulation.[11] |
Experimental Protocols
Protocol 1: Accelerated Stability Study
Objective: To evaluate the short-term stability of an NPGDMA formulation under elevated temperature and humidity.
Methodology:
-
Prepare at least three batches of the NPGDMA formulation.
-
Divide each batch into samples and place them in appropriate containers (e.g., glass vials).
-
Place the samples in a stability chamber under one of the accelerated conditions (e.g., 40°C / 75% RH).[11]
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove samples for analysis.[11]
-
Analyze the samples for key stability-indicating parameters:
-
Appearance: Note any changes in color (yellowing), clarity, or phase separation.
-
Viscosity: Measure the viscosity using a rotational viscometer. A significant increase suggests polymerization.[13]
-
pH: For aqueous-based formulations, measure the pH.
-
NPGDMA Content (Assay): Use a validated stability-indicating HPLC method to determine the concentration of NPGDMA.
-
Degradation Products: Use HPLC to identify and quantify any degradation products.[14]
-
Protocol 2: Determination of MEHQ Inhibitor Concentration (Spectrophotometric Method)
Objective: To quantify the concentration of MEHQ inhibitor in an NPGDMA sample. This protocol is adapted from ASTM D3125.[1]
Principle: MEHQ reacts with a specific reagent to produce a colored complex that can be measured spectrophotometrically.
Methodology:
-
Prepare a series of MEHQ standards of known concentrations.
-
Prepare the NPGDMA sample, potentially requiring dilution with a suitable solvent.
-
Add the colorimetric reagent to the standards and the sample.
-
Allow the color to develop for a specified amount of time.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance using a UV-Vis spectrophotometer.
-
Construct a calibration curve from the standards and determine the MEHQ concentration in the sample.
Protocol 3: Inhibitor Removal Using a Caustic Wash
Objective: To remove phenolic inhibitors like MEHQ from NPGDMA for experimental purposes where the inhibitor may interfere with polymerization studies.
Methodology:
-
Place the NPGDMA monomer in a separatory funnel.
-
Add an equal volume of 1 M NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH.
-
Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent.[6]
Visualizations
Caption: Troubleshooting decision tree for premature polymerization.
Caption: Workflow for an accelerated stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. How to prevent yellowing of plastic molded products. | Column -Matsui MATSUI [matsui.net]
- 4. How to resist yellowing (Part 3): Thermal Yellowing - PFI Fareast (Hong Kong) Co. Ltd. [pfi.hk]
- 5. blog.caplinq.com [blog.caplinq.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aidic.it [aidic.it]
- 9. How to resist yellowing (Part 1): Phenolic Yellowing - PFI Fareast (Hong Kong) Co. Ltd. [pfi.hk]
- 10. researchgate.net [researchgate.net]
- 11. pmda.go.jp [pmda.go.jp]
- 12. epa.gov [epa.gov]
- 13. Rheology of urethane dimethacrylate and diluent formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validation & Comparative
Measuring NPGDMA Conversion: A Comparative Guide to FTIR Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals working with neopentyl glycol dimethacrylate (NPGDMA), accurately measuring its conversion rate during polymerization is critical for ensuring the final product's desired properties and performance. This guide provides an objective comparison of Fourier-transform infrared (FTIR) spectroscopy with other common analytical techniques for this purpose, supported by experimental protocols and data.
FTIR Spectroscopy for NPGDMA Conversion Analysis
FTIR spectroscopy is a powerful and widely adopted technique for monitoring polymerization kinetics in real-time.[1][2] The principle lies in tracking the decrease in the absorption band corresponding to the methacrylate (B99206) carbon-carbon double bond (C=C) as it is consumed during the polymerization process.[1] For NPGDMA and other methacrylate-based monomers, this is typically observed around 1630-1640 cm⁻¹.[1][3][4][5]
Real-time FTIR (RT-FTIR) allows for the continuous monitoring of the reaction, providing detailed kinetic profiles, including the rate of polymerization and the final degree of conversion.[1][2][6] This method is valued for its high sensitivity, speed, and the ability to perform measurements under various experimental conditions that mimic actual application processes.[1][2]
Experimental Workflow for FTIR Measurement
The following diagram illustrates the typical workflow for measuring the NPGDMA conversion rate using FTIR spectroscopy.
Caption: Experimental workflow for determining NPGDMA conversion rate using FTIR.
Comparison of Analytical Methods
While FTIR is a robust method, other techniques can also be employed to measure monomer conversion. The choice of method often depends on the specific experimental requirements, available equipment, and the properties of the material being studied.
| Feature | FTIR Spectroscopy | Photo-DSC | Raman Spectroscopy | NMR Spectroscopy | Gravimetric Analysis |
| Principle | Vibrational spectroscopy (change in C=C bond concentration) | Measures heat flow associated with the exothermic polymerization reaction | Vibrational spectroscopy (inelastic scattering from C=C bonds) | Measures changes in the chemical environment of protons in the monomer | Measures the weight of the polymerized sample after removing unreacted monomer |
| Typical Sample Type | Liquid resins, thin films | Liquid resins, powders | Liquids, solids, aqueous solutions | Solutions in deuterated solvents | Bulk polymers |
| Real-time Analysis | Yes | Yes | Yes | Possible, but less common | No |
| Sensitivity | High | High | Moderate to High | High | Low |
| Quantitative Accuracy | Good to Excellent | Good | Good | Excellent | Moderate |
| Equipment Cost | Moderate to High | High | High | Very High | Low |
| Sample Preparation | Minimal (for ATR-FTIR) | Requires hermetically sealed pans | Minimal, but can be susceptible to fluorescence | Requires deuterated solvents | Requires solvent extraction and drying |
| Key Advantage | Direct measurement of functional group conversion, fast, versatile.[1][2] | Provides thermodynamic data (enthalpy of polymerization) | Less interference from water, can be used with fiber optics | Provides detailed structural information | Simple, inexpensive |
| Key Limitation | Can be affected by sample thickness and opacity (for transmission).[7] | Indirect measurement of conversion, potential for heat flow artifacts | Weaker signal than IR, potential for sample fluorescence.[8] | Requires expensive equipment and deuterated solvents, slower acquisition times.[9][10] | Destructive, not suitable for kinetic studies, potential for incomplete monomer removal |
Detailed Experimental Protocol: FTIR Spectroscopy
This protocol details the measurement of NPGDMA conversion rate using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Materials and Equipment:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
NPGDMA monomer
-
Photoinitiator (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
UV curing lamp
-
Micropipette
-
Computer with FTIR software
Procedure:
-
Sample Preparation:
-
Prepare the NPGDMA photopolymer resin by mixing the monomer with a specified concentration of the photoinitiator (e.g., 1 wt%).
-
Ensure the mixture is homogeneous.
-
-
Instrument Setup:
-
Turn on the FTIR spectrometer and allow it to stabilize.
-
Position the UV curing lamp over the ATR crystal at a fixed distance to ensure consistent irradiation.
-
-
Data Acquisition:
-
Using a micropipette, place a small drop (approximately 20 µL) of the uncured NPGDMA resin onto the center of the ATR crystal.
-
Record the initial IR spectrum of the uncured sample. This will serve as the reference (t=0). The spectrum should clearly show the methacrylate C=C stretching peak at approximately 1637 cm⁻¹.[3][4][5]
-
Configure the software for a time-resolved (kinetic) scan. Set the instrument to collect spectra at regular intervals (e.g., every second).
-
Simultaneously start the kinetic scan and turn on the UV lamp to initiate polymerization.
-
Continue collecting spectra for a predetermined duration to ensure the reaction has reached completion (i.e., the C=C peak height no longer changes).
-
-
Data Analysis:
-
Identify an internal standard peak that does not change during polymerization. For methacrylate-based resins, the carbonyl (C=O) peak at ~1720 cm⁻¹ is often used.[11]
-
For each spectrum collected, determine the peak height or area of both the C=C peak (~1637 cm⁻¹) and the internal standard peak.
-
Calculate the degree of conversion (DC%) at each time point using the following formula:
DC(%) = [1 - ((Peak Area of C=C at time t / Peak Area of Internal Standard at time t) / (Peak Area of C=C at time 0 / Peak Area of Internal Standard at time 0))] * 100
-
Plot the DC% as a function of time to obtain the polymerization kinetics curve.
-
Conclusion
FTIR spectroscopy, particularly in real-time ATR mode, offers a highly effective and direct method for measuring the conversion rate of NPGDMA.[7][12] It provides a balance of speed, sensitivity, and ease of use that is often advantageous compared to other techniques.[8] While methods like Photo-DSC and NMR spectroscopy provide valuable complementary information, the direct tracking of the reactive functional groups makes FTIR a preferred choice for kinetic studies in polymer chemistry and material development. The selection of the most appropriate technique will ultimately depend on the specific research question, available resources, and the desired level of detail in the analysis.
References
- 1. scispace.com [scispace.com]
- 2. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. Discrepancies in degree of conversion measurements by FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lume.ufrgs.br [lume.ufrgs.br]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 8. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polymerization Kinetics of Acrylic Photopolymer Loaded with Graphene-Based Nanomaterials for Additive Manufacturing | MDPI [mdpi.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Thermal Properties of NPGDMA Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal properties of Neopentyl Glycol Dimethacrylate (NPGDMA) polymers with other commonly used dental and biomaterial resins. The data presented is based on Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering insights into the material's performance under varying temperature conditions.
Executive Summary
This compound (NPGDMA) is a difunctional methacrylate (B99206) ester recognized for its contribution to the high reactivity and mechanical robustness of polymer networks. This guide elucidates the thermal characteristics of NPGDMA-based polymers in comparison to alternatives such as Bisphenol A-glycidyl Methacrylate (Bis-GMA), Urethane Dimethacrylate (UDMA), and Triethylene Glycol Dimethacrylate (TEGDMA). Understanding these properties is crucial for the development of durable and stable materials for dental and biomedical applications.
Thermal Property Comparison
The thermal behavior of polymers is critical for predicting their performance during processing and in their final application. Key parameters include the glass transition temperature (Tg), representing the transition from a glassy to a rubbery state, and the decomposition temperature (Td), indicating the onset of thermal degradation.
| Polymer/Monomer | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (Td) (°C) | Key Findings & Citations |
| NPGDA (Neopentyl Glycol Diacrylate) | 107 | ~135 (for NPG precursor) | NPGDA, structurally similar to NPGDMA, exhibits a relatively high glass transition temperature. The decomposition temperature of its precursor, neopentyl glycol (NPG), suggests the polymer's degradation would initiate at temperatures exceeding this value. |
| Bis-GMA based composite | 147.5 | ~270 | Dental composites based on Bis-GMA, such as Prisma APH, show a high glass transition temperature and significant weight loss beginning around 270°C. |
| UDMA/TEGDMA based resins | Not explicitly stated | 178 - 297 (for individual monomers) | The individual monomers used in these resins begin to decompose in this range. Copolymers of UDMA and BisGMA show degradation onset temperatures that vary with composition. |
| PMMA (Polymethyl Methacrylate) | ~105 | ~250-300 | PMMA, a common dental polymer, exhibits a glass transition temperature in a similar range to NPGDA. Its thermal degradation occurs in multiple steps. |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of polymer thermal properties.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and other thermal events such as melting and crystallization.
-
Instrumentation: A differential scanning calorimeter is utilized.
-
Sample Preparation: A small sample of the cured polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Test Conditions:
-
Heating Rate: A controlled heating rate, commonly 10°C/min, is applied.
-
Temperature Range: The analysis is conducted over a temperature range that encompasses the expected thermal transitions, for instance, from 25°C to 250°C.
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of the polymer.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Sample Preparation: A precisely weighed sample of the cured polymer (typically 10-20 mg) is placed in a ceramic or platinum pan.
-
Test Conditions:
-
Heating Rate: The sample is heated at a constant rate, for example, 10°C/min or 20°C/min.
-
Temperature Range: The analysis is performed over a broad temperature range, such as from ambient temperature to 600°C or higher, to ensure complete decomposition.
-
Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere to study thermal decomposition. To analyze oxidative stability, the atmosphere can be switched to air or oxygen at a specific temperature.
-
-
Data Analysis: The onset decomposition temperature is determined from the TGA curve as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Visualizing the Experimental Workflow and Data Comparison
The following diagrams illustrate the logical flow of the characterization process and a comparative framework for thermal stability.
A Comparative Guide to Determining the Molecular Weight of NPGDMA Polymers: GPC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The molecular weight of a polymer is a critical parameter that dictates its physical and mechanical properties, making its accurate determination essential for material science and drug development applications. Neopentyl glycol dimethacrylate (NPGDMA) polymers, valued for their use in dental resins, adhesives, and coatings, are no exception. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with other common techniques for determining the molecular weight of NPGDMA polymers, supported by experimental considerations and data interpretation.
Comparison of Molecular Weight Determination Techniques
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for analyzing the molecular weight distribution of polymers. However, alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Dynamic Light Scattering (DLS) offer complementary or, in some cases, more advantageous approaches.
| Technique | Principle of Operation | Information Provided | Advantages | Limitations |
| Gel Permeation Chromatography (GPC) | Separation of molecules based on their hydrodynamic volume in solution as they pass through a porous column. | Number average molecular weight (Mn), Weight average molecular weight (Mw), Z-average molecular weight (Mz), and Polydispersity Index (PDI). | Robust and reproducible, provides detailed molecular weight distribution, requires small sample amount. | Provides a relative molecular weight based on calibration standards, which may not accurately reflect the polymer of interest if their structures differ significantly. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the chemical structure by observing the magnetic properties of atomic nuclei. Molecular weight is determined by comparing the signal of the polymer end-groups to that of the repeating monomer units. | Provides an absolute number-average molecular weight (Mn). | Provides an absolute molecular weight without the need for calibration standards, offers structural information, and is a non-destructive technique. | Less sensitive for high molecular weight polymers (>25 kDa) due to decreased resolution of end-group signals, requires soluble samples in deuterated solvents. |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their hydrodynamic radius. | Provides the hydrodynamic radius, which can be correlated to molecular weight using a calibration curve. | Fast and non-invasive, sensitive to small amounts of aggregates. | Provides a relative molecular weight and is highly sensitive to sample purity and the presence of dust or aggregates, which can significantly affect the results. |
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining accurate and reproducible results. Below is a typical protocol for GPC analysis of methacrylate-based polymers, which can be adapted for NPGDMA polymers.
GPC Analysis of NPGDMA Polymers: A General Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry NPGDMA polymer sample.
-
Dissolve the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, to a concentration of 2-10 mg/mL.
-
Gently stir the solution at room temperature or with slight warming to ensure complete dissolution.
-
Filter the solution through a 0.2–0.45 µm syringe filter (e.g., PTFE or PVDF) to remove any particulate matter.
-
Degas the filtered solution to remove any dissolved air.
-
-
GPC System and Conditions:
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade.
-
Columns: A set of Styragel columns (e.g., HR-4E) suitable for organic polymers.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Detector: Refractive Index (RI) detector.
-
Temperature: 35-40°C to ensure good solubility and peak shape.
-
-
Calibration:
-
Prepare a series of narrow polydispersity polystyrene or polymethyl methacrylate (B99206) (PMMA) standards of known molecular weights.
-
Run the standards under the same conditions as the NPGDMA samples.
-
Construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
-
-
Data Analysis:
-
Analyze the chromatogram of the NPGDMA polymer to determine its elution volume.
-
Use the calibration curve to calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Illustrative Data Comparison
While direct comparative experimental data for NPGDMA polymers was not available in the searched literature, the following table illustrates how such data would be presented. The values are hypothetical and serve to demonstrate the type of information obtained from each technique.
| Polymer Sample | Technique | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| NPGDMA Polymer A | GPC | 15,000 | 22,500 | 1.5 |
| NPGDMA Polymer A | ¹H NMR | 14,500 | - | - |
| NPGDMA Polymer B | GPC | 25,000 | 30,000 | 1.2 |
| NPGDMA Polymer B | ¹H NMR | 26,000 | - | - |
It is important to note that GPC provides a relative molecular weight, and its accuracy is dependent on the similarity between the calibration standards and the analyzed polymer. In contrast, NMR provides an absolute value for the number-average molecular weight. Discrepancies between the two methods can arise from differences in the hydrodynamic volume of the NPGDMA polymer compared to the standards used for GPC calibration.
Visualizing the GPC Workflow
The following diagram illustrates the typical workflow for determining the molecular weight of a polymer using Gel Permeation Chromatography.
Caption: Experimental workflow for GPC analysis.
This guide provides a foundational understanding of the techniques available for determining the molecular weight of NPGDMA polymers. For researchers and drug development professionals, the choice of method will depend on the specific information required, the availability of instrumentation, and the properties of the polymer being analyzed. While GPC remains a powerful and widely used technique, a multi-faceted approach utilizing complementary methods like NMR can provide a more comprehensive characterization of these important materials.
A Head-to-Head Battle of Dimethacrylates: NPGDMA vs. EGDMA in Dental Resins
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of dental restorative materials, the selection of monomers is a critical determinant of the final properties of the resin composite. Among the myriad of available crosslinking agents, neopentyl glycol dimethacrylate (NPGDMA) and ethylene (B1197577) glycol dimethacrylate (EGDMA) are two prominent options. This guide provides an objective comparison of their performance in dental resins, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Performance at a Glance: NPGDMA vs. EGDMA
| Property | This compound (NPGDMA) | Ethylene Glycol Dimethacrylate (EGDMA) | Key Considerations |
| Mechanical Strength | Generally reported to enhance mechanical strength and durability.[1] | Diametral Tensile Strength (pristine): 1.4 MJ/m³ | Quantitative data for NPGDMA's flexural strength is not readily available in the reviewed literature, making a direct numerical comparison challenging. EGDMA's strength can be significantly reduced by hydrolytic and accelerated aging. |
| Polymerization Shrinkage | Qualitative descriptions suggest it contributes to the formation of robust and enduring polymeric networks.[2] | Volumetric shrinkage can be as high as 7% in some resin composites.[3] | The molecular structure of the monomer influences the degree of shrinkage.[3] Higher molecular weight monomers generally lead to lower polymerization shrinkage. |
| Water Sorption & Solubility | Known for high stability against moisture.[1] | Water Sorption (after 15 weeks of aging): 3.3 times higher than a novel monomer it was compared against. | The hydrophilicity of the monomer is a key factor. Lower water sorption is generally desirable to prevent degradation of the resin matrix and maintain dimensional stability. |
| Biocompatibility | Generally considered biocompatible and used in biomedical applications.[1][2] | Can induce cytotoxic and genotoxic effects on human gingival fibroblasts through the production of reactive oxygen species. | The release of unpolymerized monomers is a primary cause of cytotoxicity. The specific cell type and concentration of the monomer significantly influence the cytotoxic response. |
In-Depth Analysis of Key Performance Indicators
Mechanical Properties: The Quest for Durability
EGDMA has been shown to contribute to the mechanical strength of polymethyl methacrylate (B99206) (PMMA) composites, with its reinforcing effect increasing with higher PMMA concentrations.[4] However, studies have also demonstrated a significant reduction in the diametral tensile strength of EGDMA-based materials after accelerated aging, indicating a susceptibility to degradation.
While specific quantitative data for NPGDMA's flexural or tensile strength in dental resins is not prevalent in the reviewed literature, it is widely recognized for its role in enhancing the mechanical strength, thermal stability, and chemical resistance of polymer composites.[1] Its use in dental restorative materials is aimed at improving durability and resistance to wear and tear.[1]
Polymerization Shrinkage: A Challenge in Restorative Dentistry
Water Sorption and Solubility: The Impact of the Oral Environment
The oral environment is a challenging milieu for dental materials, with constant exposure to moisture. Water sorption can lead to plasticization of the resin, reducing its mechanical properties and dimensional stability. NPGDMA is noted for its high stability against moisture, a desirable characteristic for dental applications.[1] In contrast, a direct comparison showed that EGDMA exhibited significantly higher water sorption compared to a novel, more hydrophobic monomer after a prolonged aging period.
Biocompatibility: Ensuring Patient Safety
The biocompatibility of dental materials is of paramount importance. Unreacted monomers that leach from the restoration can have adverse effects on surrounding tissues. EGDMA has been shown to exhibit cytotoxic and genotoxic effects on human gingival fibroblasts, with the mechanism attributed to the induction of reactive oxygen species. The concentration of the leached monomer is a critical factor in determining the extent of the cellular response.
NPGDMA is generally considered biocompatible and is utilized in various biomedical applications, including the development of biocompatible hydrogels.[1][2] However, as with any methacrylate monomer, the potential for cytotoxicity from unreacted NPGDMA should be considered and evaluated in specific formulations.
Experimental Methodologies: A Guide to Testing Protocols
To ensure a thorough and standardized evaluation of dental resin monomers, specific experimental protocols are employed. Below are detailed methodologies for the key performance indicators discussed.
Flexural Strength Testing
-
Objective: To determine the material's resistance to bending forces.
-
Protocol (based on ISO 4049):
-
Specimen Preparation: Rectangular bar-shaped specimens (typically 25 mm x 2 mm x 2 mm) of the cured dental resin are prepared.
-
Testing Apparatus: A universal testing machine equipped with a three-point bending fixture is used.
-
Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant crosshead speed until fracture occurs.
-
Calculation: The flexural strength (in Megapascals, MPa) is calculated based on the load at fracture, the distance between the supports, and the dimensions of the specimen.
-
Water Sorption and Solubility Testing
-
Objective: To measure the amount of water absorbed by the material and the amount of soluble components that leach out.
-
Protocol (based on ISO 4049):
-
Specimen Preparation: Disc-shaped specimens (typically 15 mm diameter and 1 mm thickness) of the cured resin are prepared.
-
Initial Conditioning: The specimens are dried in a desiccator until a constant mass (m1) is achieved.
-
Water Immersion: The specimens are immersed in distilled water at 37°C for a specified period (e.g., 7 days).
-
Wet Mass Measurement: After immersion, the specimens are removed, blotted dry, and weighed to determine the wet mass (m2).
-
Re-conditioning: The specimens are again dried in a desiccator until a constant mass (m3) is achieved.
-
Calculation:
-
Water Sorption (Wsp) = (m2 - m3) / V
-
Water Solubility (Wsl) = (m1 - m3) / V (where V is the volume of the specimen)
-
-
References
Comparing NPGDMA and triethylene glycol dimethacrylate (TEGDMA) performance
In the ever-evolving landscape of polymer science, particularly in the development of dental and biomedical materials, the selection of appropriate monomers is paramount to achieving desired clinical outcomes. This guide provides a comparative overview of two dimethacrylate monomers: Neopentyl Glycol Dimethacrylate (NPGDMA) and Triethylene Glycol Dimethacrylate (TEGDMA). While TEGDMA is a well-established and extensively studied monomer in dental resins, comprehensive experimental data directly comparing its performance to NPGDMA is limited in publicly available literature.
This guide, therefore, presents a summary of the available performance data for each monomer, drawing from various studies. It is crucial to note that the lack of head-to-head comparative studies necessitates an indirect comparison. The experimental protocols detailed herein are standard methods used in the evaluation of dental resin monomers and would be applicable for a direct comparative study.
Executive Summary
Data Presentation: A Comparative Analysis
The following tables summarize key performance indicators for NPGDMA and TEGDMA based on available literature. The data for TEGDMA is extensive and derived from numerous studies, often in combination with other monomers like Bis-GMA. The data for NPGDMA is more general and lacks the specific quantitative values found for TEGDMA in a dental resin context.
Table 1: Polymerization Kinetics
| Property | NPGDMA | TEGDMA | Source |
| Degree of Conversion (%) | Data not available | High, contributes to increased conversion in co-monomer systems | [1](--INVALID-LINK--) |
| Polymerization Rate | High reactivity reported | Influenced by co-monomer; can exhibit high rates | [2](--INVALID-LINK--) |
| Polymerization Shrinkage | Data not available | Can contribute to higher shrinkage stress | [3](--INVALID-LINK--) |
Table 2: Mechanical Properties
| Property | NPGDMA | TEGDMA | Source |
| Flexural Strength (MPa) | Reported to improve mechanical properties | Varies with formulation; can be lower than other monomers | [4](--INVALID-LINK--) |
| Flexural Modulus (GPa) | Reported to improve mechanical properties | Can result in a more flexible polymer network | [1](--INVALID-LINK--) |
| Hardness | Reported to improve hardness | Can be lower compared to resins with other crosslinkers | [5](--INVALID-LINK--) |
| Tensile Strength | Reported to improve tensile strength | Data varies with formulation | [1](--INVALID-LINK--) |
Table 3: Biocompatibility and Physicochemical Properties
| Property | NPGDMA | TEGDMA | Source |
| Water Sorption (wt%) | Data not available | High (e.g., 6.33 wt%) | [1](--INVALID-LINK--) |
| Solubility (µg/mm³) | Data not available | Low release of unreacted monomer (e.g., 2.41 µg/mm³) | [1](--INVALID-LINK--) |
| Cytotoxicity | Potential irritant | Can exhibit cytotoxicity and induce apoptosis | [6](--INVALID-LINK--) |
| Chemical Resistance | Good | Susceptible to hydrolysis | [7](--INVALID-LINK--) |
| Thermal Stability | Good | Stable under normal conditions | [7](--INVALID-LINK--) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard in the field of dental materials science and would be suitable for a direct comparative study of NPGDMA and TEGDMA.
Degree of Conversion (DC) Measurement
Method: Fourier Transform Infrared Spectroscopy (FTIR)
Protocol:
-
An uncured sample of the resin is placed on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer.
-
A baseline spectrum is recorded. The absorbance peak of the aliphatic C=C bond at approximately 1638 cm⁻¹ and a reference peak (e.g., aromatic C=C at 1608 cm⁻¹ for Bis-GMA containing resins, or C=O at ~1720 cm⁻¹) are identified.
-
The resin is then light-cured for a specified time (e.g., 20-40 seconds) using a dental curing light with a defined light intensity.
-
A spectrum of the cured sample is recorded.
-
The degree of conversion is calculated based on the reduction in the peak height or area of the aliphatic C=C peak relative to the reference peak before and after curing.[8](--INVALID-LINK--)
Flexural Strength and Modulus Testing
Method: Three-Point Bending Test (ISO 4049)
Protocol:
-
Rectangular bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) are prepared by curing the resin in a mold.
-
The specimens are stored in distilled water at 37°C for 24 hours before testing.
-
The specimen is placed on two supports in a universal testing machine, and a load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture.
-
The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen thickness.
-
The flexural modulus (E) is calculated from the slope of the initial linear portion of the load-deflection curve.[4](--INVALID-LINK--)
Water Sorption and Solubility Testing
Method: ISO 4049 Standard
Protocol:
-
Disc-shaped specimens (e.g., 15 mm diameter, 1 mm thickness) are prepared and cured.
-
The specimens are stored in a desiccator until a constant mass (m₁) is achieved.
-
The specimens are then immersed in distilled water at 37°C for a specified period (e.g., 7 days).
-
After immersion, the specimens are removed, blotted dry, and weighed to determine the wet mass (m₂).
-
The specimens are then reconditioned in the desiccator until a constant mass (m₃) is reached.
-
Water sorption (Wsp) is calculated as: Wsp = (m₂ - m₃) / V, where V is the volume of the specimen.
-
Water solubility (Wsl) is calculated as: Wsl = (m₁ - m₃) / V.[1](--INVALID-LINK--)
Cytotoxicity Assay
Method: MTT Assay (or similar cell viability assays like XTT)
Protocol:
-
Eluates are prepared by incubating cured resin specimens in a cell culture medium for a defined period (e.g., 24 or 72 hours).
-
Human cells (e.g., fibroblasts, keratinocytes) are seeded in 96-well plates and cultured until they adhere.
-
The culture medium is replaced with the prepared eluates at various concentrations.
-
After a specified exposure time (e.g., 24 hours), the eluates are removed, and the cells are incubated with a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenase reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the untreated control cells.[6](--INVALID-LINK--)
Mandatory Visualizations
Caption: Experimental workflow for comparing dental resin monomers.
Caption: Simplified pathway of methacrylate-induced cytotoxicity.
Conclusion
Based on the available literature, TEGDMA is a well-characterized monomer in dental applications, known for its ability to reduce resin viscosity and enhance the degree of conversion. However, its use can be associated with higher water sorption and potential cytotoxic effects. NPGDMA is presented as a monomer that can improve the mechanical strength and stability of polymers, but there is a significant lack of specific, quantitative data to directly compare its performance with TEGDMA in a clinical or laboratory setting for dental applications.
For researchers and professionals in drug and material development, this guide highlights a notable gap in the dental materials literature. A direct, controlled experimental comparison of NPGDMA and TEGDMA using the standardized protocols outlined above would be invaluable to ascertain the relative advantages and disadvantages of each monomer and to inform the development of next-generation dental restorative materials.
References
- 1. CAS 1985-51-9: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. jiuanchemical.com [jiuanchemical.com]
- 4. Buy this compound | 1985-51-9 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. jiuanchemical.com [jiuanchemical.com]
- 7. dt.mahidol.ac.th [dt.mahidol.ac.th]
- 8. Study of water sorption, solubility and modulus of elasticity of light-cured dimethacrylate-based dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NPGDMA and Bis-GMA Based Dental Composites for Researchers and Professionals
In the ever-evolving field of dental restorative materials, the selection of monomer systems is a critical determinant of the final mechanical and clinical performance of dental composites. For decades, Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA) has been the foundational monomer in many commercial dental composites. However, the quest for improved material properties and biocompatibility has led to the exploration of alternative monomers, including Neopentyl Glycol Dimethacrylate (NPGDMA). This guide provides a comprehensive comparison of the mechanical properties of composites based on these two key monomers, supported by experimental data and detailed methodologies.
Executive Summary
This guide reveals that while Bis-GMA-based composites are a well-established standard with a vast body of research supporting their performance, NPGDMA presents itself as a viable alternative monomer, often used as a cross-linking agent to enhance specific mechanical properties. Direct, comprehensive comparative studies detailing the mechanical performance of NPGDMA-based composites against their Bis-GMA counterparts are limited in publicly available literature. However, existing research on Bis-GMA composites provides a robust baseline for understanding the performance characteristics researchers can expect and the properties NPGDMA aims to improve.
Monomer Structures and Their Influence on Composite Properties
The chemical structure of the base monomer plays a pivotal role in determining the handling characteristics, polymerization kinetics, and ultimately, the mechanical properties of the resulting dental composite.
Bis-GMA's rigid aromatic backbone contributes to the high strength and stiffness of the resulting polymer network. However, its high viscosity necessitates the use of diluent monomers, which can impact other properties like polymerization shrinkage and water sorption. NPGDMA, with its lower viscosity and high reactivity, is often used as a cross-linking agent to enhance the mechanical properties, such as hardness and tensile strength, of the final composite material.[1]
Mechanical Properties: A Data-Driven Comparison
While direct comparative studies are scarce, this section presents a summary of typical mechanical properties for Bis-GMA based composites, which serve as a benchmark in the field. It is important to note that the mechanical properties of a dental composite are significantly influenced by the type and loading of the inorganic filler.
Table 1: Representative Mechanical Properties of Bis-GMA Based Dental Composites
| Mechanical Property | Filler Loading (wt%) | Typical Value Range | Test Method |
| Flexural Strength | 60-80% | 80 - 160 MPa | Three-Point Bending |
| Flexural Modulus | 60-80% | 8 - 20 GPa | Three-Point Bending |
| Compressive Strength | 60-80% | 200 - 400 MPa | Universal Testing Machine |
| Vickers Hardness | 60-80% | 50 - 100 VHN | Microhardness Tester |
Note: The values presented are a synthesis of data from multiple sources and represent a typical range for commercially available and experimental Bis-GMA based composites. Actual values will vary depending on the specific formulation, including the type and size of filler particles, the initiator system, and the curing protocol.
Experimental Protocols
Standardized testing methodologies are crucial for the accurate and reproducible assessment of the mechanical properties of dental composites. The International Organization for Standardization (ISO) provides specific guidelines for the testing of polymer-based restorative materials.
Flexural Strength and Flexural Modulus (Three-Point Bending Test)
This test is performed according to ISO 4049:2019 Dentistry — Polymer-based restorative materials .
Specimen Preparation:
-
Rectangular specimens with dimensions of 25 mm x 2 mm x 2 mm are prepared by filling a stainless steel mold with the composite material.
-
The material is covered with a Mylar strip and a glass slide and then light-cured according to the manufacturer's instructions.
-
After curing, the specimens are removed from the mold and any excess material is carefully removed.
-
The specimens are stored in distilled water at 37°C for 24 hours prior to testing.
Testing Procedure:
-
The specimen is placed on two supports with a span of 20 mm in a universal testing machine.
-
A load is applied to the center of the specimen at a crosshead speed of 0.75 mm/min until fracture occurs.
-
The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the span length, b is the width, and h is the thickness of the specimen.
-
The flexural modulus (E) is calculated from the slope of the initial linear portion of the load-deflection curve.
Compressive Strength
Specimen Preparation:
-
Cylindrical specimens, typically 4 mm in diameter and 6 mm in height, are prepared using a cylindrical mold.
-
The composite material is incrementally packed into the mold and each increment is light-cured.
-
After curing, the specimens are removed and stored in distilled water at 37°C for 24 hours.
Testing Procedure:
-
The specimen is placed between the platens of a universal testing machine.
-
A compressive load is applied at a crosshead speed of 1 mm/min until the specimen fractures.
-
The compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.
Vickers Hardness
Specimen Preparation:
-
Disc-shaped specimens, typically 2 mm thick and 10 mm in diameter, are prepared.
-
The top surface of the specimen is polished to a smooth, flat finish.
Testing Procedure:
-
The specimen is placed on the stage of a microhardness tester.
-
A Vickers diamond indenter is pressed into the surface of the specimen with a specific load (e.g., 500g) for a set duration (e.g., 15 seconds).
-
The lengths of the two diagonals of the resulting indentation are measured using a microscope.
-
The Vickers Hardness Number (VHN) is calculated based on the load and the average diagonal length.
Logical Workflow for Material Evaluation
The selection and evaluation of a new monomer system for dental composites follows a logical progression from synthesis and formulation to a comprehensive assessment of its properties.
Conclusion
References
A Comparative Analysis of Swelling Behavior: NPGDMA vs. PEGDA Hydrogels
For researchers, scientists, and drug development professionals, understanding the swelling behavior of hydrogels is paramount in designing materials for applications ranging from controlled drug release to tissue engineering. This guide provides an objective comparison of the swelling properties of hydrogels based on neopentyl glycol dimethacrylate (NPGDMA) and poly(ethylene glycol) diacrylate (PEGDA), supported by experimental data and detailed protocols.
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining significant amounts of water or biological fluids. This swelling behavior is a critical determinant of a hydrogel's performance, influencing its mechanical properties, permeability to solutes, and biocompatibility. The choice between different hydrogel formulations, therefore, hinges on a thorough understanding of their respective swelling characteristics.
Executive Summary of Swelling Properties
The swelling capacity of a hydrogel is primarily governed by the chemical nature of its constituent polymers and the crosslinking density of the network. While both NPGDMA and PEGDA are dimethacrylate-based crosslinkers, their distinct molecular structures give rise to different swelling behaviors.
| Hydrogel Type | Key Structural Feature | Typical Swelling Behavior | Factors Influencing Swelling |
| NPGDMA | Bulky, hydrophobic neopentyl group | Generally exhibits lower swelling ratios compared to hydrophilic hydrogels. The hydrophobic nature of the NPGDMA crosslinker restricts water uptake. | Crosslinker concentration is a dominant factor; higher concentrations lead to significantly reduced swelling. |
| PEGDA | Hydrophilic poly(ethylene glycol) chains | Can achieve a wide range of swelling ratios, from low to very high, depending on the formulation. The hydrophilicity of the PEG chains promotes water absorption.[1] | Swelling is tunable by altering the molecular weight of the PEGDA precursor and its concentration in the hydrogel formulation. Longer PEG chains and lower concentrations generally result in higher swelling.[2][3] |
Quantitative Swelling Data
The equilibrium swelling ratio (ESR) is a key metric used to quantify the swelling capacity of a hydrogel. It is typically calculated as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.
Table 1: Comparative Swelling Ratios of NPGDMA and PEGDA Hydrogels
| Hydrogel Composition | Swelling Medium | Equilibrium Swelling Ratio (ESR) | Reference |
| p(NIPAm-co-PEGDA) (1:0.5 weight ratio, PEGDA MW 6000) | Deionized Water (at 20 °C) | Lower than 1:0.25 ratio counterpart | [1] |
| p(NIPAm-co-PEGDA) (varied MW and concentration) | Deionized Water | Varies with MW and concentration | [2] |
| PEGDA (varied MW and concentration) | Not specified | Varies with MW and concentration | [4] |
| NPGDMA-based hydrogels | Data not available in searched literature | Data not available in searched literature |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of hydrogel swelling properties.
Synthesis of PEGDA Hydrogels (Photopolymerization)
This protocol describes a common method for synthesizing PEGDA hydrogels.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight
-
Photoinitiator (e.g., Irgacure 2959)
-
Deionized (DI) water or phosphate-buffered saline (PBS)
Procedure:
-
Prepare a precursor solution by dissolving a specific weight percentage (w/v) of PEGDA in DI water or PBS. For example, an 11.32% w/v solution.[2]
-
Add the photoinitiator to the precursor solution at a specific concentration (e.g., 0.1% w/v).[2]
-
Thoroughly mix the solution until the photoinitiator is completely dissolved.
-
Pipette the precursor solution into a mold of desired shape and thickness.
-
Expose the mold to UV light (e.g., 365 nm) for a sufficient duration to ensure complete polymerization.
-
After polymerization, carefully remove the hydrogel from the mold.
Swelling Ratio Measurement
This gravimetric method is a standard procedure for determining the equilibrium swelling ratio.
Procedure:
-
Take the initial weight of the as-synthesized hydrogel.
-
Immerse the hydrogel in a swelling medium (e.g., DI water or PBS) at a controlled temperature.
-
At regular time intervals, remove the hydrogel from the medium.
-
Gently blot the surface of the hydrogel with a lint-free wipe to remove excess surface water.
-
Weigh the swollen hydrogel.
-
Repeat steps 3-5 until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.[5]
-
Dry the swollen hydrogel to a constant weight in a vacuum oven.
-
The equilibrium swelling ratio (ESR) is calculated using the formula: ESR = (Weight of swollen hydrogel) / (Weight of dry hydrogel)
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and swelling characterization of hydrogels.
Caption: Workflow for hydrogel synthesis and swelling analysis.
Conclusion
The choice between NPGDMA and PEGDA hydrogels for a specific application will depend on the desired swelling characteristics. PEGDA hydrogels offer a high degree of tunability in their swelling behavior, primarily by adjusting the molecular weight and concentration of the PEGDA precursor. This makes them suitable for applications requiring a wide range of water content. While quantitative data for NPGDMA hydrogels is less prevalent, their inherent hydrophobicity suggests they are more suited for applications where lower swelling and higher mechanical stability in aqueous environments are critical. Further experimental investigation into the swelling properties of NPGDMA hydrogels is warranted to provide a more direct and comprehensive comparison.
References
Unreacted NPGDMA Leaching from Polymer Networks: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the leachability of unreacted monomers from polymer networks is critical for assessing biocompatibility and ensuring the safety and efficacy of medical devices and drug delivery systems. This guide provides a comparative analysis of the leaching of N-N'-propylene glycol dimethacrylate (NPGDMA) from polymer networks, offering insights into its performance against alternative monomers and detailing the experimental protocols for such evaluations.
Neopentyl glycol dimethacrylate (NPGDMA) is a crosslinking monomer frequently employed in the synthesis of polymer networks for various applications, including dental composites, adhesives, and coatings. Its chemical structure contributes to the formation of robust and durable polymer matrices. However, the incomplete polymerization of monomers can lead to the presence of unreacted NPGDMA within the polymer network, which may subsequently leach out into the surrounding environment. This leaching phenomenon is a significant concern in biomedical applications where patient safety is paramount.
Comparative Leaching Analysis: NPGDMA vs. Alternative Monomers
While specific quantitative data for NPGDMA leaching is not as extensively reported in publicly available literature as for other common dental monomers, we can draw comparisons based on the known behavior of structurally similar dimethacrylates. Monomers such as triethylene glycol dimethacrylate (TEGDMA), bisphenol A-glycidyl methacrylate (B99206) (BisGMA), and urethane (B1682113) dimethacrylate (UDMA) are frequently used in dental resins, and their leaching profiles have been more thoroughly investigated.
Generally, the amount of leached monomer is influenced by several factors, including the degree of conversion, the chemical structure of the monomer, the composition of the polymer matrix, and the nature of the extraction solvent. Smaller, more flexible monomers like TEGDMA tend to exhibit higher elution rates compared to larger, more rigid molecules like BisGMA.
Table 1: Comparative Leaching of Common Dimethacrylate Monomers from Dental Composites
| Monomer | Polymer Network Type | Elution Medium | Time Point | Leached Amount (µg/mL) | Reference |
| TEGDMA | Resin Cement | 75% Ethanol/Water | 21 days | 190.1 - 282.5 (µM) | [1] |
| BisGMA | Bulk-fill Composite | Ethanol | 24 hours | Significantly higher than at 1 week | [2] |
| UDMA | Resin Composite | Ethanol | 6 weeks | Increased initially, then declined | [3] |
| HEMA | Bulk-fill Composite | 75% Ethanol/Water | 30 days | Variable, lower than Bis-EMA and Bis-GMA in some composites | |
| NPGDMA | (Data Not Available) | - | - | - |
Note: The table presents data from various studies and is intended for comparative purposes. Direct comparison is challenging due to differences in experimental conditions.
Experimental Protocols for Leaching Analysis
Accurate quantification of leached monomers is essential for a thorough risk assessment. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for this purpose.
Protocol for Sample Preparation and Leaching Test
-
Specimen Preparation:
-
Prepare standardized polymer specimens (e.g., discs of 5 mm diameter and 2 mm thickness).
-
Ensure complete polymerization according to the manufacturer's instructions or a defined curing protocol (e.g., light-curing for a specific duration and intensity).
-
Post-curing treatments, if any, should be documented.
-
-
Elution/Leaching:
-
Immerse each specimen in a known volume of an appropriate extraction solvent in a sealed container. A 75% ethanol/water solution is a commonly used solvent to simulate a clinically relevant "worst-case" scenario due to its ability to penetrate the polymer network.[1] Other solvents like distilled water or artificial saliva can also be used depending on the intended application.
-
Incubate the samples at a controlled temperature (e.g., 37°C) for specific time intervals (e.g., 24 hours, 7 days, 21 days).
-
At each time point, collect the eluate for analysis. The solvent can be either refreshed or collected cumulatively.
-
Protocol for HPLC Analysis
-
Instrumentation:
-
An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.
-
-
Chromatographic Conditions (Example for Dimethacrylate Monomers):
-
Column: A reverse-phase C18 column is commonly employed.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is often used. The specific ratio will depend on the monomers being analyzed.
-
Flow Rate: Typically around 1 mL/min.
-
Detection Wavelength: The wavelength for detection is chosen based on the UV absorbance maximum of the analyte (e.g., around 205-220 nm for many methacrylate monomers).
-
Injection Volume: A standard volume of the eluate (e.g., 20 µL) is injected.
-
-
Quantification:
-
Prepare a series of standard solutions of the monomer of interest (e.g., NPGDMA) of known concentrations.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.
-
Determine the concentration of the leached monomer in the eluate samples by interpolating their peak areas on the calibration curve.
-
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for a leaching analysis of unreacted monomers from a polymer network.
Alternatives to NPGDMA and their Leaching Potential
Concerns over the potential biocompatibility issues of some conventional monomers have driven research into alternatives. Urethane dimethacrylate (UDMA) is often considered an alternative to BisGMA due to the absence of the bisphenol A (BPA) precursor in its structure. Studies have shown that the leaching of UDMA is material-dependent and can be influenced by the degree of conversion.
Other novel monomers and polymer systems are continuously being developed with the aim of reducing polymerization shrinkage, increasing conversion rates, and thereby minimizing the leaching of unreacted components. For any new polymer system, a thorough leaching analysis as described above is a critical step in its preclinical evaluation.
Conclusion
The analysis of unreacted NPGDMA leaching from polymer networks is a crucial aspect of biocompatibility assessment. While direct comparative data for NPGDMA is limited in the current literature, the established protocols for analyzing other dimethacrylate monomers provide a robust framework for its evaluation. By employing standardized experimental procedures and sensitive analytical techniques like HPLC, researchers can accurately quantify the extent of NPGDMA leaching and compare it to alternative monomers. This data-driven approach is essential for the development of safer and more effective polymer-based materials for biomedical and pharmaceutical applications. Professionals in the field are encouraged to conduct rigorous leaching studies to contribute to a more comprehensive understanding of the performance of NPGDMA and other novel monomers.
References
Cytotoxicity of NPGDMA-Based Biomaterials: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the biocompatibility of dental restorative materials is paramount. This guide offers an objective comparison of the cytotoxic effects of biomaterials based on neopentyl glycol dimethacrylate (NPGDMA) with other common dental resin monomers, supported by experimental data.
While NPGDMA is utilized in some dental composites for its cross-linking properties, publicly available in vitro cytotoxicity data is limited compared to more extensively studied monomers like Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA), and urethane (B1682113) dimethacrylate (UDMA). This guide synthesizes the available information to provide a comparative overview. General safety information classifies NPGDMA as a skin and eye irritant, and one study indicated it could induce a high incidence of DNA double-strand breaks in exposed cells[1]. Another study on propoxylated neopentyl glycol diacrylate found it to be "practically nontoxic" in an oral toxicity study in rats, though this is not directly comparable to in vitro cytotoxicity on human oral cells.
In contrast, numerous studies have quantified the cytotoxic effects of Bis-GMA, TEGDMA, and UDMA on various oral cell lines, primarily human gingival fibroblasts (HGFs) and dental pulp cells. The consensus from this body of research is that these monomers can leach from polymerized composites and exert dose- and time-dependent toxic effects, often leading to apoptosis and necrosis.
Comparative Cytotoxicity Data
The following tables summarize quantitative data from various in vitro studies on the cytotoxicity of common dental resin monomers. It is important to note the absence of directly comparable data for NPGDMA in these standardized assays.
Table 1: Comparative Cell Viability (MTT Assay)
| Monomer/Material | Cell Line | Concentration/Time | Cell Viability (%) | Reference |
| NPGDMA | - | Data Not Available | Data Not Available | - |
| Bis-GMA | Human Dental Pulp Cells | 30 µM / 48h | Toxic effects observed | [2] |
| Human Peripheral Blood Mononuclear Cells | 0.06–1 mM | 56-5% | ||
| UDMA | Human Dental Pulp Cells | 100 µM / 48h | Toxic effects observed | [2] |
| Human Peripheral Blood Mononuclear Cells | 0.05–2 mM | 50-7% | ||
| TEGDMA | Human Dental Pulp Cells | 1, 2, 4 mM / 24h | 91.67%, 72.61%, 55.19% | |
| Human Peripheral Blood Mononuclear Cells | 2.5–10 mM | 74-7% | ||
| Charisma (Composite) | Human Gingival Fibroblasts | Freshly cured / 24h | ~42% | |
| Filtek Z250 (Composite) | Human Gingival Fibroblasts | Freshly cured / 24h | ~69% | |
| Estelite Sigma Quick (Composite) | Human Gingival Fibroblasts | Freshly cured / 24h | ~78% |
Table 2: Apoptosis and Necrosis Data (Flow Cytometry)
| Monomer/Material | Cell Line | Concentration/Time | Apoptosis/Necrosis Findings | Reference |
| NPGDMA | - | Data Not Available | Data Not Available | - |
| Bis-GMA | Human Dental Pulp Cells | High concentrations | Induction of apoptosis | |
| TEGDMA | Murine Cementoblasts (OCCM.30) | 1, 2, 4 mM / 24h | Increased early and late apoptosis (11.25%, 24.92%, 33.63%) | |
| Human Dental Pulp Cells | High concentrations | Provoked both necrotic and apoptotic cell death | ||
| UDMA | Chinese Hamster Ovary Cells | 1 mM | Induced apoptosis |
Experimental Protocols
The data presented in this guide are primarily derived from the following key experimental methodologies used to assess cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., human gingival fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Elution: Prepare eluates by incubating the test materials (e.g., composite resin discs) in a cell culture medium for a specified period (e.g., 24 or 72 hours) at 37°C.
-
Cell Exposure: Remove the existing medium from the cells and replace it with the material eluates. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). A negative control group with a fresh culture medium and a positive control group with a known cytotoxic agent are included.
-
MTT Reagent Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the negative control.
LDH Assay for Cytotoxicity
The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Exposure: Follow the same procedure as the MTT assay for cell seeding and exposure to material eluates.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of the tetrazolium salt to a colored formazan.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Results are often expressed as a percentage of a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Flow Cytometry for Apoptosis and Necrosis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Exposure: Plate cells in multi-well plates and expose them to material eluates as previously described.
-
Cell Harvesting: After incubation, harvest the cells by trypsinization and centrifugation.
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptosis and necrosis.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
-
Data Analysis: The percentages of cells in each quadrant are determined and compared between the control and treated groups.
Visualizing Cellular Response Pathways
The cytotoxicity of methacrylate-based monomers is often mediated by the induction of oxidative stress, leading to programmed cell death (apoptosis). The following diagrams illustrate a general experimental workflow for assessing cytotoxicity and the key signaling pathways involved.
Conclusion
The available evidence strongly indicates that common dental resin monomers such as Bis-GMA, TEGDMA, and UDMA exhibit dose- and time-dependent cytotoxicity in vitro, primarily through the induction of apoptosis mediated by oxidative stress. While NPGDMA is a component of some dental biomaterials, there is a notable lack of comparable quantitative in vitro cytotoxicity data in the scientific literature. This highlights a critical knowledge gap that needs to be addressed to fully understand the biocompatibility profile of NPGDMA-based materials. Researchers and drug development professionals should consider the potential for leachable monomers from any resin-based biomaterial and are encouraged to conduct thorough biocompatibility testing. Future studies should focus on generating robust, comparative cytotoxicity data for NPGDMA to allow for a more comprehensive risk assessment and informed material selection.
References
- 1. The Evolution of In Vitro Toxicity Assessment Methods for Oral Cavity Tissues—From 2D Cell Cultures to Organ-on-a-Chip - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of triethylene glycol dimethacrylate on the cytotoxicity, cyclooxygenase-2 expression and prostanoids production in human dental pulp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Neopentyl Glycol Dimethacrylate: A Guide for Laboratory Professionals
Neopentyl glycol dimethacrylate is a widely used monomer in the formulation of polymers. Ensuring its proper disposal is crucial for laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this chemical.
Immediate Safety and Handling
Before disposal, it is imperative to handle this compound with appropriate safety measures. This substance is known to cause skin and serious eye irritation, and may cause an allergic skin reaction.[1] Therefore, personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat, should be worn at all times.[2] Work should be conducted in a well-ventilated area to avoid inhalation of vapors.
In the event of a spill, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[3][4] Do not allow the chemical to enter drains or waterways.[2][5] Collect the absorbed material and place it in a suitable, labeled container for disposal.
Disposal Procedures
The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations.[3] These regulations can vary significantly, so it is essential to consult with your institution's environmental health and safety (EHS) department for specific guidance.
In general, the following disposal options are recommended:
-
Licensed Professional Waste Disposal Service: The most recommended method is to engage a licensed professional waste disposal company.[2][6] These companies are equipped to handle and dispose of chemical waste in an environmentally sound and compliant manner.
-
Incineration: Some safety data sheets suggest that this compound can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7] This should only be performed by a qualified and licensed facility.
-
Landfill: Polymerized material is generally considered non-hazardous. However, do not attempt to polymerize the waste for disposal unless you have a specific, validated protocol and it is permitted by local regulations. Unused and unpolymerized this compound should not be disposed of in a landfill.
Key Disposal Considerations:
| Consideration | Guideline |
| Regulatory Compliance | Disposal must be in accordance with all applicable local, regional, and national laws and regulations.[3] |
| Waste Segregation | Do not mix this compound with other waste materials.[7] |
| Container Management | Leave the chemical in its original container if possible. Uncleaned containers should be handled as the product itself.[7] |
| Spill Residue | Absorbent materials used to clean up spills should be collected and disposed of as hazardous waste. |
| Environmental Protection | Prevent the release of this compound into the environment, including sewers and waterways.[5] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By following these guidelines and consulting with safety professionals, laboratories can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment.
References
Essential Safety and Logistics for Handling Neopentyl Glycol Dimethacrylate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, procedural guidance for the safe handling, use, and disposal of Neopentyl glycol dimethacrylate (NPGDMA), a chemical that may cause skin, eye, and respiratory irritation.[1][2][3] Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against chemical exposure. Below is a summary of the recommended PPE for handling NPGDMA.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required in situations with a higher risk of splashing.[4] | Protects against splashes and vapors that can cause serious eye irritation.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber with a thickness >0.5 mm).[5] Protective clothing, such as a lab coat, and in some cases, a full protective suit may be necessary.[1][6] | Prevents skin contact, which can cause irritation and potential allergic reactions.[1][4][6] Contaminated clothing should be removed immediately and washed before reuse.[4][6] |
| Respiratory Protection | To be used when ventilation is inadequate or if exposure limits are exceeded. A NIOSH/MSHA-approved vapor respirator is recommended.[4] For high airborne concentrations, a positive-pressure supplied-air respirator may be necessary.[4] | Protects against inhalation of vapors or mists that may cause respiratory tract irritation.[1][3] |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an accidental exposure to NPGDMA.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so.[4][6] Continue rinsing and seek medical attention if irritation persists.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][4][6] Seek medical attention if skin irritation occurs.[4][6] |
| Inhalation | Move the individual to fresh air and have them rest.[1][4][6] If breathing is difficult, provide oxygen.[4] If breathing has stopped, give artificial respiration.[4][7] Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and give one or two glasses of water to drink.[1][6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1][6] |
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area.[4] Use local exhaust ventilation where there is a potential for vapor or aerosol generation.
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[3] Wash hands thoroughly after handling.
-
Storage Conditions: Store in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and direct sunlight.[4][8] Keep containers tightly closed.[4] The ideal storage temperature is between 5°C and 30°C.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and bases.[3]
Spill Management:
-
Minor Spills: Remove all ignition sources.[8] Absorb the spill with an inert material such as sand or vermiculite (B1170534) and place it in a suitable, labeled container for disposal.[6][8]
-
Major Spills: Evacuate the area and move upwind.[8] Wear full protective equipment, including respiratory protection.[8] Contain the spill to prevent it from entering drains or waterways.[8]
Disposal Plan:
-
Waste Disposal: Disposal of this compound and its containers must be conducted in accordance with all applicable regional, national, and local laws and regulations.[4] Do not reuse empty containers.[4] It is recommended to consult with a licensed professional waste disposal service.[10]
-
Contaminated Materials: Any materials, such as absorbents or PPE, that come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ICSC 1286 - NEOPENTYL GLYCOL DIACRYLATE [inchem.org]
- 2. This compound | C13H20O4 | CID 16135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. arkema.com [arkema.com]
- 6. echemi.com [echemi.com]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. jiuanchemical.com [jiuanchemical.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
